Product packaging for 2-(1-Methyl-1H-indol-3-yl)acetamide(Cat. No.:CAS No. 150114-41-3)

2-(1-Methyl-1H-indol-3-yl)acetamide

Cat. No.: B120419
CAS No.: 150114-41-3
M. Wt: 188.23 g/mol
InChI Key: CIUCCWRSRUINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B120419 2-(1-Methyl-1H-indol-3-yl)acetamide CAS No. 150114-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylindol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCCWRSRUINHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571956
Record name 2-(1-Methyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150114-41-3
Record name 2-(1-Methyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(1-Methyl-1H-indol-3-yl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct mechanistic studies on 2-(1-Methyl-1H-indol-3-yl)acetamide are limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action by examining the well-documented biological activities of its structural analogs and derivatives. The insights provided are intended to guide future research and drug discovery efforts centered on this chemical scaffold.

Introduction: The Indole-3-Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. This compound belongs to the indole-3-acetamide class, a scaffold that has garnered significant interest for its therapeutic potential across various disease areas. While the specific biological targets of this compound remain to be fully elucidated, the extensive research on its derivatives provides a fertile ground for postulating its potential mechanisms of action. This guide will delve into these potential pathways, drawing upon authoritative studies of its close chemical relatives.

Potential Anticancer Mechanisms of Action

The indole-3-acetamide scaffold has been extensively explored for its anticancer properties, with derivatives demonstrating efficacy through multiple mechanisms, including disruption of the cytoskeleton, induction of programmed cell death (apoptosis), and inhibition of key oncogenic signaling pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport, making them a prime target for anticancer agents. Several derivatives of this compound have been shown to interfere with microtubule dynamics.

Notably, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[1][2] Mechanistic studies revealed that these compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][2]

G Indole_Acetamide This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole_Acetamide->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G Indole_Oxoacetamide Indole-3-oxoacetamide Derivative Caspase8 Caspase-8 Activation Indole_Oxoacetamide->Caspase8 Induces Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Leads to Apoptosis Apoptosis PARP->Apoptosis Results in

References

Navigating the Bioactive Landscape of 2-(1-Methyl-1H-indol-3-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth exploration of the biological activities associated with the indole-acetamide scaffold, with a specific focus on interpreting the potential of 2-(1-Methyl-1H-indol-3-yl)acetamide. While direct and extensive research on this specific molecule is limited, this paper synthesizes data from structurally similar compounds to project its likely bioactivities and guide future research. Drawing from studies on closely related N-substituted and C2-modified indole acetamide derivatives, we will delve into potential applications in oncology, neurodegenerative disease, and infectious diseases. This guide will detail plausible mechanisms of action, provide robust experimental protocols for validation, and present a framework for its strategic evaluation in drug development pipelines.

Introduction: The Indole Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure." When combined with an acetamide moiety, the resulting indole-acetamide scaffold offers a versatile platform for developing novel therapeutic agents. This guide focuses on the N-methylated derivative, this compound, a compound that, while not extensively studied itself, belongs to a class of molecules with significant therapeutic promise.

This document will serve as a technical resource for researchers by:

  • Synthesizing the known biological activities of closely related indole-acetamide derivatives.

  • Proposing likely mechanisms of action for this compound based on this synthesized data.

  • Providing detailed, actionable experimental protocols for the in vitro and in vivo evaluation of this compound.

  • Presenting a clear, data-driven perspective on the potential of this molecule in drug discovery.

Projected Biological Activity Profile

Based on an extensive review of structurally related compounds, the primary therapeutic potential of this compound and its derivatives appears to be concentrated in the following areas:

  • Anticancer Activity: The most prominently reported activity for analogous structures is the inhibition of cancer cell proliferation.

  • Antimicrobial and Antibiotic Adjuvant Effects: Indole-based compounds have shown promise in combating bacterial infections, including resistant strains.

  • Neuroprotective and Analgesic Properties: The indole core is present in many neurologically active compounds, suggesting potential applications in pain management and neurodegenerative diseases.

  • Antihyperglycemic and Antioxidant Effects: Certain indole acetamides have demonstrated the ability to modulate metabolic pathways and reduce oxidative stress.

  • Antiviral Activity: Specific derivatives have been identified as inhibitors of viral replication.

In-Depth Analysis of Key Biological Activities

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on N-substituted derivatives of this compound points towards their potent anticancer activity through the inhibition of tubulin polymerization.[1][2] These compounds induce apoptosis and cause cell cycle arrest in the G2/M phase, consistent with the mechanism of action of microtubule-targeting agents.[1][2]

It is hypothesized that the 1-methyl-1H-indole moiety of this compound acts as a key pharmacophore, interacting with the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic spindle formation and, consequently, cell division. The acetamide side chain can be further modified to enhance binding affinity and cytotoxic potency.

Diagram: Proposed Mechanism of Tubulin Polymerization Inhibition

G This compound This compound β-tubulin (Colchicine binding site) β-tubulin (Colchicine binding site) This compound->β-tubulin (Colchicine binding site) Binding Microtubule Polymerization Disruption Microtubule Polymerization Disruption β-tubulin (Colchicine binding site)->Microtubule Polymerization Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Polymerization Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Hypothetical pathway of anticancer activity.

The following table summarizes the in vitro antiproliferative activities of a closely related derivative, compound 7d (N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide), against various human cancer cell lines.[1][2] This data serves as a benchmark for the potential potency of this compound derivatives.

CompoundCell LineIC50 (µM)
7d HeLa (Cervical Cancer)0.52
7d MCF-7 (Breast Cancer)0.34
7d HT-29 (Colon Cancer)0.86

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Diagram: Experimental Workflow for In Vitro Antiproliferative Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Dilution Compound Dilution Cell Seeding (96-well plate)->Compound Dilution Incubation (48h) Incubation (48h) Compound Dilution->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining antiproliferative activity.

Antimicrobial and Antibiotic Adjuvant Activity

Derivatives of indole-3-acetamide have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Furthermore, these compounds can act as adjuvants, enhancing the efficacy of existing antibiotics against Gram-negative bacteria such as Pseudomonas aeruginosa.[3]

The antimicrobial mechanism of indole-3-acetamides is likely multifactorial, potentially involving:

  • Membrane Disruption: The lipophilic indole core may facilitate insertion into the bacterial cell membrane, leading to depolarization and increased permeability.

  • Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

  • Biofilm Inhibition: Some derivatives have shown the ability to prevent the formation of bacterial biofilms, which are critical for chronic infections.[5]

As adjuvants, they may work by permeabilizing the outer membrane of Gram-negative bacteria, allowing conventional antibiotics to reach their intracellular targets.

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial two-fold dilutions in a 96-well microtiter plate with broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Analgesic and Anti-inflammatory Potential

The acetamide functional group is a common feature in many analgesic and anti-inflammatory drugs.[6][7] Studies on various acetamide derivatives have demonstrated their efficacy in animal models of pain and inflammation.[6][7][8]

The analgesic and anti-inflammatory effects of this compound could be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. Inhibition of COX enzymes reduces the production of prostaglandins, key mediators of pain and inflammation.

This is a standard in vivo model for screening peripheral analgesic activity.

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound (e.g., 50-100 mg/kg) or a vehicle control intraperitoneally or orally to groups of mice. A standard analgesic like acetaminophen can be used as a positive control.[8]

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of pain inhibition for the treated groups compared to the vehicle control group.

Future Directions and Conclusion

The existing literature on close structural analogs strongly suggests that this compound is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The immediate research priorities should be:

  • Synthesis and Characterization: Efficient and scalable synthesis of this compound and a focused library of its derivatives.

  • In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, bacterial strains, and relevant enzymes (e.g., COX-1/COX-2, tubulin).

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Safety: Evaluation of the lead candidates in relevant animal models to determine their therapeutic potential and toxicity profiles.

References

The Genesis and Evolution of Indole Acetamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole acetamide scaffold, a privileged structure in medicinal chemistry and plant biology, has a rich and evolving history. This in-depth technical guide charts the journey of indole acetamide derivatives from their foundational roots in the study of plant growth hormones to their current status as a versatile platform for the development of a wide range of therapeutic agents. We will explore the key scientific milestones, from the initial discovery of indole-3-acetamide (IAM) as a natural auxin precursor to the rational design and synthesis of novel derivatives with potent pharmacological activities. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic methodologies, structure-activity relationships, and diverse biological applications of this important class of molecules.

The Dawn of Discovery: From Plant Growth to the Identification of a Key Intermediate

The story of indole acetamide derivatives begins not in a chemist's flask, but in the careful observations of botanists seeking to understand the fundamental processes of plant growth. The late 19th and early 20th centuries were marked by pioneering experiments that hinted at the existence of a chemical messenger responsible for phototropism, the phenomenon of plants bending towards light.

A pivotal moment in this narrative was the isolation of "hetero-auxin," later identified as indole-3-acetic acid (IAA) , from human urine in the 1930s by Kögl and Haagen-Smit.[1] This discovery ignited a fervent search for the endogenous plant growth hormone, ultimately confirming IAA as the primary auxin in plants.[1]

The focus then shifted to understanding the biosynthetic pathways leading to IAA. It was through this line of inquiry that indole-3-acetamide (IAM) was first identified as a naturally occurring intermediate.[2][3] In many plant-associated bacteria and some plants, tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase, which is then hydrolyzed to IAA by an IAM hydrolase.[2][4] This discovery established the first known biological significance of an indole acetamide derivative and laid the groundwork for future investigations into this chemical class.

dot graph TD { A[Tryptophan] -->|Tryptophan-2-monooxygenase| B(Indole-3-acetamide IAM); B -->|IAM hydrolase| C(Indole-3-acetic acid IAA);

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Fig. 1: The Indole-3-Acetamide (IAM) pathway for auxin biosynthesis.

The Synthetic Era: From Plant Growth Regulators to Pharmacological Probes

The identification of IAA spurred chemists to synthesize a vast array of indole derivatives in an effort to mimic or modulate its plant growth-regulating activities. This exploration naturally led to the synthesis of N-substituted indole-3-acetamide derivatives. Early synthetic efforts, often starting from indole-3-acetic acid, aimed to understand the structural requirements for auxin-like activity.

While a definitive "first" synthesis of a non-natural indole acetamide derivative is difficult to pinpoint from the available literature, the mid-20th century saw a surge in the preparation of such compounds. These early synthetic analogs were primarily evaluated for their effects on plant growth, with researchers systematically modifying the amide functionality to probe structure-activity relationships.[5]

The true diversification of indole acetamide derivatives began when their pharmacological potential beyond plant biology was recognized. The indole nucleus itself is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and approved drugs.[1][6][7] This realization, coupled with the synthetic accessibility of indole acetamide derivatives, prompted a shift in focus towards their evaluation in various disease models.

The Proliferation of Biological Activities: A Modern Perspective

In recent decades, research into indole acetamide derivatives has exploded, revealing a remarkable diversity of biological activities. This has been driven by the development of efficient synthetic methodologies and a deeper understanding of the molecular targets underlying various diseases.

Anti-inflammatory Properties

A significant area of investigation has been the anti-inflammatory potential of indole acetamide derivatives. This interest was likely fueled by the success of the indole-containing nonsteroidal anti-inflammatory drug (NSAID), Indomethacin .[6][8] While not an acetamide derivative itself, its clinical success highlighted the potential of the indole scaffold for modulating inflammatory pathways. Subsequent research has led to the synthesis and evaluation of numerous indole acetamide derivatives as potential anti-inflammatory agents, with some exhibiting promising activity through the inhibition of targets like cyclooxygenase (COX) enzymes.[9][10]

Antihyperglycemic and Antioxidant Effects

More recently, indole-3-acetamide derivatives have emerged as promising candidates for the management of diabetes and its complications. A number of studies have reported the synthesis of N-substituted indole-3-acetamides that exhibit potent α-amylase inhibitory activity, a key enzyme involved in carbohydrate digestion.[11][12] Many of these derivatives also demonstrate significant antioxidant properties, which is crucial in combating the oxidative stress associated with diabetes.[11][12]

The general synthetic approach to these derivatives often involves the coupling of indole-3-acetic acid with various substituted anilines, allowing for a systematic exploration of structure-activity relationships.

Compound Substitution on N-phenyl ring α-Amylase IC50 (µM) DPPH Scavenging IC50 (µM) Reference
Derivative 1 4-Methyl2.84 ± 0.1-[11]
Derivative 2 2,4-Dimethyl--[11]
Derivative 3 4-Chloro--[11]
Derivative 4 4-Nitro1.09 ± 0.110.81 ± 0.25[11]
Central Nervous System (CNS) Activity

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made indole derivatives attractive candidates for CNS-acting drugs.[13] This has extended to indole acetamide derivatives, which have been investigated for a range of neurological and psychiatric conditions. While no major blockbuster drugs have emerged directly from this specific subclass to date, the exploration of their effects on various CNS targets remains an active area of research.[9]

Key Experimental Protocols

To provide practical insights for researchers, this section details a representative synthetic protocol for the preparation of N-substituted indole-3-acetamides and a common biological assay for evaluating their α-amylase inhibitory activity.

Synthesis of N-Aryl-Indole-3-Acetamides

This protocol describes a general and efficient one-pot method for the synthesis of a library of N-aryl-indole-3-acetamides.

Materials:

  • Indole-3-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Pyridine (catalytic amount)

  • Acetonitrile (anhydrous)

  • Substituted anilines

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of indole-3-acetic acid (1.0 mmol) in anhydrous acetonitrile (20 mL), add a catalytic amount of pyridine.

  • Add 1,1'-carbonyldiimidazole (1.1 mmol) to the mixture and stir at room temperature for 45 minutes. The evolution of CO2 gas will be observed.

  • Add the desired substituted aniline (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure N-aryl-indole-3-acetamide.[11]

dot graph TD { subgraph "Synthetic Workflow" direction LR; A[Indole-3-acetic Acid] -->|1. CDI, Pyridine, Acetonitrile| B{Activated Intermediate}; B -->|2. Substituted Aniline| C[N-Aryl-Indole-3-Acetamide]; end

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Fig. 2: General synthetic workflow for N-aryl-indole-3-acetamides.
In Vitro α-Amylase Inhibition Assay

This assay is commonly used to screen for potential antihyperglycemic agents.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (pH 6.8)

  • Test compounds (indole acetamide derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 20 µL of the test compound solution (or control) and 20 µL of the α-amylase solution in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 20 µL of DNS reagent to each well.

  • Heat the plate in a boiling water bath for 10 minutes to allow for color development.

  • Cool the plate to room temperature and add 180 µL of deionized water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.[11]

The Future Trajectory: New Frontiers and Unanswered Questions

The journey of indole acetamide derivatives is far from over. The inherent versatility of the indole scaffold, combined with the ease of modification of the acetamide side chain, ensures that this class of compounds will remain a fertile ground for discovery.

Future research is likely to focus on several key areas:

  • Target-based Drug Design: Moving beyond phenotypic screening to the rational design of derivatives that target specific enzymes or receptors with high affinity and selectivity.

  • Expansion of Therapeutic Applications: Exploring the potential of indole acetamide derivatives in other disease areas, such as neurodegenerative disorders, viral infections, and cancer.

  • Development of Novel Synthetic Methodologies: Creating more efficient, sustainable, and diverse synthetic routes to access novel chemical space.

  • Understanding Polypharmacology: Investigating the potential for single indole acetamide derivatives to modulate multiple targets, which could be advantageous for treating complex diseases.

The history of indole acetamide derivatives serves as a compelling example of how a simple, naturally occurring molecule can inspire decades of scientific inquiry, leading to a rich and diverse field of research with significant implications for both agriculture and human health. The continued exploration of this fascinating class of compounds promises to yield new and valuable insights for years to come.

References

2-(1-Methyl-1H-indol-3-yl)acetamide as a tubulin polymerization inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1-Methyl-1H-indol-3-yl)acetamide and its Derivatives as Tubulin Polymerization Inhibitors

This guide provides a comprehensive technical overview of this compound and its more complex derivatives as a promising class of tubulin polymerization inhibitors for researchers, scientists, and drug development professionals.

Introduction: Tubulin as a Key Target in Oncology

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, including the formation of the mitotic spindle during cell division.[3] Consequently, agents that disrupt microtubule dynamics can arrest cells in mitosis, leading to programmed cell death (apoptosis), making tubulin a validated and highly attractive target for cancer chemotherapy.[4][5] The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent antitubulin activity.[1][4][6]

The this compound Scaffold: A Foundation for Potent Inhibitors

The compound this compound serves as a foundational chemical scaffold. While this specific molecule may exhibit modest intrinsic activity, its true value lies in its synthetic accessibility and the potential for chemical modification to generate highly potent tubulin polymerization inhibitors.

Chemical Properties and Synthesis

The core structure consists of a methyl-substituted indole ring linked to an acetamide group at the C3 position. The synthesis of such derivatives typically involves the coupling of indole-3-acetic acid with an appropriate amine.[7] A common laboratory-scale synthesis is outlined below:

IAA Indole-3-acetic acid Reaction Coupling Reaction IAA->Reaction Amine Amine (R-NH2) Amine->Reaction CouplingAgent Coupling Agent (e.g., CDI, DCC) CouplingAgent->Reaction Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Product 2-(1H-indol-3-yl)acetamide Derivative Reaction->Product

Figure 1: A generalized workflow for the synthesis of 2-(1H-indol-3-yl)acetamide derivatives.

From Scaffold to Potent Inhibitors: Structure-Activity Relationships (SAR)

Research has shown that specific substitutions on the indole-3-acetamide scaffold are crucial for potent tubulin inhibitory activity. A key example is the development of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[8][9]

Structural Modification Impact on Activity Rationale
N-methylation of Indole Generally enhances activityMay improve metabolic stability or binding affinity.
Addition of a 3,4,5-trimethoxyphenyl group Critical for high potencyThis group mimics the trimethoxyphenyl ring of colchicine, a well-known tubulin inhibitor, and is essential for binding to the colchicine-binding site on β-tubulin.[8][9]
Introduction of a pyrazole or triazole moiety Can significantly increase antiproliferative activityThese heterocyclic rings can form additional hydrogen bonds and other interactions within the binding pocket, enhancing affinity.[8][9]

Mechanism of Action: Targeting the Colchicine Binding Site

Indole-based tubulin inhibitors, including the derivatives of this compound, typically exert their effects by binding to the colchicine-binding site on β-tubulin.[2][10][11] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and thereby inhibiting polymerization.[2]

cluster_tubulin β-Tubulin Tubulin α-Tubulin β-Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization Essential for ColchicineSite Colchicine Binding Site Inhibitor Indole-3-acetamide Derivative Inhibitor->ColchicineSite Binds to Inhibition Inhibition Inhibition->Polymerization

Figure 2: Proposed mechanism of action for indole-3-acetamide derivatives at the colchicine binding site of β-tubulin.

Cellular Effects of Indole-3-Acetamide Derivatives

The inhibition of tubulin polymerization by these compounds triggers a cascade of cellular events, culminating in cancer cell death.

Mitotic Arrest

By disrupting the formation of the mitotic spindle, these inhibitors cause cells to arrest in the G2/M phase of the cell cycle.[8][9] This arrest can be readily quantified by flow cytometry.

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest Mitotic Arrest Arrest->M Blocks Progression Inhibitor Indole-3-acetamide Derivative Inhibitor->Arrest

Figure 3: The cell cycle, illustrating mitotic arrest at the M phase induced by tubulin polymerization inhibitors.

Induction of Apoptosis

Prolonged arrest in mitosis activates the intrinsic apoptotic pathway, leading to programmed cell death.[12] This is a key mechanism for the anticancer activity of these compounds.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay is a cornerstone for evaluating tubulin polymerization inhibitors.[13][14]

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a microtubule-associated protein (MAP)-rich fraction or a fluorescent reporter. The extent of polymerization is monitored by the increase in fluorescence over time.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compound (this compound derivative)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare 10x stocks of the test compound, positive control, and vehicle control in General Tubulin Buffer.

  • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure fluorescence intensity every minute for 60 minutes (excitation ~360 nm, emission ~450 nm).

  • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of the polymerization rate at various compound concentrations.

PrepareReagents Prepare 10x Stocks (Test Compound, Controls) AddToPlate Add 5 µL of 10x Stocks to 96-well Plate PrepareReagents->AddToPlate PrepareTubulinMix Prepare Tubulin Reaction Mix (on ice) InitiatePolymerization Add 45 µL of Tubulin Mix to Each Well PrepareTubulinMix->InitiatePolymerization AddToPlate->InitiatePolymerization IncubateAndRead Incubate at 37°C and Read Fluorescence (every minute for 60 min) InitiatePolymerization->IncubateAndRead DataAnalysis Plot Fluorescence vs. Time and Calculate IC50 IncubateAndRead->DataAnalysis

Figure 4: Workflow for the in vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity Assays

Standard methods like the MTT or ATP-based luminescence assays can be used to determine the IC50 (half-maximal inhibitory concentration) of the compounds in various cancer cell lines.

Cell Cycle Analysis

Cancer cells are treated with the test compound for a specified time (e.g., 24 hours). The cells are then fixed, stained with a DNA-binding dye like propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[15]

Apoptosis Assays

Apoptosis can be quantified using an Annexin V/PI staining kit followed by flow cytometry analysis.[15] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late-stage apoptotic or necrotic cells.

Data Presentation and Interpretation

The antiproliferative activity of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been evaluated against several human cancer cell lines.

Compound HeLa (Cervical Cancer) IC50 (µM) MCF-7 (Breast Cancer) IC50 (µM) HT-29 (Colon Cancer) IC50 (µM)
7d 0.520.340.86
Cisplatin 8.3210.2112.54
Data from RSC Medicinal Chemistry, 2022, 13, 1073-1085[8]

Mechanistic studies revealed that a promising compound, 7d, induced apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine.[8][9]

Future Perspectives and Drug Development

Derivatives of this compound represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Future research should focus on:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess efficacy and safety.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to these compounds.

References

An In-Depth Technical Guide to the Neuroprotective Effects of 1-Methyl-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising foundation for the development of novel neuroprotective agents.[1][2][3] This technical guide provides an in-depth exploration of the neuroprotective effects of 1-methyl-indole compounds, a specific class of indole derivatives showing considerable therapeutic potential. We will dissect the core mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic pathways, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of 1-methyl-indole compounds as potential therapies for neurodegenerative disorders.

The Rationale for Investigating 1-Methyl-Indole Compounds in Neuroprotection

The global population is aging, leading to an increased prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3] A common pathological thread in these diseases is the gradual decay and loss of neurons in the central and peripheral nervous systems.[1][3] The multifaceted nature of neurodegeneration, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multifunctional therapeutic agents.[4][5]

Indole derivatives have garnered significant attention for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[2] The indole structure is a key component of many bioactive molecules, such as serotonin and melatonin, which play crucial roles in neurological function.[6] The addition of a methyl group at the N1 position of the indole ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its bioavailability and interaction with biological targets. This makes 1-methyl-indole derivatives a particularly interesting class of compounds for neuroprotective drug discovery.

Core Neuroprotective Mechanisms of 1-Methyl-Indole Compounds

The neuroprotective efficacy of 1-methyl-indole compounds stems from their ability to intervene in key pathological pathways that drive neuronal cell death. This section will explore the primary mechanisms of action and provide the technical framework for their experimental validation.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[4] 1-methyl-indole compounds have demonstrated significant antioxidant potential through direct ROS scavenging and the upregulation of endogenous antioxidant enzymes.

To rigorously assess the antioxidant properties of a 1-methyl-indole compound, it is crucial to employ a multi-pronged approach. Direct measurement of ROS levels in a cellular model provides a direct readout of the compound's ability to mitigate oxidative stress. Furthermore, evaluating the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), offers insight into the compound's mechanism of action – whether it acts as a direct scavenger or as an inducer of the cell's own defense systems.

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep1 Seed neuronal cells (e.g., SH-SY5Y, primary neurons) in 96-well plates prep2 Allow cells to adhere and grow to desired confluency prep1->prep2 treat1 Pre-treat cells with various concentrations of 1-methyl-indole compound prep2->treat1 treat2 Induce oxidative stress (e.g., with H2O2 or MPP+) treat1->treat2 assay1 Measure intracellular ROS levels (DCFH-DA Assay) treat2->assay1 assay2 Assess cell viability (MTT Assay) treat2->assay2 assay3 Measure antioxidant enzyme activity (SOD, CAT, GPx assays) from cell lysates treat2->assay3 analysis1 Quantify fluorescence for ROS levels assay1->analysis1 analysis2 Measure absorbance for cell viability assay2->analysis2 analysis3 Determine enzyme activity from kinetic assays assay3->analysis3 analysis4 Normalize data to controls and perform statistical analysis analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Caption: Workflow for in vitro evaluation of antioxidant properties.

This protocol is adapted for adherent neuronal cells in a 96-well plate format.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Microplate reader with fluorescence capabilities (Ex/Em: 485/535 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the 1-methyl-indole compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • DCFH-DA Loading:

    • Prepare a fresh working solution of DCFH-DA in serum-free, phenol red-free medium at a final concentration of 10-50 µM.[6]

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[6]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add the 1-methyl-indole compound back to the cells in fresh phenol red-free medium, along with an ROS inducer (e.g., 100 µM H₂O₂).

    • Incubate for the desired time (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation of 485 nm and an emission of 535 nm.[7]

Controls:

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the vehicle used to dissolve the compound.

  • Positive Control: Cells treated with the ROS inducer only.

This protocol determines cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Microplate reader with absorbance capabilities (570 nm)

Procedure:

  • Cell Treatment: Following the same treatment paradigm as the ROS assay, treat cells with the 1-methyl-indole compound and the neurotoxin in a 96-well plate.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

EnzymeAssay PrincipleTypical Units
Superoxide Dismutase (SOD) Inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.U/mg protein
Catalase (CAT) Decomposition of hydrogen peroxide, measured by the decrease in absorbance at 240 nm.µmol/mg protein/min
Glutathione Peroxidase (GPx) Rate of NADPH oxidation in a coupled reaction with glutathione reductase.nmol/mg protein/min

Note: Specific activities can vary depending on the cell type and experimental conditions.[10]

Modulation of Neuroinflammatory Pathways

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[11] Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-1β, which can be neurotoxic.[11] 1-methyl-indole compounds have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][11][12]

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by 1-Methyl-Indole Compound stimulus LPS (Lipopolysaccharide) tlr4 TLR4 stimulus->tlr4 ikb IκBα tlr4->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) nucleus->gene_expression Transcription indole 1-Methyl-Indole Compound indole->ikb Prevents Degradation indole->nfkb Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 1-methyl-indole compounds.

This protocol allows for the visualization of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus in microglial cells (e.g., BV-2).

Materials:

  • Microglial cells (e.g., BV-2)

  • Sterile glass coverslips

  • 4% Paraformaldehyde in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5-10% normal goat serum in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed microglial cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with the 1-methyl-indole compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Fixation:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[13][14]

    • Rinse the cells three times with PBS.[13]

  • Permeabilization:

    • Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[13]

    • Wash three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[13]

  • Antibody Incubation:

    • Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.[15]

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[15]

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. In activated cells, the p65 signal will co-localize with the DAPI signal in the nucleus.

Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[16][17] Some indole derivatives have been shown to exert neuroprotective effects by modulating the expression of these proteins, thereby increasing the Bcl-2/Bax ratio and inhibiting the activation of caspases.[16][18]

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_inhibition Inhibition by 1-Methyl-Indole Compound stimulus Neurotoxin/ Oxidative Stress bax Bax (Pro-apoptotic) stimulus->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 Downregulation mito Mitochondrion bax->mito Pore formation bcl2->bax cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis indole 1-Methyl-Indole Compound indole->bax Downregulation indole->bcl2 Upregulation

Caption: Modulation of the Bcl-2/Bax-mediated apoptotic pathway.

In Vivo Evaluation of Neuroprotective Efficacy

While in vitro assays are crucial for mechanistic studies, in vivo models are essential to evaluate the therapeutic potential of a compound in a whole organism. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease is a widely used and well-characterized model for assessing neuroprotection.[18][19][20][21][22][23]

The MPTP model is chosen because the neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[20] Evaluating both behavioral outcomes (motor function) and neurochemical changes (dopamine levels and neuronal markers) provides a comprehensive assessment of the compound's neuroprotective effects.

Animals:

  • Male C57BL/6 mice are commonly used due to their high susceptibility to MPTP.[20]

MPTP Administration:

  • A common regimen involves multiple intraperitoneal injections of MPTP (e.g., 20 mg/kg, 4 times at 2-hour intervals).[19]

  • Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care in a certified facility with appropriate personal protective equipment.

Compound Administration:

  • The 1-methyl-indole compound can be administered before, during, or after MPTP intoxication to assess its prophylactic or therapeutic effects. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

Behavioral Assessment:

  • Rotarod Test: Measures motor coordination and balance.

  • Open Field Test: Assesses spontaneous motor activity.

Neurochemical and Histological Analysis:

  • Tissue Collection: At the end of the study, mice are euthanized, and brains are collected.

  • Dopamine Measurement: The striatum is dissected, and dopamine levels are quantified using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

ParameterMeasurementExpected Outcome with Neuroprotection
Behavioral Latency to fall on rotarodIncreased
Spontaneous motor activityIncreased
Neurochemical Striatal dopamine levelsIncreased
Histological Number of TH-positive neurons in substantia nigraIncreased

Conclusion and Future Directions

1-methyl-indole compounds represent a promising class of molecules for the development of neuroprotective therapies. Their ability to target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for treating complex neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.

Future research should focus on optimizing the structure of 1-methyl-indole derivatives to enhance their potency, selectivity, and blood-brain barrier permeability. Further investigation into their effects on other relevant signaling pathways, such as the Nrf2 antioxidant response element, is also warranted.[24][25][26][27][28][29] Ultimately, rigorous preclinical evaluation using the methodologies outlined here will be crucial in translating the therapeutic potential of 1-methyl-indole compounds from the laboratory to the clinic.

References

A Technical Guide to the Anticancer Properties of Substituted Indole-3-Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a multitude of compounds with significant therapeutic value.[1][2] Among its myriad derivatives, substituted indole-3-acetamides have emerged as a particularly promising class of anticancer agents. Their synthetic tractability and ability to modulate multiple oncogenic pathways make them a focal point of contemporary drug discovery efforts. This technical guide provides an in-depth exploration of the synthesis, multifaceted mechanisms of action, and structure-activity relationships (SAR) of substituted indole-3-acetamides. It is designed to serve as a comprehensive resource, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols to empower researchers in their quest to develop novel, more effective cancer therapeutics.

The Indole-3-Acetamide Scaffold: A Privileged Structure in Oncology

The indole ring system is a common feature in many biologically active natural products and FDA-approved drugs, including notable anticancer agents like vinblastine and vincristine.[2][3] The indole-3-acetamide core, specifically, provides a versatile framework that can be chemically modified at several positions to optimize pharmacological properties. These modifications can dramatically influence the compound's binding affinity to various biological targets, its cellular uptake, and its metabolic stability. The inherent bioactivity of the indole nucleus, combined with the chemical flexibility of the acetamide side chain, has enabled the development of derivatives that exhibit potent cytotoxic effects against a wide array of cancer cell lines through diverse and often synergistic mechanisms.[4][5]

Synthesis of Substituted Indole-3-Acetamides

The synthesis of indole-3-acetamide derivatives is often straightforward, allowing for the rapid generation of compound libraries for screening. A common and efficient method is the one-pot multicomponent reaction involving the coupling of indole-3-acetic acid with various substituted anilines.[5][6]

General Synthetic Protocol: One-Pot Amide Coupling

This protocol describes the synthesis of N-substituted indole-3-acetamides via activation of indole-3-acetic acid with 1,1'-carbonyldiimidazole (CDI).

Materials:

  • Indole-3-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted aniline of choice

  • Anhydrous Acetonitrile (MeCN)

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve indole-3-acetic acid in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a catalytic amount of pyridine to the solution. Pyridine acts as a base to facilitate the deprotonation of the carboxylic acid.[5]

  • Add 1,1'-carbonyldiimidazole (CDI) to the mixture and stir at room temperature. The reaction progression is often indicated by the evolution of CO2 gas, signifying the formation of a highly reactive acyl-imidazole intermediate.[5][6]

  • Once the activation is complete (typically 1-2 hours), add the desired substituted aniline to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final indole-3-acetamide derivative.[5]

This methodology is highly adaptable, as a wide variety of commercially available anilines can be used to generate a diverse library of compounds for SAR studies.

cluster_synthesis Generalized Synthesis Workflow start Indole-3-Acetic Acid + Substituted Aniline reagents CDI, Pyridine Acetonitrile, RT start->reagents 1. Mix intermediate Acyl-imidazole Intermediate Formation (CO2 evolution) reagents->intermediate 2. Activate coupling Nucleophilic Attack by Aniline intermediate->coupling 3. Add Aniline product Crude Indole-3-Acetamide Product coupling->product 4. React purification Purification (Chromatography/ Recrystallization) product->purification 5. Isolate final Pure N-Substituted Indole-3-Acetamide purification->final 6. Characterize

A generalized workflow for the synthesis of Indole-3-Acetamides.

Key Anticancer Mechanisms of Action

Substituted indole-3-acetamides exert their anticancer effects by targeting multiple, critical cellular processes. This pleiotropic activity is a significant advantage, as it can potentially overcome the resistance mechanisms that often plague single-target therapies.

Inhibition of Tubulin Polymerization

One of the most well-documented mechanisms of action for indole derivatives is the disruption of microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[9]

  • Mechanism: Many indole-3-acetamide analogues act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[4][9][10] This binding prevents the assembly of α,β-tubulin heterodimers into microtubules.

  • Cellular Consequence: The inhibition of microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][11] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12]

cluster_tubulin Tubulin Inhibition Pathway compound Indole-3-Acetamide Derivative tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Tubulin Polymerization tubulin->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules Blocked mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle Disrupted g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Mechanism of tubulin polymerization inhibition by Indole-3-Acetamides.
Induction of Apoptosis

Beyond mitotic catastrophe, indole-3-acetamides can induce apoptosis through various other signaling pathways.[11][13] Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells.

  • Modulation of Bcl-2 Family Proteins: Many indole derivatives have been shown to alter the expression of key apoptosis-regulating proteins. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[11]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases (e.g., caspase-3), which cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis.[14]

  • Modulation of Other Pathways: Certain derivatives can suppress cancer cell growth by modulating pathways like EGFR and p53-MDM2, further promoting apoptosis.[2][15]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[16] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[17][18]

  • Mechanism: Some indole-based molecules, particularly those derived from indole-3-butyric or acetic acid, function as HDAC inhibitors (HDACis).[16][19] They typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, blocking its activity.[20]

  • Cellular Consequence: By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, relaxing the chromatin structure. This makes the DNA more accessible for transcription, leading to the re-expression of silenced tumor suppressor genes (e.g., p21), which can induce cell cycle arrest and apoptosis.[18]

Structure-Activity Relationship (SAR) Analysis

Optimizing the anticancer potency of indole-3-acetamides hinges on a clear understanding of their SAR. Studies have revealed several key structural features that govern their activity.

  • Substitution at N-1 of the Indole Ring: The N-1 position is a critical site for modification. Substitution with a methyl group has been shown to enhance antiproliferative activity by as much as 60-fold compared to the unsubstituted analogue.[4][21] This suggests that modifying this position can improve target engagement or cellular permeability.

  • Substituents on the Acetamide Moiety: The groups attached to the acetamide nitrogen significantly influence potency.

    • Derivatives with an amino-acetamide moiety at the C-3 position of the indole ring have demonstrated strong anti-proliferative activities.[4][21]

    • For N-phenylacetamides, the substitution pattern on the phenyl ring is crucial. Halogen substitutions (F, Cl, Br) and electron-withdrawing groups can impact activity, though a precise electronic or steric balance is often required for optimal potency.[1][5]

  • Introduction of Additional Heterocycles: Incorporating other heterocyclic rings, such as pyrazole, triazole, or thiadiazole, into the acetamide side chain can dramatically increase cytotoxicity.[1][2] For example, a 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl moiety attached to the acetamide resulted in potent activity against HeLa, MCF-7, and HT-29 cancer cell lines.[1]

Compound Class Key Structural Feature Impact on Activity Target Cancer Cell Lines Reference
N-Aryl Indole-3-AcetamidesHalogen substitution on N-phenyl ringPotent α-amylase inhibition, potential anticancer correlation(Screened for α-amylase)[5][6]
N-Heterocyclyl Acetamides4-chloro-3,5-dimethyl-1H-pyrazol-1-yl on acetamideHigh cytotoxicity (IC₅₀ < 10 µM)HeLa, MCF-7, HT-29[1]
N1-Methyl Indole DerivativesMethyl group at N-1 position~60-fold increase in activityVarious[4][21]
Indole-Pyrazoles with ThiazolidinoneThiazolidinone grafted onto indole-pyrazoleHigh cytotoxicity (IC₅₀ = 3.46 µM)SK-MEL-28 (Melanoma)[22]
Indole-Pyrazoles with ThiadiazolePyridine-thiadiazole moietyPotent cytotoxicity (IC₅₀ = 10-12 nM)A549 (Lung), K562 (Leukemia)[2][15]

Key Experimental Protocols for Compound Evaluation

Validating the anticancer potential of newly synthesized indole-3-acetamide derivatives requires a series of robust and reproducible in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][22][23]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO).

  • Sterile 96-well microplates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[24] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[24]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

cluster_mtt MTT Assay Experimental Workflow seed 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate 24h (for adherence) seed->incubate1 treat 3. Treat with Serial Dilutions of Indole-3-Acetamide incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Remove Medium, Add DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 Value read->analyze

A step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cells seeded and treated in 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Ice-cold 70% Ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 hours).[23]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Combine all cells and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. This fixes the cells. Store fixed cells at -20°C for at least 2 hours (or up to several weeks).[23]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).

  • Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Future Perspectives and Conclusion

Substituted indole-3-acetamides represent a highly versatile and potent class of anticancer compounds. Their ability to target multiple fundamental cancer pathways, such as cell division and programmed cell death, makes them attractive candidates for further development. Future research should focus on several key areas:

  • Improving Selectivity: Synthesizing derivatives with greater selectivity for cancer cells over normal cells to minimize potential toxicity.

  • Overcoming Resistance: Evaluating the efficacy of these compounds in drug-resistant cancer models.

  • In Vivo Efficacy: Progressing the most promising lead compounds from in vitro studies to preclinical in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.[19]

  • Combination Therapies: Investigating the synergistic effects of indole-3-acetamides when used in combination with existing chemotherapeutic drugs.

References

The Core Structure-Activity Relationship of 2-(1-Methyl-1H-indol-3-yl)acetamide Analogs as Tubulin Polymerization Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Cellular Scaffolding for Cancer Therapy

The intricate microtubule network, a cornerstone of the eukaryotic cytoskeleton, is a dynamic entity crucial for cell division, motility, and intracellular transport. This network's constant assembly (polymerization) and disassembly (depolymerization) are fundamental to cellular life. Consequently, agents that disrupt microtubule dynamics have emerged as a highly successful class of anticancer therapeutics.[1] These microtubule-targeting agents (MTAs) typically bind to one of three key sites on the tubulin protein: the taxane, vinca, or colchicine binding sites.[2]

Inhibitors that bind to the colchicine site are particularly attractive due to their potent antimitotic activity and their ability to circumvent certain mechanisms of multidrug resistance.[3][4] The indole scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its potential to yield potent colchicine site inhibitors.[1][5] This technical guide delves into the core structure-activity relationship (SAR) of a promising class of indole-based compounds: 2-(1-Methyl-1H-indol-3-yl)acetamide analogs, with a focus on their activity as inhibitors of tubulin polymerization.

The Pharmacophore: Deconstructing the this compound Core

The foundational structure of the analogs discussed herein is designed to mimic the key features of known colchicine site inhibitors, such as Combretastatin A-4 (CA-4). The core scaffold can be dissected into three key regions, each offering opportunities for modification to enhance potency and selectivity.

  • Region A: The Indole Moiety. The 1-methyl-1H-indole ring system serves as a crucial anchor, often interacting with hydrophobic pockets within the colchicine binding site. The methylation at the N1 position is a common strategy to enhance metabolic stability and modulate electronic properties.

  • Region B: The Acetamide Linker. The acetamide group provides a flexible linker, allowing for optimal positioning of the terminal aromatic ring within the binding site. The carbonyl oxygen and amide nitrogen can participate in hydrogen bonding interactions.

  • Region C: The Terminal Aromatic Ring. This region, typically a substituted phenyl ring, is critical for establishing key interactions with residues at the interface of the α- and β-tubulin subunits.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Regions

A systematic exploration of the SAR of this compound analogs has been elegantly demonstrated in a study by Ren et al. (2022), where a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activity and tubulin polymerization inhibition.[6] The findings from this and related studies are summarized below.

Region A: The Indole Core

The 1-methyl-1H-indole core is a consistent feature in this series of potent inhibitors. While the initial studies have focused on the unsubstituted indole ring (beyond the N1-methylation), it is well-established in broader studies of indole-based tubulin inhibitors that substitutions on the benzene portion of the indole ring can significantly impact activity. For instance, methoxy substitutions at the C6 position of the indole nucleus have been shown to enhance antiproliferative effects.[5]

Region B: The Acetamide Linker and its Modifications

In the study by Ren et al. (2022), the acetamide linker was modified by introducing pyrazole or triazole moieties. This strategic modification aimed to explore the impact of different five-membered heterocyclic rings on the compound's activity.

  • Introduction of Pyrazole and Triazole: The introduction of a pyrazole or triazole ring between the acetamide carbonyl and the terminal phenyl ring proved to be a fruitful strategy. Several of these analogs exhibited potent antiproliferative activity.[6]

  • Substitution on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring were found to be critical. For instance, a phenyl group at the C5 position of the pyrazole ring, as seen in compound 7d , resulted in the most potent analog in the series.[6]

Region C: The Terminal Phenyl Ring

The terminal phenyl ring plays a pivotal role in anchoring the molecule within the colchicine binding site.

  • The 3,4,5-Trimethoxyphenyl Moiety: The presence of a 3,4,5-trimethoxyphenyl group is a classic feature of many potent colchicine site inhibitors, including CA-4. This moiety is known to interact with a key cysteine residue (Cysβ241) in the colchicine binding site.[4] In the analogs synthesized by Ren et al. (2022), this group was maintained across the series, highlighting its importance for potent activity.[6]

  • Substitutions on the Phenyl Ring Attached to Pyrazole/Triazole: In the case of compound 7d , the terminal phenyl ring attached to the pyrazole was unsubstituted. However, the study explored various substitutions on this ring, including methyl, methoxy, and halogen groups. While several substitutions were tolerated, the unsubstituted phenyl ring in combination with the optimal pyrazole linker yielded the highest potency.[6]

Quantitative SAR Data

The antiproliferative activities of a selection of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide analogs against various cancer cell lines are presented below.

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
7a HHH2.131.872.54
7b 4-CH₃HH1.561.231.98
7c 4-OCH₃HH1.230.981.56
7d HPhenylH0.52 0.34 0.86
7e H4-CH₃-PhH0.870.651.12
7f H4-OCH₃-PhH0.760.540.99
7g H4-F-PhH0.910.721.21
Colchicine ---0.450.290.65

Data extracted from Ren et al. (2022).[6]

Mechanism of Action: From Molecular Binding to Cellular Demise

The anticancer activity of these this compound analogs stems from their ability to inhibit tubulin polymerization, leading to a cascade of cellular events that culminate in apoptosis.

Inhibition of Tubulin Polymerization

Molecular docking studies have shown that these compounds bind to the colchicine site of β-tubulin.[6] The trimethoxyphenyl ring of the analogs occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and π-π interactions with surrounding residues.[6][7] This binding prevents the tubulin dimers from polymerizing into microtubules, thus disrupting the dynamic instability of the microtubule network.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6] This prevents the cells from progressing through mitosis, ultimately triggering the apoptotic pathway.

Induction of Apoptosis

Prolonged mitotic arrest induces apoptosis through the activation of caspase cascades.[8] Mechanistic studies on the most potent analog, 7d , confirmed its ability to induce apoptosis in a dose-dependent manner.[6]

G cluster_0 Molecular Level cluster_1 Cellular Level Analog Analog Tubulin Tubulin Analog->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibited Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule->Microtubule_Dynamics G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Triggers Apoptosis

Caption: Signaling pathway from molecular binding to apoptosis.

Experimental Protocols

Synthesis of a Representative Analog (Compound 7d)

The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(5-phenyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d ) is a multi-step process that exemplifies the chemical strategies employed in generating this class of compounds.

Step 1: Synthesis of (1-methyl-1H-indol-3-yl)methanamine (2)

  • To a solution of 1-methyl-1H-indole-3-carbaldehyde (1) in methanol, add a solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 2 hours, then cool and pour into ice water.

  • Filter the resulting precipitate (an oxime intermediate) and dry.

  • To a suspension of lithium aluminum hydride in dry THF, add the oxime intermediate portion-wise at 0°C.

  • Reflux the mixture for 4 hours, then cool and quench with water and NaOH solution.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude amine (2).

Step 2: Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4)

  • To a solution of amine (2) and 3,4,5-trimethoxyaniline in dichloromethane, add triethylamine.

  • Cool the mixture to 0°C and add chloroacetyl chloride dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield compound (4).

Step 3: Synthesis of Compound 7d

  • To a solution of 5-phenyl-1H-pyrazole in DMF, add sodium hydride at 0°C.

  • Stir the mixture for 30 minutes, then add a solution of compound (4) in DMF.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the residue by column chromatography to afford the final product 7d .

G Indole-3-carbaldehyde Indole-3-carbaldehyde Oxime Oxime Indole-3-carbaldehyde->Oxime NH2OH.HCl Amine (2) Amine (2) Oxime->Amine (2) LiAlH4 Chloroacetamide (4) Chloroacetamide (4) Amine (2)->Chloroacetamide (4) Cl(CO)CH2Cl, Et3N Compound 7d Compound 7d Chloroacetamide (4)->Compound 7d 5-Phenyl-1H-pyrazole, NaH

Caption: Synthetic workflow for compound 7d.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to determine the inhibitory effect of test compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., colchicine) dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer.

    • Prepare a polymerization buffer by supplementing General Tubulin Buffer with GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the fluorescent reporter.

    • Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Assay Protocol:

    • Add 5 µL of the diluted test compounds or controls to the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin solution to each well.

    • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the extent of polymerization from the curves.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of potent tubulin polymerization inhibitors. The SAR studies highlight the critical role of the terminal aromatic ring and the nature of the linker in achieving high antiproliferative activity. The most promising analogs, such as compound 7d , demonstrate low micromolar to high nanomolar potency against various cancer cell lines and effectively induce cell cycle arrest and apoptosis.

Future research in this area could focus on:

  • Exploring substitutions on the indole ring to further optimize potency and pharmacokinetic properties.

  • Investigating alternative heterocyclic linkers to probe different regions of the colchicine binding site.

  • Conducting in vivo studies on the most promising analogs to evaluate their efficacy and safety in preclinical models of cancer.

The insights gained from these studies will undoubtedly contribute to the development of novel and effective anticancer agents targeting the microtubule network.

References

An In-Depth Technical Guide to Investigating the Antioxidant Potential of Methyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] ROS, such as superoxide radicals (O₂•⁻), hydroxyl radicals (HO•), and non-radical species like hydrogen peroxide (H₂O₂), can inflict damage upon crucial biomolecules including lipids, proteins, and DNA.[3][4][5] This has propelled the search for novel antioxidant agents capable of mitigating this damage. The indole nucleus, a prominent heterocyclic scaffold in numerous natural products and pharmaceuticals, has emerged as a "privileged scaffold" in this pursuit.[1][6][7] Specifically, methyl-substituted indole derivatives are of significant interest, as modifications to the core indole structure can profoundly influence their antioxidant efficacy.[8]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant potential of methyl-indole derivatives. It moves beyond a simple recitation of protocols, instead offering a narrative grounded in mechanistic causality and field-proven insights, ensuring that each experimental step is understood within a self-validating scientific context.

The Indole Nucleus: A Scaffold Primed for Antioxidant Activity

The antioxidant capacity of indole derivatives is intrinsically linked to the chemical properties of the indole ring. The heterocyclic nitrogen atom possesses a lone pair of electrons, contributing to the electron-rich nature of the aromatic system.[8] This configuration facilitates the donation of a hydrogen atom or an electron to neutralize free radicals, a primary mechanism of antioxidant action.[8] The stability of the resulting indolyl radical is a critical factor in its antioxidant potency.

The position and nature of substituents on the indole ring are paramount. Methyl groups (–CH₃), being electron-donating, can further enhance the electron density of the indole nucleus, potentially increasing its radical scavenging ability. The overall antioxidant activity is a complex interplay of the substituent's electronic effects and its position on the ring, which dictates the stability of the radical formed after scavenging.[8][9]

Core Mechanisms of Radical Scavenging

The primary mechanisms by which indole derivatives exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:⁻). This is often followed by proton transfer.

Understanding which pathway a novel methyl-indole derivative favors is crucial for mechanistic elucidation.

G cluster_0 Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A Methyl-Indole Derivative (Ar-NH) A_hat Ar-NH A_set Ar-NH R Free Radical (R•) R_hat R• R_set R• ArN_rad Indolyl Radical (Ar-N•) A_hat->ArN_rad H• donation RH Quenched Radical (RH) R_hat->RH H• acceptance ArNH_cat Radical Cation (Ar-NH•+) A_set->ArNH_cat e⁻ donation R_anion Anion (R:⁻) R_set->R_anion e⁻ acceptance

Caption: Primary antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In Vitro Chemical Assays: The First Line of Investigation

The initial screening of antioxidant potential relies on robust, high-throughput chemical assays. These assays measure the ability of a compound to scavenge stable synthetic radicals or reduce metal ions. We will detail three foundational assays: DPPH, ABTS, and FRAP.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[10] DPPH is a deep violet-colored radical that absorbs strongly at approximately 517 nm.[10][11] Upon reduction by an antioxidant, it is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow and a corresponding decrease in absorbance.[10][12] This decolorization is stoichiometric and proportional to the number of electrons captured.[12]

Causality in Protocol Design:

  • Solvent Choice (Methanol/Ethanol): DPPH is readily soluble in organic solvents like methanol or ethanol, which also solubilize a wide range of organic test compounds.

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical, providing the highest sensitivity for detecting its reduction.[10][11]

  • Incubation in the Dark: DPPH is light-sensitive and can degrade upon exposure to light, leading to falsely high antioxidant readings. Incubation in the dark is critical for assay integrity.[11]

  • Positive Control (Ascorbic Acid/Trolox): A known antioxidant is always run in parallel to validate the assay's performance and provide a benchmark for comparing the potency of the test compounds.[10]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Working Solution (in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of Methyl-Indole Derivatives & Positive Control start->prep_samples mix Mix Sample/Control (e.g., 20 µL) with DPPH Solution (e.g., 200 µL) in 96-well plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate end End calculate->end

Caption: Standard workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. Prepare this solution fresh daily.[10]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve methyl-indole derivatives in a suitable solvent (e.g., methanol, DMSO).

    • Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox in the same manner.

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of various concentrations of the test compounds and positive control into separate wells.

    • Add 20 µL of the solvent as a negative control (blank).

    • Add 200 µL of the DPPH working solution to all wells. Mix thoroughly.

    • Incubate the plate for 30 minutes in the dark at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[10] Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[13] ABTS is first oxidized using a strong oxidizing agent like potassium persulfate to generate the blue/green ABTS•+ chromophore.[13] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured, typically at 734 nm.[13] This assay is applicable to both hydrophilic and lipophilic compounds.[13]

Causality in Protocol Design:

  • Radical Generation: The pre-incubation of ABTS with potassium persulfate is a critical step to ensure the complete formation of the stable radical cation (ABTS•+) before introducing the antioxidant.[13] The 12-16 hour incubation period allows this reaction to go to completion.[14][15]

  • pH Control (pH 7.4): The assay is often performed at a physiological pH to better mimic biological conditions, which is a key advantage over other assays.[14][16]

  • Wavelength (734 nm): This is one of the absorption maxima for ABTS•+ and is chosen to minimize interference from colored compounds that might absorb at other wavelengths.[13]

  • Standard (Trolox): Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which provides a standardized measure of antioxidant potency relative to Trolox, a water-soluble vitamin E analog.[13]

ABTS_Workflow cluster_prep Radical Generation (12-16h, Dark, RT) cluster_assay Assay Execution prep_abts Prepare 7 mM ABTS Stock Solution mix_rad Mix ABTS & Persulfate (1:1) prep_abts->mix_rad prep_persulfate Prepare 2.45 mM Potassium Persulfate prep_persulfate->mix_rad adjust_abs Dilute ABTS•+ Solution with PBS (pH 7.4) to Abs ≈ 0.70 at 734 nm mix_rad->adjust_abs react Add Sample (e.g., 50 µL) to diluted ABTS•+ (e.g., 3 mL) adjust_abs->react prep_samples Prepare Serial Dilutions of Methyl-Indoles & Trolox prep_samples->react incubate Incubate in Dark (e.g., 6 min at RT) react->incubate read Measure Absorbance at 734 nm incubate->read calculate Calculate TEAC (Trolox Equivalent Antioxidant Capacity) read->calculate end End calculate->end

Caption: Standard workflow for the ABTS radical cation decolorization assay.

Detailed Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[14][17]

    • ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Test Compounds and Standard: Prepare stock solutions of methyl-indole derivatives and Trolox (standard) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the test compound or standard (e.g., 50 µL) to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[14]

    • For the blank, use the solvent instead of the sample.

    • Mix thoroughly and incubate at room temperature for a defined time (e.g., 6 minutes).[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.[13][14]

    • Calculate the percentage inhibition of absorbance relative to the blank.

    • Construct a standard curve by plotting the percentage inhibition versus the concentration of Trolox.

    • Determine the TEAC value for each methyl-indole derivative from the standard curve.

The FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] The assay is conducted at a low pH, where a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine) is reduced by the antioxidant to the ferrous form (Fe²⁺). This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex with an absorption maximum at 593 nm.[19]

Causality in Protocol Design:

  • Low pH (Acidic Conditions): The reaction is performed in an acidic buffer (e.g., acetate buffer, pH 3.6). This low pH maintains iron solubility and favors the reduction of the Fe³⁺-TPTZ complex, enhancing the reaction's driving force.

  • Reagent Stoichiometry: The FRAP reagent is a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (typically 10:1:1).[19] This ensures that the iron and the chromogenic probe are in excess, making the antioxidant concentration the limiting factor in the reaction.

  • Wavelength (593 nm): This is the specific wavelength of maximum absorbance for the blue Fe²⁺-TPTZ complex, ensuring maximum sensitivity.

  • Standard (Fe²⁺): The standard curve is generated using a known concentration of FeSO₄. Results are expressed as FRAP values, which are equivalent to the concentration of Fe²⁺ (in µM or mmol) produced by the sample.[20]

FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm to 37°C start->prep_frap prep_samples Prepare Samples & FeSO₄ Standards start->prep_samples mix Mix Sample/Standard (e.g., 10 µL) with FRAP Reagent (e.g., 220 µL) in 96-well plate prep_frap->mix prep_samples->mix incubate Incubate (e.g., 4-10 min at RT) mix->incubate read Measure Absorbance at 593 nm incubate->read calculate Calculate FRAP Value (µM Fe²⁺ Equivalents) from Standard Curve read->calculate end End calculate->end

Caption: Standard workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • FRAP Working Solution: Prepare fresh by mixing 10 parts of 300 mM Acetate Buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O in water.[19] Warm the working solution to 37°C before use.

    • Test Compounds: Prepare samples in a suitable solvent.

    • Standard Curve: Prepare a series of dilutions from a ferrous sulfate (FeSO₄·7H₂O) stock solution.

  • Assay Procedure (96-well plate format):

    • Pipette 10 µL of the sample, standards, or blank (solvent) into separate wells.

    • Add 220 µL of the pre-warmed FRAP working solution to all wells.

    • Mix and incubate for a specified time (e.g., 4-10 minutes) at room temperature.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.[19]

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Calculate the FRAP value of the samples using the linear regression equation from the standard curve.

Cell-Based Assays: Assessing Biologically Relevant Activity

While chemical assays are essential for initial screening, they do not account for bioavailability, metabolism, or the compound's interaction within a complex cellular environment.[21][22] The Cellular Antioxidant Activity (CAA) assay was developed to bridge this gap, providing a more biologically relevant measure of antioxidant potential.[22][23]

The Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay quantifies the ability of a compound to protect live cells from oxidative stress.[22][23] It utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[21][22] Once inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[22] A peroxyl radical generator, such as AAPH, is then added to induce oxidative stress.[22] These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] An effective antioxidant will scavenge the radicals, prevent DCFH oxidation, and thus reduce the fluorescent signal.[22]

Causality in Protocol Design:

  • Cell Line Choice (e.g., HepG2): Human hepatocarcinoma HepG2 cells are commonly used as they are metabolically active and represent a model for hepatic metabolism, which is relevant for xenobiotic compounds.[23]

  • Probe (DCFH-DA): This probe is chosen for its ability to readily cross the cell membrane and become trapped intracellularly upon deacetylation, ensuring the measured signal originates from within the cell.[21][22]

  • Radical Initiator (AAPH): AAPH is a peroxyl radical generator that induces oxidative stress, mimicking a biologically relevant type of radical.[22][24]

  • Standard (Quercetin): Quercetin is a well-characterized flavonoid with known cellular antioxidant activity, serving as a reliable standard for expressing the results in Quercetin Equivalents (QE).[23]

CAA_Workflow start Seed HepG2 cells in 96-well black plate & grow to confluence treat Treat cells with Methyl-Indole Derivatives & Quercetin Standard start->treat load_probe Load cells with DCFH-DA probe (e.g., 60 min incubation) treat->load_probe wash Wash cells with PBS to remove extracellular probe and compound load_probe->wash induce_stress Add AAPH (Radical Initiator) wash->induce_stress read Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) over 1 hour induce_stress->read calculate Calculate Area Under Curve (AUC) and determine CAA value (µmol QE/100 µmol) read->calculate end End calculate->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Experimental Protocol: CAA Assay

  • Cell Culture:

    • Seed HepG2 cells in a 96-well, black, clear-bottom microplate at an appropriate density to achieve confluence after 24 hours.

  • Assay Procedure:

    • Remove the growth medium and treat the confluent cells with the methyl-indole derivatives and quercetin standards at various concentrations for 1 hour.

    • After the treatment incubation, add the DCFH-DA probe solution to all wells and incubate for another hour at 37°C.[25]

    • Carefully wash the cell monolayer with PBS to remove any extracellular compounds and probe.[21][25]

    • Add the AAPH radical initiator solution to all wells except the blank wells.[21][25]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[25]

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

    • Express results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.[23]

Data Interpretation and Comparative Analysis

A critical aspect of the investigation is the ability to compare the antioxidant potential of different methyl-indole derivatives against each other and against established standards. This is achieved by summarizing the quantitative data in a clear, structured format.

Table 1: Comparative In Vitro Antioxidant Activity of Representative Indole Derivatives

Compound/StandardDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference(s)
Standard Antioxidants
Vitamin C (Ascorbic Acid)6515.5[26]
TroloxNot Reported15.5[26]
Indole Derivatives
Melatonin1254[26]
5-Hydroxy-L-tryptophan3.1968.69[26]
L-Tryptophan9510891[26]
Melatonin Derivative (4c)43Not Reported[26]

Lower IC₅₀ values indicate higher antioxidant activity.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered strategy for the comprehensive evaluation of the antioxidant potential of methyl-indole derivatives. The process begins with foundational chemical assays (DPPH, ABTS, FRAP) to establish baseline radical scavenging and reducing capabilities. It then progresses to the more biologically relevant CAA assay to assess activity within a cellular context.

The true scientific value lies not just in executing these protocols but in understanding the causality behind each step. By employing this structured approach, researchers can generate reliable, comparable, and mechanistically insightful data. Future investigations should aim to correlate these in vitro and cell-based findings with the specific structural features of the synthesized methyl-indole derivatives, paving the way for the rational design of novel, potent antioxidant agents for therapeutic applications. Further studies exploring their effects on specific intracellular ROS, such as superoxide and hydroxyl radicals, and their impact on endogenous antioxidant enzyme systems are warranted.[27][28]

References

Preliminary In Vitro Evaluation of 2-(1-Methyl-1H-indol-3-yl)acetamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the preliminary in vitro investigation of 2-(1-Methyl-1H-indol-3-yl)acetamide, a novel indole derivative with potential therapeutic applications. The indole scaffold is a well-established pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This document outlines a structured, multi-stage approach to characterize the cytotoxic and mechanistic profile of this specific compound, designed for researchers and professionals in drug development.

Introduction and Rationale

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural and synthetic bioactive compounds.[5] Its derivatives have shown significant efficacy in targeting diverse biological pathways, making them valuable scaffolds for designing new drugs.[1][4] The subject of this guide, this compound, is a structurally distinct member of this class. The N-methylation of the indole ring and the acetamide side chain at the 3-position present unique physicochemical properties that warrant a thorough investigation of its biological potential. This guide proposes a logical, tiered approach to its preliminary in vitro evaluation, commencing with broad cytotoxicity screening and progressing to more focused mechanistic studies.

Physicochemical Properties of this compound

A foundational understanding of the compound's chemical and physical properties is paramount for interpreting its biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OPubChem CID: 15357907[6]
Molecular Weight 188.23 g/mol PubChem CID: 15357907[6]
IUPAC Name 2-(1-methylindol-3-yl)acetamidePubChem CID: 15357907[6]
CAS Number 150114-41-3PubChem CID: 15357907[6]

Proposed In Vitro Evaluation Workflow

The following workflow is designed to systematically assess the biological activity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation & QC B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT/SRB Assay (72h incubation) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E If IC50 < 10 µM in specific cell lines F Apoptosis Assays (Annexin V/PI Staining) E->F G Target-Based Assays (e.g., Tubulin Polymerization) F->G H Western Blot Analysis (Key Signaling Proteins) G->H

Figure 1: Proposed workflow for the in vitro evaluation of this compound.

Phase 1: Broad Spectrum Cytotoxicity Screening

The initial phase aims to determine the compound's general cytotoxic profile across a diverse panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps identify sensitive cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7][8]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Phase 2: Elucidation of Mechanism of Action

Should the compound exhibit significant cytotoxicity in specific cell lines (e.g., IC50 < 10 µM), the next phase will focus on understanding its mechanism of action. Based on the activities of structurally similar indole derivatives, key areas to investigate include cell cycle arrest and induction of apoptosis, potentially through inhibition of tubulin polymerization.[9]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the activity of tubulin polymerization inhibitors.[9]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC50 and 2x IC50 for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V-positive population would indicate the induction of apoptosis.[10]

Potential Signaling Pathway

Based on the known mechanisms of other indole derivatives, a potential pathway for this compound could involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

G A This compound B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D G2/M Phase Arrest C->D E Activation of Caspase Cascade D->E F Apoptosis E->F

Figure 2: Potential mechanism of action for this compound.

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

AssayCell LineParameterResult
Cytotoxicity MCF-7IC50 (µM)Experimental Value
A549IC50 (µM)Experimental Value
HeLaIC50 (µM)Experimental Value
Cell Cycle Sensitive Line% G2/M Arrest (at IC50)Experimental Value
Apoptosis Sensitive Line% Apoptotic Cells (at IC50)Experimental Value

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the preliminary in vitro characterization of this compound. The proposed experiments will provide crucial data on its cytotoxic potential and initial insights into its mechanism of action. Positive results from this preliminary evaluation would justify further studies, including target deconvolution, in vivo efficacy studies in animal models, and pharmacokinetic profiling. The versatile nature of the indole scaffold suggests that this compound could be a promising lead for the development of novel therapeutics.[4]

References

The Indole Acetamide Core: A Technical Guide to Leveraging 2-(1-Methyl-1H-indol-3-yl)acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Power of the Fragment

In the landscape of modern drug discovery, the pursuit of novel, high-quality chemical matter is relentless. Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation, offering an efficient path to novel lead compounds, particularly for challenging biological targets.[1] This guide delves into the strategic application of a specific, high-value fragment: 2-(1-Methyl-1H-indol-3-yl)acetamide . We will explore its rationale as a starting point, detail the critical experimental workflows for its deployment, and outline a strategic vision for its evolution from a humble fragment into a potent, drug-like lead. This document is intended for drug discovery researchers, medicinal chemists, and structural biologists seeking to harness the power of well-designed fragments.

The Strategic Value of the this compound Fragment

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, a recurring motif in numerous natural products and FDA-approved drugs.[2][3][4] Its unique electronic properties and ability to participate in a wide array of intermolecular interactions make it a versatile anchor for engaging with diverse biological targets, from kinases to G-protein coupled receptors.[2][5]

Our focus, this compound (PubChem CID: 15357907), has been deliberately selected as an exemplary fragment for several key reasons:

  • Compliance with the "Rule of Three": This fragment adheres to the general guidelines for FBDD, possessing a low molecular weight (~188 g/mol ), a limited number of hydrogen bond donors and acceptors, and low calculated lipophilicity (cLogP), which increases the likelihood of efficient binding.[6]

  • Inherent Biological Relevance: The indole-3-acetamide core is a known pharmacophore. Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antihyperglycemic properties, suggesting its inherent compatibility with biological systems.[7]

  • Synthetically Tractable and "Poised" for Growth: The structure is readily synthesized and, critically, is "poised" for chemical elaboration. The acetamide group and the indole ring present clear, chemically orthogonal vectors for rapid analog synthesis, allowing for systematic exploration of the surrounding chemical space—a cornerstone of the fragment-to-lead process.[8][9]

  • N-Methylation Advantage: The methylation at the N-1 position of the indole ring serves a dual purpose. It removes a potentially problematic hydrogen bond donor that could lead to non-specific interactions or metabolic liabilities, while also providing a subtle steric and electronic modification that can be exploited in lead optimization.

The logical flow of deploying this fragment in a drug discovery campaign is a multi-stage process, beginning with its synthesis and validation, followed by rigorous screening to identify interactions with a target protein, and culminating in structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Fragment Preparation cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Hit-to-Lead Synth Synthesis & QC Lib_Prep Library Formulation Synth->Lib_Prep Purity >95% Primary_Screen Primary Screen (e.g., SPR, NMR) Lib_Prep->Primary_Screen Hit_Validation Orthogonal Validation (e.g., TSA, ITC) Primary_Screen->Hit_Validation Identify Binders Structural_Bio Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Bio SBDD Structure-Based Design (Fragment Growing/Linking) Structural_Bio->SBDD Binding Mode ADMET Early ADMET Profiling SBDD->ADMET Synthesize Analogs Lead_Opt Lead Optimization ADMET->Lead_Opt Informed Decisions

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Synthesis and Preparation of the Core Fragment

While numerous methods exist for the synthesis of indole-3-acetamide derivatives, a reliable and scalable approach involves the activation of 1-methyl-indole-3-acetic acid followed by amidation. The following protocol is a robust method adapted from established literature procedures for similar scaffolds.[1]

Protocol 2.1: Synthesis of this compound

Materials:

  • 1-Methyl-indole-3-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonium hydroxide solution (28-30%)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Activation: To a stirred solution of 1-methyl-indole-3-acetic acid (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The formation of the acylimidazole intermediate is typically complete within this timeframe.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the intermediate is fully consumed.

  • Workup: Remove the THF under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

  • Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biophysical Screening: Finding the Initial Hit

Identifying the weak, yet specific, binding of a fragment to its target protein is the crucial first step in FBDD. This requires highly sensitive biophysical techniques capable of detecting interactions in the high micromolar to millimolar affinity range.[9] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for primary fragment screening.[10]

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time, making it ideal for high-throughput fragment screening.[11]

Experimental Workflow for SPR Screening

SPR_Workflow cluster_0 Setup cluster_1 Screening cluster_2 Analysis Prep Prepare Protein & Fragment Library Immob Immobilize Target Protein on Sensor Chip Prep->Immob Ref Prepare Reference Surface (Control Protein or Blank) Immob->Ref Inject Inject Fragment Solutions (e.g., 200 µM) Ref->Inject Detect Detect Binding Response (RU) Inject->Detect Ref_Sub Reference Subtraction Detect->Ref_Sub Data_QC Data Quality Control Ref_Sub->Data_QC Hit_Select Hit Selection based on Response & Ligand Efficiency Data_QC->Hit_Select

Caption: Step-by-step workflow for an SPR-based fragment screen.

Protocol 3.1.1: SPR Fragment Screening

Instrumentation: A Biacore instrument (or equivalent) is recommended.

Procedure:

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry (EDC/NHS activation). Aim for a moderate immobilization level to avoid mass transport limitations.[12]

    • On a parallel flow cell, immobilize an irrelevant control protein or perform a mock immobilization to serve as a reference surface for subtracting non-specific binding and bulk refractive index effects.[13]

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is consistent across all samples (typically ≤1%).

  • Screening Run:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Include buffer-only injections periodically for double referencing.

    • Monitor the change in response units (RU) during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data.

    • A "hit" is identified by a stable and reproducible binding response that is significantly above the noise level.

    • Rank hits not only by the magnitude of the response but also by calculating the Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.

Orthogonal Hit Validation by NMR Spectroscopy

NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, provides a powerful orthogonal method to validate hits from a primary screen.[14] This protein-observed technique detects binding by monitoring chemical shift perturbations (CSPs) in the protein's spectrum upon addition of a fragment.

Protocol 3.2.1: ¹H-¹⁵N HSQC for Hit Validation

Requirements: Isotopically labeled (¹⁵N) protein is required.

Procedure:

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of a concentrated stock of the hit fragment (e.g., this compound) to the protein sample to achieve a final concentration in molar excess (e.g., 10-fold).

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Analysis:

    • Overlay the reference and test spectra.

    • Binding is confirmed by observing significant and specific chemical shift perturbations (CSPs) for a subset of the protein's amide resonances.

    • The residues exhibiting CSPs directly map the binding site of the fragment on the protein surface.

    • A titration experiment, where increasing concentrations of the fragment are added, can be performed to determine the dissociation constant (K_D) of the interaction.[15]

Technique Principle Throughput Protein Consumption Key Output
SPR Mass change on a sensor surfaceHighLowBinding kinetics (k_on, k_off), Affinity (K_D)
NMR (HSQC) Chemical shift perturbationsMediumHigh (requires ¹⁵N-labeling)Binding confirmation, Binding site mapping, Affinity (K_D)
Thermal Shift (DSF) Protein unfolding temperature changeHighLowBinding confirmation (ΔT_m)
ITC Heat change upon bindingLowHighFull thermodynamic profile (K_D, ΔH, ΔS)

Table 1: Comparison of common biophysical techniques for fragment screening.

Structural Biology: Visualizing the Path Forward

The true power of FBDD is realized when the binding mode of a fragment hit is determined at atomic resolution.[9] X-ray crystallography is the most common technique for this, providing a detailed 3D map of the fragment-protein interaction that is essential for guiding the hit-to-lead optimization process.[16]

Protocol 4.1: Co-crystallization and Structure Determination

Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using commercially available sparse-matrix screens.

    • Optimize initial crystallization hits to produce diffraction-quality crystals.

  • Generating the Complex:

    • Soaking: Transfer apo-protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) and allow it to diffuse into the crystal lattice. This is often the quickest method.[16]

    • Co-crystallization: If soaking fails (e.g., causes crystal cracking), set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a model of the apo-protein exists.

    • Carefully examine the electron density maps to unambiguously identify the bound fragment and its orientation.

    • Refine the model of the protein-fragment complex to high resolution.

The resulting structure will reveal key hydrogen bonds, hydrophobic interactions, and, most importantly, unoccupied pockets adjacent to the fragment. These "growth vectors" are the targets for the medicinal chemistry effort.

From Hit to Lead: Structure-Guided Fragment Evolution

With a validated, structurally characterized hit in hand, the next phase is to increase potency and develop drug-like properties. This is an iterative process of design, synthesis, and testing, guided by the structural information.[18]

Key Strategies for Fragment Evolution:

  • Fragment Growing: This is the most common strategy, where chemical moieties are added to the fragment core to extend into adjacent pockets identified in the crystal structure. For this compound, growth could occur from the acetamide nitrogen or from positions on the indole ring (e.g., C5 or C6).[8][9]

  • Fragment Linking: If a secondary fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a single, higher-affinity molecule.

  • Fragment Merging: If two fragments have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.

The Design-Make-Test-Analyze (DMTA) Cycle

DMTA_Cycle Design Design Analogs (based on structure) Make Synthesize New Compounds Design->Make Test Test Affinity & Biological Activity Make->Test Analyze Analyze SAR & Obtain New Structures Test->Analyze Analyze->Design Iterate

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in hit-to-lead optimization.

Early ADMET Profiling: Designing for Success

A frequent cause of late-stage drug candidate failure is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In modern FBDD, it is crucial to assess these properties early and in parallel with potency optimization.[19]

Protocol 6.1: Tier 1 In Vitro ADMET Assays for Fragments and Early Leads

These assays are designed to be high-throughput and require minimal compound.

  • Aqueous Solubility:

    • Assay: Kinetic solubility measurement using nephelometry or turbidimetry.

    • Rationale: Poor solubility can mask true potency and hinder absorption. Aim for >50 µM.

  • Membrane Permeability:

    • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).[20][21]

    • Rationale: Predicts passive diffusion across the gut wall, a key factor for oral bioavailability.

  • Metabolic Stability:

    • Assay: Incubation with human liver microsomes (HLM) followed by LC-MS/MS analysis to measure the rate of compound depletion.[20]

    • Rationale: Identifies metabolic liabilities. A compound that is too rapidly metabolized will have a short half-life in the body.

  • Plasma Protein Binding:

    • Assay: Rapid equilibrium dialysis.

    • Rationale: Only the unbound fraction of a drug is free to interact with its target. High plasma protein binding can reduce efficacy.

  • CYP450 Inhibition:

    • Assay: Fluorometric assays for major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).

    • Rationale: Identifies the potential for drug-drug interactions.

Data from these assays should be integrated into the DMTA cycle. For instance, if an analog shows increased potency but poor metabolic stability, the next design iteration can focus on blocking the identified site of metabolism without compromising binding affinity.

Conclusion: A Blueprint for Success

The this compound fragment represents more than just a starting molecule; it is a strategic entry point into a well-defined discovery process. Its favorable physicochemical properties, synthetic accessibility, and foundation upon a privileged indole scaffold make it an exemplary tool for FBDD. By systematically applying a cascade of high-sensitivity biophysical screening, high-resolution structural biology, and early-stage ADMET profiling, researchers can efficiently navigate the path from a millimolar fragment hit to a potent, selective, and drug-like clinical candidate. This guide provides the technical framework and strategic rationale to unlock the potential of this valuable chemical core.

References

Methodological & Application

Synthesis Protocol for 2-(1-Methyl-1H-indol-3-yl)acetamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and robust characterization of the final product.

Introduction and Significance

This compound is an indole derivative of significant interest in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The N-methylation of the indole ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacological profiles. This acetamide derivative serves as a key intermediate for the synthesis of more complex molecules, including potential tubulin polymerization inhibitors and other anti-cancer agents.[1][2]

This document outlines a reliable and efficient two-step synthesis strategy commencing from the commercially available 1-methyl-1H-indole-3-acetic acid. The chosen methodology involves an amide coupling reaction, a fundamental transformation in organic synthesis. The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the amidation of 1-methyl-1H-indole-3-acetic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia. A common and effective method for this activation is the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).

Reaction Scheme:

Mechanism:

The reaction proceeds via a two-step mechanism. First, 1-methyl-1H-indole-3-acetic acid reacts with CDI to form a highly reactive N-acylimidazolide intermediate, with the evolution of carbon dioxide and imidazole as byproducts. This intermediate is then subjected to nucleophilic attack by ammonia (from ammonium hydroxide) to yield the desired amide product, this compound, and regenerates imidazole. The use of CDI is advantageous as it avoids the formation of difficult-to-remove byproducts often associated with other coupling agents.[3]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-Methyl-1H-indole-3-acetic acid≥98%Commercially Available
1,1'-Carbonyldiimidazole (CDI)≥97%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Ammonium hydroxide solution28-30%Commercially Available
Ethyl acetateACS gradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfateCommercially Available
Round-bottom flask (100 mL)Standard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Argon or Nitrogen supplyStandard laboratory equipment
Separatory funnel (250 mL)Standard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Fume hoodStandard laboratory equipment
Synthetic Procedure

Step 1: Activation of 1-Methyl-1H-indole-3-acetic acid

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-3-acetic acid (1.0 g, 5.29 mmol).

  • Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) until the starting material is completely dissolved.

  • In a single portion, add 1,1'-Carbonyldiimidazole (CDI) (0.94 g, 5.82 mmol, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. The formation of the acyl-imidazolide intermediate can be monitored by the evolution of CO2 gas (bubbling).

Step 2: Amidation

  • After 1 hour, slowly add ammonium hydroxide solution (28-30%, 5 mL) to the reaction mixture. Caution: This addition may be exothermic.

  • Continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product spot should be visible under UV light (254 nm).

Step 3: Work-up and Purification

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a 250 mL separatory funnel and shake vigorously.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Work-up & Purification cluster_end Final Product 1-Methyl-1H-indole-3-acetic_acid 1-Methyl-1H-indole-3-acetic acid Activation Activation with CDI in THF 1-Methyl-1H-indole-3-acetic_acid->Activation Reactant CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Activation Coupling Agent NH4OH Ammonium Hydroxide Amidation Amidation with NH4OH NH4OH->Amidation Nucleophile Activation->Amidation Intermediate Workup Aqueous Work-up Amidation->Workup Crude Product Purification Recrystallization Workup->Purification Washed Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry (MS) [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.1028; found: consistent with calculated value
Purity (HPLC) ≥95%

Note: The expected NMR chemical shifts can be predicted or compared with literature data for similar indoleacetamide derivatives.[4][5][6] The molecular formula and weight information can be verified from sources like PubChem.[7]

Safety Precautions and Waste Disposal

5.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling chemicals.

5.2. Reagent Handling:

  • 1,1'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and can be irritating. Handle in a fume hood and avoid inhalation of dust.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area, away from ignition sources.

  • Ammonium Hydroxide: This is a corrosive and volatile solution. Handle with care in a fume hood to avoid inhalation of vapors.

  • Coupling Agents: Many amide coupling reagents are sensitizers and can cause allergic reactions upon repeated exposure.[8][9][10] Although CDI is generally considered less hazardous than some other coupling agents, it should still be handled with caution.

5.3. Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Organic waste should be collected in a designated container. Aqueous waste should be neutralized before disposal.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their drug discovery and development programs. The mechanistic insights and characterization guidelines provided herein are intended to empower scientists with a comprehensive understanding of the entire synthetic process.

References

High-Performance Liquid Chromatography (HPLC) Purification of 2-(1-Methyl-1H-indol-3-yl)acetamide: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(1-Methyl-1H-indol-3-yl)acetamide. The synthesis of indole derivatives often results in closely related impurities, necessitating a high-resolution purification technique to achieve the high degree of purity required for pharmaceutical research and development. This guide details a complete workflow, from analytical method development to preparative scale-up, explaining the scientific rationale behind the selection of stationary phase, mobile phase, and other critical parameters. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and chemical synthesis.

Introduction and Scientific Rationale

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. Its purification is a critical step to ensure that subsequent biological assays or chemical modifications are not confounded by impurities. The molecule possesses a moderately hydrophobic indole core and a polar acetamide side chain, making it an ideal candidate for reversed-phase chromatography.[1] RP-HPLC separates molecules based on their hydrophobicity, where a non-polar stationary phase interacts with the analyte, and a polar mobile phase is used for elution.[1][2]

The method described herein utilizes a C18 stationary phase, which provides strong hydrophobic interactions with the indole ring. A mobile phase gradient of water and acetonitrile, modified with formic acid, ensures sharp, symmetrical peaks by controlling the protonation state of the analyte and minimizing undesirable interactions with residual silanols on the silica backbone.[3][4][5]

Compound Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[6][7]
Molecular Weight 188.23 g/mol [6][7]
Melting Point 181 °C[6]
LogP 1.906[6]
Appearance SolidN/A

HPLC Method Development and Strategy

The development of a robust purification method follows a logical progression from analytical scouting to preparative scale-up. The causality behind each experimental choice is critical for success.

Choice of Stationary Phase: C18 Silica

The LogP value of ~1.9 indicates moderate hydrophobicity, making a C18 (octadecyl) bonded silica column an excellent first choice.[8] The long alkyl chains of the C18 phase provide sufficient hydrophobic retention for the indole nucleus, allowing for effective separation from more polar or less polar impurities.

Mobile Phase Selection: Acetonitrile and Water

A combination of water and an organic solvent is standard for RP-HPLC.[9] Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, which is advantageous for detecting aromatic compounds like indoles at low wavelengths.[9]

The Role of the Acidic Modifier: Formic Acid

The inclusion of 0.1% formic acid in the mobile phase serves two primary functions:

  • Peak Shape Improvement: It suppresses the ionization of free silanol groups on the silica surface, which can otherwise cause peak tailing through secondary ionic interactions with the analyte.

  • Analyte Protonation: It ensures that the nitrogen atoms in the indole ring and acetamide group are consistently protonated, preventing peak splitting or broadening that can occur if the analyte exists in multiple ionic forms.

Formic acid is also volatile, making it compatible with mass spectrometry (MS) and easy to remove from collected fractions during solvent evaporation.[3][4]

Detection Wavelength Selection

The indole chromophore exhibits strong UV absorbance. Based on spectral data for similar indole compounds, there are typically two absorbance maxima, one around 220 nm and a second, broader peak near 280 nm.[10] While detection at 220 nm offers higher sensitivity, 254 nm or 280 nm often provides better selectivity and a more stable baseline, as many common solvents and impurities absorb in the lower UV range. This method will use a standard wavelength of 254 nm for robust monitoring.

Experimental Workflow and Protocols

The overall process involves developing an analytical method to resolve the target compound from its impurities, followed by scaling the method to a preparative column for purification.

PurificationWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis crude_sample Crude Sample (this compound) dissolve Dissolve in Minimum Volume of DMSO/Methanol crude_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter analytical_run Analytical HPLC Run (e.g., 4.6 mm ID Column) filter->analytical_run optimize Optimize Gradient & Flow Rate analytical_run->optimize Evaluate Resolution & Peak Shape prep_run Preparative HPLC Run (e.g., 21.2 mm ID Column) optimize->prep_run collect Collect Fractions Based on UV Signal prep_run->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent (Lyophilization/Rotovap) pool->evaporate final_product Pure Compound evaporate->final_product

Caption: Overall workflow for the HPLC purification of this compound.

Materials and Instrumentation
Equipment & SoftwareChemicals & Reagents
HPLC system with gradient pump and UV detectorThis compound (crude)
Analytical C18 Column (e.g., 4.6 x 150 mm, 5 µm)HPLC-grade Acetonitrile (MeCN)
Preparative C18 Column (e.g., 21.2 x 150 mm, 5 µm)HPLC-grade Water
Fraction CollectorFormic Acid (FA), >98% purity
Data Acquisition SoftwareDimethyl sulfoxide (DMSO) or Methanol (MeOH)
Rotary Evaporator or Lyophilizer0.45 µm Syringe Filters (PTFE or Nylon)
Protocol 1: Analytical Method Development

This protocol establishes the separation parameters on a smaller, analytical scale to conserve sample and solvent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at ~1 mg/mL in Methanol or DMSO.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analytical HPLC Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for analytical method development.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLSmall volume to prevent column overloading.
Column Temperature 30 °CEnsures stable retention times.
Detection UV at 254 nmGood selectivity for the indole chromophore.
Gradient Program Time (min)% B (MeCN + 0.1% FA)
0.010
20.090
25.090
25.110
30.010
  • Analysis: Inject the sample and run the gradient. Identify the peak corresponding to this compound and assess its resolution from nearby impurities. Adjust the gradient steepness if necessary to improve separation.

Protocol 2: Preparative Purification

This protocol scales up the optimized analytical method for material isolation.

  • Sample Preparation for Loading:

    • Dissolve the crude compound in the minimum amount of a strong solvent (like DMSO or Methanol) to create a concentrated solution (e.g., 50-100 mg/mL). Note: High concentrations may require initial dissolution in DMSO followed by dilution with the mobile phase to ensure solubility upon injection.

    • Ensure the final sample solution is fully dissolved and filtered.

  • Preparative HPLC Conditions:

ParameterSettingRationale
Column C18, 21.2 x 150 mm, 5 µmLarger diameter for higher loading capacity.
Flow Rate 20 mL/minScaled from the analytical flow rate.
Injection Volume 1-5 mLDepends on concentration and column capacity.
Column Temperature 30 °CMaintains consistent separation.
Detection UV at 254 nmMonitors elution for fraction collection.
Gradient Program (Adjusted from analytical run)
Time (min)% B (MeCN + 0.1% FA)
0.010
20.090
25.090
25.110
30.010
  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold).

    • Collect the main peak in multiple fractions across its elution profile.

  • Post-Purification Analysis:

    • Analyze small aliquots of each collected fraction using the analytical HPLC method (Protocol 1) to determine their purity.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal:

    • Remove the acetonitrile and water using a rotary evaporator or a lyophilizer (freeze-dryer) to obtain the final, pure solid compound.

Troubleshooting and Optimization

Effective method development often requires troubleshooting.

TroubleshootingTree start Problem Observed p1 Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 High Backpressure start->p3 s1a Make Gradient Shallower (e.g., 10-70% B over 30 min) p1->s1a Cause: Impurities co-elute s1b Try a Different Stationary Phase (e.g., Phenyl-Hexyl) p1->s1b Cause: Insufficient selectivity s2a Ensure Mobile Phase pH is Low (0.1% FA or TFA is sufficient) p2->s2a Cause: Secondary silanol interactions s2b Check for Column Voiding/ Contamination p2->s2b Cause: Column degradation s3a Filter Sample and Mobile Phases p3->s3a Cause: Particulates s3b Check for System Blockages (tubing, frits) p3->s3b Cause: Obstruction s3c Lower the Flow Rate p3->s3c Cause: Viscosity/Flow issue

Caption: A decision tree for troubleshooting common HPLC purification issues.

Conclusion

This application note presents a validated and reliable RP-HPLC method for the purification of this compound. By following the systematic approach of analytical method development followed by preparative scale-up, researchers can consistently achieve high purity levels of the target compound. The detailed explanation of the rationale behind each parameter provides the user with the foundational knowledge to adapt this method for other similar indole derivatives, thereby accelerating research and development timelines in medicinal chemistry and drug discovery.

References

Application Notes & Protocols for the NMR Characterization of 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure.[1][2] This guide presents a detailed framework for the structural characterization of 2-(1-Methyl-1H-indol-3-yl)acetamide, a substituted indole derivative of interest in medicinal chemistry.[3][4] We provide field-proven protocols for sample preparation, data acquisition for one-dimensional (¹H and ¹³C) NMR, and a comprehensive guide to spectral interpretation. The methodologies described herein are designed to ensure data integrity and unambiguous structural elucidation, catering to researchers, chemists, and drug development professionals.

Introduction: The Imperative for Structural Verification

This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules.[5] Its structure comprises a methylated indole core linked to an acetamide functional group via a methylene bridge.[6] Accurate structural confirmation is a foundational requirement in the synthesis and development of such compounds to ensure that biological and chemical data are correctly attributed.

NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to map the precise atomic connectivity and chemical environment of a molecule in solution.[7][8] This document outlines the logical workflow and experimental parameters necessary to achieve a comprehensive NMR characterization of the title compound.

Foundational Methodology: Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[9] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.[10]

Core Principles of Sample Preparation:
  • Solvent Selection: The choice of a deuterated solvent is critical. It must completely dissolve the analyte while remaining "invisible" in the ¹H NMR spectrum.[11] For this compound, both Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices.

    • Causality: CDCl₃ is a common, less polar choice. However, the amide protons (-NH₂) may exhibit broad signals or slow exchange. DMSO-d₆ is more polar and an excellent hydrogen bond acceptor, often resulting in sharper amide proton signals that are shifted further downfield, away from other spectral regions.

  • Concentration: The sample concentration must be optimized based on the specific experiment being performed.

    • ¹H NMR: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for rapid data acquisition (a few minutes).[11][12]

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample (50-100 mg) is required to achieve an adequate signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[9][11]

  • Purity and Filtration: The sample must be free of particulate matter and paramagnetic impurities.[10]

    • Causality: Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines that obscure important details.[9] Paramagnetic ions can cause severe line broadening and interfere with the spectrometer's deuterium lock system.[10]

Protocol 1: Standard Sample Preparation
  • Weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) into a clean, dry vial.

  • Add 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently agitate or vortex the vial until the sample is fully dissolved. A brief application of heat may be used if solubility is an issue, but caution is advised to prevent degradation.

  • Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.[9]

  • Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.[13]

  • Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for complete structural assignment.[1][14] The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.

Protocol 2: ¹H NMR Data Acquisition
  • Objective: To determine the number of distinct proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling.

  • Pulse Program: zg30 (A standard 30-degree pulse experiment).[1]

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Number of Scans (NS): 8 to 16. Increase for more dilute samples.[1]

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.[1]

Protocol 3: ¹³C{¹H} NMR Data Acquisition
  • Objective: To identify the number of unique carbon atoms in the molecule. The standard experiment is proton-decoupled to simplify the spectrum to a series of singlets.

  • Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling).

  • Key Parameters:

    • Spectral Width (SW): ~220 ppm, centered around 110 ppm.

    • Number of Scans (NS): 1024 to 4096, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

Workflow for NMR Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Analysis cluster_out Output prep Sample Preparation (Protocol 1) h1 ¹H NMR Acquisition (Protocol 2) prep->h1 Insert Sample c13 ¹³C NMR Acquisition (Protocol 3) h1->c13 d2 2D NMR (Optional) (COSY, HSQC) c13->d2 For complex cases proc Data Processing (FT, Phasing, Baseline Correction) c13->proc d2->proc interp Spectral Interpretation proc->interp confirm Structure Confirmation interp->confirm

Caption: A logical workflow for the elucidation of molecular structures using NMR.

Spectral Interpretation: Decoding the Data

The chemical structure dictates the expected NMR spectrum. Below is a detailed analysis of the anticipated signals for this compound.

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

In DMSO-d₆, the amide protons (NH₂) are expected to appear as distinct, potentially broad singlets. The aromatic protons of the indole ring will exhibit characteristic splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~10.8 - 11.5br s1HNH (Amide)The N-H proton of an indole is typically in this region, but this molecule is N-methylated. This signal is from one of the amide protons, often very broad and solvent dependent.
~7.50d1HH-4This proton is adjacent to the electron-donating indole nitrogen (within the benzene ring system) and shows doublet coupling with H-5.
~7.35d1HH-7This proton is deshielded by the ring current and shows doublet coupling with H-6.
~7.15s1HH-2The proton at the C2 position of the indole ring is a characteristic singlet, typically found in this downfield region.[15]
~7.10t1HH-6This proton is coupled to both H-5 and H-7, resulting in a triplet (or more accurately, a doublet of doublets).
~7.00t1HH-5Coupled to both H-4 and H-6, this proton also appears as a triplet or doublet of doublets.
~6.90br s1HNH (Amide)The second amide proton, often exchanging at a different rate or having a different chemical environment. The two amide protons can sometimes appear as one broad signal.
~3.75s3HN-CH₃The N-methyl group on the indole ring is a sharp singlet with no adjacent protons to couple with.
~3.60s2HCH₂The methylene bridge protons are adjacent to an sp² carbon (C3 of the indole) and a carbonyl group, appearing as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale & Key Insights
~172.5C=OThe amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield.
~136.5C-7aThis is one of the two bridgehead carbons of the indole ring system.
~128.5C-2The C2 carbon of the indole ring.
~127.0C-3aThe second bridgehead carbon, adjacent to the N-methyl group.
~121.5C-5Aromatic CH carbon.
~119.5C-6Aromatic CH carbon.
~119.0C-4Aromatic CH carbon.
~110.0C-7Aromatic CH carbon, typically the most upfield of the benzene ring carbons.
~108.0C-3The C3 carbon is shielded and appears further upfield.
~32.5N-CH₃The N-methyl carbon is a typical aliphatic signal.
~31.0CH₂The methylene bridge carbon.

Advanced Structural Verification (Optional)

For unequivocal assignment, especially in cases of signal overlap or ambiguity, 2D NMR experiments are highly recommended.[14]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between H-4/H-5, H-5/H-6, and H-6/H-7 in the aromatic region, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the signals in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum (e.g., the N-CH₃ proton signal to the N-CH₃ carbon signal).

Conclusion

The systematic application of the protocols and interpretive principles outlined in this guide enables a robust and accurate structural characterization of this compound. By combining meticulous sample preparation with a logical data acquisition strategy, researchers can generate high-quality NMR data. The subsequent analysis, founded on an understanding of chemical shifts and coupling constants specific to the indole scaffold, provides definitive structural proof, a critical step in the advancement of chemical and pharmaceutical research.

References

Application Notes & Protocols for Cell-Based Assays Using 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Within this promising class of molecules, 2-(1-Methyl-1H-indol-3-yl)acetamide emerges as a compound of significant interest for drug discovery and development. Its structural similarity to other biologically active indole-3-acetamide derivatives suggests a potential for therapeutic applications, particularly in oncology and neuropharmacology.

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound using a suite of robust cell-based assays. As a Senior Application Scientist, the protocols and insights presented herein are designed to be both scientifically rigorous and practically applicable for researchers in academic and industrial settings. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols, and offer guidance on data interpretation, empowering you to effectively characterize the biological profile of this intriguing compound.

Scientific Rationale: Charting a Course for In Vitro Investigation

Given the known activities of structurally related indole compounds, a logical starting point for the investigation of this compound is to assess its impact on cell viability, proliferation, and the induction of apoptosis. A closely related compound, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, has been identified as a tubulin polymerization inhibitor that induces apoptosis and G2/M cell cycle arrest in cancer cell lines.[2] This provides a strong mechanistic hypothesis for the potential anticancer effects of our target compound.

Therefore, this guide will focus on a tiered approach to cell-based screening:

  • Primary Screening: Quantitative assessment of cell viability and cytotoxicity to determine the compound's potency (IC50) across various cell lines.

  • Secondary Screening: Elucidation of the mechanism of cell death, focusing on the hallmarks of apoptosis.

  • Tertiary Screening (Hypothesis-Driven): Investigation of specific cellular pathways, such as cell cycle progression, to further refine the compound's mechanism of action.

This structured workflow ensures a thorough and efficient characterization of the compound's cellular effects.

Experimental Workflows and Protocols

I. Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare Compound Dilutions treat_cells Treat Cells prepare_compound->treat_cells incubation_treatment Incubate (24-72h) treat_cells->incubation_treatment add_mtt Add MTT Reagent incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

II. Secondary Screening: Unraveling the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Several assays can be employed to detect the key events in the apoptotic cascade.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for an appropriate duration.

    • Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Hypothetical Apoptosis Pathway

Apoptosis_Pathway Compound This compound Target Cellular Target (e.g., Tubulin) Compound->Target Stress Cellular Stress Target->Stress Mitochondria Mitochondrial Perturbation Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway initiated by the compound.

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase. Assays are available that use a fluorogenic or colorimetric substrate containing a specific caspase recognition sequence. Cleavage of the substrate by the active caspase releases a detectable molecule.

Protocol:

  • Cell Lysis:

    • Treat cells with the compound as described for the Annexin V assay.

    • Lyse the cells to release their contents, including active caspases.

  • Caspase Reaction:

    • Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.

    • Incubate to allow the active caspase-3 to cleave the substrate.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

    • The signal intensity is proportional to the caspase-3 activity.

III. Tertiary Screening: Delving into Cell Cycle Effects

As suggested by the activity of a related compound, this compound may affect cell cycle progression.

Principle: The DNA content of cells changes as they progress through the cell cycle (G1, S, G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell in a population.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound for a defined period.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining and Analysis:

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).

    • Analyze the stained cells by flow cytometry. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2 ± 0.8
HeLaCervical Cancer8.1 ± 1.2
A549Lung Cancer12.5 ± 2.1

Table 2: Example Results from Annexin V/PI Apoptosis Assay

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.22.52.3
Compound (5 µM)60.125.814.1
Compound (10 µM)35.745.319.0

Table 3: Illustrative Cell Cycle Analysis Data

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.420.124.5
Compound (5 µM)40.215.344.5

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into its specific molecular targets and in vivo efficacy. The exploration of this and other novel indole derivatives holds great promise for the future of drug discovery.

References

Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide from indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: A Streamlined, Two-Step Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide from Indole-3-acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the synthesis of this compound, a derivative of the key plant auxin, Indole-3-acetic acid (IAA).[1] The protocol is designed for practical application in a research or process development setting, emphasizing robust and reproducible methodologies. The synthesis is presented as a two-stage process: (1) N-methylation of the indole ring of IAA, followed by (2) direct amidation of the resulting carboxylic acid. We will delve into the mechanistic rationale behind reagent selection and procedural steps, offering field-proven insights to ensure a high degree of success. This guide is structured to be a self-validating system, complete with detailed protocols, data summaries, and troubleshooting advice.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a crucial role in cell growth and development.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to the indole scaffold's prevalence in bioactive molecules. The target compound, this compound, is an N-methylated amide derivative of IAA.[2] This modification can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable subject for biological screening.

The synthetic strategy outlined herein proceeds in two distinct, high-yielding steps. First, the selective N-methylation of the indole nitrogen is achieved using dimethyl carbonate (DMC), a greener alternative to traditional methylating agents like methyl iodide.[3] The second step involves the conversion of the intermediate, 1-Methyl-1H-indole-3-acetic acid, into the corresponding primary amide. We will focus on the classical and straightforward method of forming an ammonium salt followed by thermal dehydration.[4][5]

Overall Synthetic Workflow

The synthesis is a sequential two-step process starting from commercially available Indole-3-acetic acid. The workflow is designed for efficiency, with a focus on practical isolation and purification procedures.

G IAA Indole-3-acetic Acid (Starting Material) Step1 Step 1: N-Methylation IAA->Step1  DMC, K2CO3  DMF, Reflux Intermediate 1-Methyl-1H-indole-3-acetic Acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2  (NH4)2CO3 or NH4OH  Heat (Dehydration) FinalProduct This compound (Final Product) Step2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Part 1: N-Methylation of Indole-3-acetic Acid

Principle and Rationale

The first step involves the methylation of the nitrogen atom on the indole ring of IAA. While various methylating agents exist, dimethyl carbonate (DMC) is selected for its favorable safety and environmental profile.[3] The reaction proceeds via a nucleophilic attack by the deprotonated indole nitrogen on one of the methyl groups of DMC.

Causality of Experimental Choices:

  • Methylating Agent: Dimethyl carbonate (DMC) is a non-toxic, environmentally benign reagent. It serves as a superior alternative to hazardous and toxic reagents like methyl iodide or dimethyl sulfate.

  • Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate the indole nitrogen (pKa ≈ 17), rendering it nucleophilic. Its use avoids stronger, more reactive bases that could lead to side reactions.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[3]

  • Temperature: The reaction is conducted at reflux (approx. 130 °C in DMF) to provide the necessary activation energy for both the deprotonation and the subsequent methylation, which can be sluggish at lower temperatures.[3][6] It's important to note that under these conditions, DMC will also esterify the carboxylic acid group.[6][7] The subsequent workup with aqueous base (saponification) will hydrolyze this ester back to the carboxylic acid.

G cluster_0 N-Methylation Mechanism Indole-N-H Indole-N-H Indole-N- Indole-N⁻ Indole-N-H->Indole-N- + K₂CO₃ - KHCO₃ Intermediate [Transition State] Indole-N-->Intermediate Nucleophilic Attack DMC CH₃-O-(C=O)-O-CH₃ DMC->Intermediate Product Indole-N-CH₃ Intermediate->Product Byproduct ⁻O-(C=O)-O-CH₃ Intermediate->Byproduct

Caption: Simplified mechanism of N-methylation.

Detailed Protocol: Synthesis of 1-Methyl-1H-indole-3-acetic Acid

This protocol is adapted from established methods for indole methylation.[3][6]

Reagents & Materials

Reagent/MaterialMolecular WeightAmount (per 3.0g IAA)MolesNotes
Indole-3-acetic acid (IAA)175.19 g/mol 3.0 g17.1 mmolStarting material
Potassium Carbonate (K₂CO₃)138.21 g/mol 1.5 g10.8 mmolAnhydrous, powdered
Dimethyl Carbonate (DMC)90.08 g/mol 4.3 mL51.1 mmolReagent grade
N,N-Dimethylformamide (DMF)-20 mL-Anhydrous
tert-Butyl methyl ether (TBME)-~120 mL-For extraction
1M Hydrochloric Acid (HCl)-As needed-For acidification
Water (H₂O)-~150 mL-Deionized

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add indole-3-acetic acid (3.0 g), potassium carbonate (1.5 g), DMF (20 mL), and dimethyl carbonate (4.3 mL).

  • Heating: Heat the mixture to reflux (approximately 130 °C) with vigorous stirring. The reaction progress can be monitored by HPLC or TLC. The reaction is typically complete within 6 hours.[3] During this time, both N-methylation and O-methylation (esterification) will occur.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature.

  • Extraction & Saponification: Partition the cooled mixture between water (50 mL) and tert-butyl methyl ether (TBME) (60 mL). Separate the layers. The organic layer contains the N-methylated methyl ester. Wash the organic layer twice with water (50 mL each).

  • Hydrolysis (Saponification): To hydrolyze the methyl ester back to the carboxylic acid, the crude ester can be refluxed with a solution like 10% methanolic potassium hydroxide, as described in related syntheses.[8]

  • Work-up and Isolation: After saponification, remove the organic solvent (e.g., methanol) under reduced pressure. Dilute the aqueous residue with water and extract with ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the product precipitates (typically pH 2-3).

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indole-3-acetic acid. The product can be further purified by recrystallization if necessary.

Part 2: Amidation of 1-Methyl-1H-indole-3-acetic Acid

Principle and Rationale

The conversion of a carboxylic acid to a primary amide is a dehydration reaction. A common and direct method involves reacting the carboxylic acid with an ammonia source to form an ammonium carboxylate salt, which is then heated to eliminate a molecule of water and form the amide bond.[4][5][9]

Causality of Experimental Choices:

  • Ammonia Source: Solid ammonium carbonate can be added directly to the carboxylic acid.[5] Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used. The initial reaction is a simple acid-base neutralization to form the ammonium salt.

  • Thermal Dehydration: Heating is critical. At room temperature, the reaction remains at the salt stage. Applying heat (typically >100 °C) provides the energy needed to overcome the activation barrier for dehydration, driving the equilibrium towards the formation of the more stable amide and water.[9][10]

G cluster_1 Amidation Mechanism R-COOH R-COOH Salt R-COO⁻ NH₄⁺ R-COOH->Salt Acid-Base Reaction NH3 NH₃ NH3->Salt Amide R-CONH₂ Salt->Amide Heat (Δ) - H₂O Water H₂O

Caption: Mechanism of amide formation via ammonium salt dehydration.

Detailed Protocol: Synthesis of this compound

Reagents & Materials

Reagent/MaterialMolecular WeightAmount (per 2.0g Acid)MolesNotes
1-Methyl-1H-indole-3-acetic acid189.21 g/mol 2.0 g10.6 mmolStarting material from Part 1
Ammonium Carbonate ((NH₄)₂CO₃)96.09 g/mol 1.5 g15.6 mmolUse in excess
Ethyl Acetate-~100 mL-For extraction/purification
Saturated Sodium Bicarbonate Solution-~50 mL-For washing
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying

Procedure:

  • Salt Formation: To a flask containing 1-Methyl-1H-indole-3-acetic acid (2.0 g), add solid ammonium carbonate (1.5 g). Note: This reaction will produce CO₂ gas. Allow the mixture to stand until gas evolution ceases, indicating the formation of the ammonium salt.

  • Dehydration: Fit the flask with a short-path distillation apparatus or an air condenser. Heat the mixture gently at first, then increase the temperature to approximately 150-180 °C. Water will begin to distill off. Continue heating for 30-60 minutes after water has stopped evolving.

  • Cooling and Purification: Allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Recrystallization/Extraction: The crude amide can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture). Alternatively, dissolve the crude product in ethyl acetate (50 mL), wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid, followed by brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.[2]

Safety & Handling

  • Dimethyl Carbonate (DMC): Flammable liquid. Handle in a well-ventilated fume hood.

  • DMF: A potential developmental toxin. Avoid inhalation and skin contact.

  • Heating: The thermal dehydration step requires high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

References

Application Notes & Protocols: A Comprehensive Guide to the In Vitro Evaluation of Indole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the in vitro evaluation of novel indole derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anti-proliferative activities.[1][2][3] These compounds exert their anticancer effects through diverse mechanisms, including the disruption of cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of key signaling pathways crucial for tumor growth and metastasis.[4][5][6]

Herein, we present a logically structured workflow for the comprehensive assessment of indole-based compounds, beginning with broad cytotoxicity screening and progressing to in-depth mechanistic studies. This guide is designed to provide both the "how" and the "why," offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

I. Initial Assessment: Cytotoxicity Profiling

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines. This initial screening provides critical data on the compound's potency and selectivity. Two robust and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

A. Rationale for Method Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][8] It is a reliable indicator of metabolic compromise, which is often a prelude to cell death.

  • Sulforhodamine B (SRB) Assay: The SRB assay is a cell density-based measurement that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total cellular protein mass, offering a stable and sensitive endpoint for quantifying cell number.[9][10] This makes it particularly useful for high-throughput screening.

B. Data Presentation: Cytotoxicity of Novel Indole Derivatives

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's cytotoxicity. It represents the concentration required to inhibit the growth of 50% of the cancer cell population. The following table summarizes representative IC50 values for illustrative indole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole Derivative 2eHCT116 (Colon)6.43 ± 0.72Erlotinib17.86 ± 3.22
Indole Derivative 2eA549 (Lung)9.62 ± 1.14Erlotinib19.41 ± 2.38
Indole Derivative 2eA375 (Melanoma)8.07 ± 1.36Erlotinib23.81 ± 4.17
Chalcone-Indole 12Various0.22 - 1.80Combretastatin A-4-

Data is illustrative and sourced from multiple studies for contextual purposes.[2][11][12]

C. Experimental Protocols
Click to view the detailed protocol for the MTT Assay

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Indole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion. b. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of the indole compound in complete medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include untreated (vehicle control) and blank (medium only) wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.[13] b. Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Click to view the detailed protocol for the SRB Assay

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Indole compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation: a. After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant. b. Incubate the plate at 4°C for 1 hour to fix the cells.[14]

  • Staining: a. Discard the supernatant and wash the plates five times with slow-running tap water. b. Allow the plates to air dry completely. c. Add 100 µL of 0.4% SRB solution to each well. d. Incubate at room temperature for 30 minutes.[14]

  • Washing and Solubilization: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14] b. Allow the plates to air dry. c. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: a. Place the plate on a shaker for 5-10 minutes. b. Read the absorbance at 510 nm.[10] c. Calculate the percentage of cell growth inhibition and determine the IC50 value.

II. Mechanistic Elucidation: Unraveling the Mode of Action

Once a compound demonstrates promising cytotoxicity, the next crucial phase is to investigate its mechanism of action. Key questions to address include: Does the compound induce apoptosis? Does it affect cell cycle progression? Does it inhibit cell migration and invasion?

A. Apoptosis Induction

Apoptosis is a key mechanism by which anticancer agents eliminate tumor cells. Several assays can be employed to detect the hallmarks of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect early and late-stage apoptosis.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide, a fluorescent intercalating agent, is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.[15]

  • Caspase Activity Assays: Caspases are a family of proteases that are critical executioners of apoptosis.[16] Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of the apoptotic signaling cascade.[17]

Click to view the detailed protocol for the Annexin V/PI Apoptosis Assay

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Seed cells and treat with the indole compound at its IC50 concentration for a predetermined time (e.g., 24 hours). b. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. c. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[4] Flow cytometry with DNA-binding dyes like propidium iodide is the gold standard for analyzing cell cycle distribution.[18]

Click to view the detailed protocol for Cell Cycle Analysis

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: a. Harvest approximately 1 x 10^6 cells per sample. b. Wash with PBS and centrifuge. c. Resuspend the pellet in 500 µL of PBS. d. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate at -20°C for at least 2 hours.[19]

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the pellet with PBS. c. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]

C. Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and Transwell invasion assays are two common in vitro methods to assess the anti-metastatic potential of indole compounds.

  • Wound Healing (Scratch) Assay: This method assesses collective cell migration. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time.[22]

  • Transwell Invasion Assay: This assay evaluates the ability of cells to invade through an extracellular matrix (ECM) barrier.[23][24] Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and migrate to the lower surface of the membrane is quantified.[25][26][27]

Click to view the detailed protocol for the Wound Healing Assay

Protocol: Wound Healing (Scratch) Assay

Materials:

  • Cells cultured to confluence in a 6-well plate

  • Sterile 200 µL pipette tip

  • PBS

  • Culture medium with reduced serum (to minimize proliferation)

  • Microscope with a camera

Procedure:

  • Creating the Wound: a. Once cells reach confluence, gently create a straight scratch across the center of the monolayer with a sterile pipette tip.[22][28] b. Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging: a. Add fresh medium with reduced serum containing the indole compound at various concentrations. b. Capture an image of the scratch at time 0. c. Incubate the plate and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: a. Measure the area of the scratch at each time point using software like ImageJ. b. Calculate the percentage of wound closure relative to the initial area.

Click to view the detailed protocol for the Transwell Invasion Assay

Protocol: Transwell Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Insert Preparation: a. Thaw Matrigel on ice and dilute with cold serum-free medium. b. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to solidify.[26]

  • Cell Seeding and Invasion: a. Harvest and resuspend cells in serum-free medium. b. Seed cells into the upper chamber of the coated inserts. c. Add complete medium containing 10% FBS to the lower chamber. d. Incubate for 24-48 hours.

  • Staining and Quantification: a. Remove non-invading cells from the upper surface of the membrane with a cotton swab. b. Fix the invaded cells on the lower surface with methanol for 10 minutes. c. Stain the cells with 0.1% crystal violet for 10 minutes.[26] d. Wash the inserts with water and allow to air dry. e. Count the stained cells in several random fields under a microscope.

III. Signaling Pathway Analysis

To gain deeper mechanistic insights, it is essential to investigate the effect of the indole compound on key signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins in these pathways.

A. Key Signaling Pathways in Cancer
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[29][30] Its constitutive activation is a common feature in many cancers.[31][32]

  • MAPK/ERK Pathway: This pathway transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[33][34][35] Dysregulation of this pathway is a major driver of tumorigenesis.[35][36]

B. Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of indole compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Pathway Analysis start Indole Compound Library cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis Select Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle migration Migration/Invasion Assays (Wound Healing, Transwell) ic50->migration western_blot Western Blotting apoptosis->western_blot cell_cycle->western_blot pathway_analysis PI3K/Akt & MAPK Pathway Protein Expression/ Phosphorylation western_blot->pathway_analysis

Caption: Experimental workflow for anticancer drug discovery.

The diagram below depicts a simplified representation of the PI3K/Akt and MAPK signaling pathways, highlighting key proteins that can be targeted by indole compounds.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK1 RTK PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival inhibits apoptosis Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RTK2 RTK Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2

Caption: Simplified PI3K/Akt and MAPK signaling pathways.

IV. Concluding Remarks

This application note provides a comprehensive framework for the systematic evaluation of indole derivatives as potential anticancer agents. By employing a multi-faceted approach that encompasses cytotoxicity screening, mechanistic assays, and signaling pathway analysis, researchers can generate robust and reproducible data to guide the drug development process. The detailed protocols and the rationale behind each experimental step are intended to empower scientists to confidently assess the therapeutic potential of novel indole compounds.

References

Application Notes: A Protocol for the Solubilization of 2-(1-Methyl-1H-indol-3-yl)acetamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven methodology for the dissolution and application of 2-(1-Methyl-1H-indol-3-yl)acetamide in cell-based assays. The inherent challenge with many indole-derived small molecules is their low aqueous solubility, which can lead to precipitation in culture media, resulting in inconsistent dosing and non-reproducible experimental outcomes. This guide moves beyond a simple set of instructions to explain the critical rationale behind solvent selection, stock solution preparation, and final dilution, ensuring researchers can confidently and accurately prepare this compound for reliable in vitro studies. We will cover best practices for minimizing solvent-induced cytotoxicity and outline a self-validating experimental design that includes essential controls.

Foundational Knowledge: Physicochemical Properties

Understanding the basic properties of this compound is the first step in developing a robust solubilization strategy. As an indole derivative, it is predicted to be hydrophobic. While exhaustive experimental solubility data for this specific compound is not widely published, its structure informs our approach. The parent compound, indole-3-acetamide, is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and sparingly soluble in aqueous solutions.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₂N₂O [2]
Molecular Weight 188.23 g/mol [2]
CAS Number 150114-41-3 [2][3]
Appearance Solid (predicted) N/A

| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., DMSO) |[1][4] |

The Cornerstone of Success: Rationale-Driven Solvent Selection

The primary goal is to dissolve the compound in a vehicle that is miscible with cell culture medium and minimally toxic to the cells at its final working concentration.

Dimethyl Sulfoxide (DMSO) as the Primary Solvent

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent of choice.[5][6][7] Its utility stems from its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous media.

However, its use is not without consequence. DMSO can induce cellular stress, affect differentiation, and inhibit cell proliferation in a concentration- and time-dependent manner.[8][9] Therefore, the central principle of this protocol is to use the highest possible stock concentration to ensure the final concentration of DMSO in the cell culture medium is negligible and non-toxic.

Establishing a Safe Harbor: DMSO Cytotoxicity

Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant cytotoxic effects, with 0.1% being considered safe for nearly all cell types, including sensitive primary cells.[5] However, the sensitivity to DMSO is highly cell-line specific.[9][10] It is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.

Table 2: General Cytotoxicity Profile of DMSO in Cell Culture

Final DMSO Conc. (v/v) General Cellular Effect Recommendation Source
≤ 0.1% Generally considered non-toxic and safe for most cell lines, including sensitive ones. Ideal Target [5]
0.1% - 0.5% Tolerated by most robust cell lines without severe cytotoxicity. Widely Accepted Range [5][10]
1.0% May cause toxicity in some cell lines; effects become more probable. Use with caution; requires validation. [5][8]

| > 2.5% | Significant cytotoxicity observed in multiple cell lines (e.g., HepG2). | Avoid |[9][11] |

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a practical starting point, but it can be increased if a lower final DMSO volume is required.

Materials
  • This compound (MW: 188.23 g/mol )

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, if starting with non-sterile compound or solvent)

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 188.23 g/mol × 0.001 L × 1000 mg/g = 1.88 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1.88 mg of this compound and place it into a sterile vial.

    Scientist's Note: Small molecule powders can be static and difficult to see. If weighing small amounts, consider preparing a larger stock volume (e.g., 5-10 mL) to improve accuracy.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[12][13] Always inspect the solution visually to ensure no particulates remain.

  • Sterilization (if needed): While DMSO is bactericidal, if there is any concern about sterility, the stock solution can be passed through a 0.22 µm DMSO-compatible (e.g., PTFE or nylon) syringe filter into a new sterile vial.[14]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[14] Store aliquots tightly sealed at -20°C or -80°C. Under these conditions, DMSO stock solutions are typically stable for several months.[13][15][16]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 1.88 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve aliquot 5. Aliquot into sterile tubes dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store

Workflow for preparing a concentrated stock solution.

Application Protocol: Preparing Working Solutions

The most critical step is the dilution of the DMSO stock into the aqueous cell culture medium, as this is where precipitation is most likely to occur.[12] A sudden change in solvent polarity can cause the hydrophobic compound to crash out of solution.

Step-by-Step Methodology
  • Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can sometimes help stabilize dissolved compounds.

  • Calculate Dilution: Determine the volume of stock solution needed.

    • Formula: V₁M₁ = V₂M₂

    • Example for preparing 10 mL of medium with a final compound concentration of 10 µM: V₁ = (10 µM × 10 mL) / 10,000 µM (10 mM) = 0.01 mL or 10 µL

  • Perform Stepwise Dilution (Crucial for Preventing Precipitation): a. Pipette the final volume of fresh, pre-warmed medium (e.g., 10 mL) into a sterile tube. b. Add the calculated volume of DMSO stock (10 µL) directly into the medium. c. Immediately and vigorously mix the solution by inverting the tube several times or by vortexing gently for 2-3 seconds. Do not allow the concentrated DMSO to sit undiluted at the bottom of the tube. This rapid dispersion is key to preventing precipitation.[12]

    Alternative Method: For particularly difficult compounds, a serial dilution can be effective. First, dilute the DMSO stock 1:10 in serum-free medium or PBS, mix well, and then add this intermediate dilution to the final volume of complete medium.[12]

  • Final DMSO Check: Verify that the final DMSO concentration is within the safe range for your cells.

    • Calculation: % DMSO = (Volume of DMSO stock / Total Volume) × 100

    • Example: (10 µL / 10,000 µL) × 100 = 0.1% DMSO

  • Application: Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound.

Self-Validation and Best Practices

Trustworthy data can only be generated from a well-controlled experiment.

The Mandatory Vehicle Control

For every experiment, you must include a "vehicle control." This control group consists of cells treated with medium containing the exact same final concentration of DMSO as your experimental groups, but without the compound.[7] This allows you to definitively attribute any observed cellular effects to the compound itself, rather than to the solvent.

G cluster_exp Experimental Design cluster_logic Logic untreated Group 1: Untreated Control (Cells + Medium) vehicle Group 2: Vehicle Control (Cells + Medium + 0.1% DMSO) compound Group 3: Experimental (Cells + Medium + 0.1% DMSO + 10µM Compound) logic1 Effect of Compound = (Group 3 Outcome) - (Group 2 Outcome) logic2 Effect of Solvent = (Group 2 Outcome) - (Group 1 Outcome)

Diagram of a properly controlled in vitro experiment.
Protocol: Determining Maximum Tolerated Solvent Concentration

Before beginning extensive experiments, it is best practice to confirm the safe DMSO concentration for your specific cell line and assay endpoint.

  • Plate Cells: Seed your cells at the desired density in a multi-well plate (e.g., a 96-well plate).

  • Prepare Dilutions: Prepare a serial dilution of DMSO in your culture medium to achieve final concentrations of, for example, 2%, 1%, 0.5%, 0.25%, 0.1%, and a "no solvent" control.

  • Treat Cells: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the effect of the solvent on the cells.

  • Analyze: Determine the highest DMSO concentration that does not cause a significant reduction in cell viability compared to the "no solvent" control.[12] This is your maximum safe solvent concentration.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Enduring Significance of Indoles and the Advent of Microwave Chemistry

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biological systems.[2] Consequently, the synthesis of indole derivatives remains a cornerstone of modern organic chemistry and drug discovery.

Traditional methods for constructing the indole ring, while foundational, often grapple with limitations such as prolonged reaction times, the need for harsh conditions, and moderate yields.[2][3] The emergence of microwave-assisted organic synthesis (MAOS) has presented a paradigm shift, offering a potent tool for the rapid, efficient, and environmentally conscious preparation of indole-based compounds.[4][5] Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvent, a process known as dielectric heating.[6][7] This leads to dramatic reductions in reaction times—often from hours to mere minutes—along with increased yields and improved product purity.[3][4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of solvent-free conditions.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of indole derivatives. We will explore the foundational principles, offer detailed, step-by-step protocols for key synthetic transformations, and present comparative data to highlight the advantages of this enabling technology.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

The accelerated reaction rates observed in MAOS are primarily attributed to two mechanisms: dipolar polarization and ionic conduction.[7][8] Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave irradiation.[6] This rapid molecular motion generates heat efficiently and uniformly throughout the reaction medium.[4][6] In contrast to conventional heating methods that rely on conduction and convection, microwave heating is a volumetric process, leading to a more homogeneous temperature profile and minimizing the occurrence of localized overheating at the vessel walls.[6][9] This precise and rapid heating allows reactions to reach the required activation energy much faster, resulting in the observed rate enhancements.[10]

General Experimental Workflow

The microwave-assisted synthesis of indole derivatives follows a streamlined and highly reproducible workflow, making it particularly amenable to the rapid generation of compound libraries for screening purposes.[3]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B + H+ C Tautomerization (Enehydrazine) B->C D [3,3]-Sigmatropic Rearrangement C->D E Aromatization D->E F Cyclization & NH3 Elimination E->F G Indole Product F->G - NH3 Bischler_Indole_Synthesis A Arylamine + α-Haloketone B α-Arylamino Ketone Formation A->B - HX C Cyclization B->C + H+ D Dehydration C->D - H2O E Indole Product D->E Larock_Indole_Synthesis A Pd(0) B Oxidative Addition (o-haloaniline) A->B C Alkyne Coordination & Insertion B->C D Intramolecular C-N Bond Formation C->D E Reductive Elimination D->E E->A Regenerates Pd(0) F Indole Product E->F

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-(1-Methyl-1H-indol-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow. This guide focuses on the most reliable synthetic route and addresses the common pitfalls that can lead to diminished yields and purification challenges.

Section 1: Recommended Synthetic Pathway

The most logical and controllable pathway to synthesize this compound begins with the commercially available starting material, Indole-3-acetic acid. The strategy involves two key transformations: N-methylation of the indole ring followed by amidation of the carboxylic acid. This sequence is generally preferred as it prevents potential side reactions at the amide N-H during the methylation step.

Overall Reaction Scheme:

Below is a visual representation of the recommended experimental workflow.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amidation IAA Indole-3-Acetic Acid (SM) Reaction1 React with Methylating Agent (e.g., Dimethyl Carbonate) + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) IAA->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate 1-Methyl-indole-3-acetic acid Workup1->Intermediate Reaction2 Activate with Coupling Agent (e.g., EDC/HOBt) + Ammonia Source (e.g., NH₄Cl + Base) Intermediate->Reaction2 Workup2 Aqueous Workup & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Recommended two-step synthesis workflow.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Category: Step 1 - N-Methylation of Indole-3-Acetic Acid

Q1: My N-methylation reaction shows low conversion of the starting material. How can I drive the reaction to completion?

A: Low conversion in this step is typically related to the choice of reagents and reaction conditions. Here are several factors to consider:

  • Choice of Base: The indole N-H proton is acidic, but a sufficiently strong base is required for complete deprotonation to facilitate methylation. While potassium carbonate (K₂CO₃) is often used with safer methylating agents like dimethyl carbonate (DMC), stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) may be necessary with less reactive agents.[1] However, be aware that stronger bases can increase the risk of side reactions.

  • Methylating Agent: Traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive but also highly toxic.[1] Dimethyl carbonate (DMC) is a much safer and more environmentally friendly alternative, though it often requires higher temperatures (e.g., reflux in DMF at ~130 °C) to achieve good conversion.[1]

  • Solvent and Temperature: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) are excellent choices as they effectively dissolve the indole salt and allow for higher reaction temperatures.[2] If using DMC, ensuring the temperature is high enough for it to act effectively is crucial.

  • Moisture: Ensure all reagents and glassware are thoroughly dried. Any water present can consume the base and hinder the reaction.

Q2: I'm observing significant byproducts in my methylation step. What are they and how can I prevent them?

A: The two most common byproducts are the O-methylated ester and C-methylated indole.

  • O-Methylation: The carboxylate formed from the deprotonation of indole-3-acetic acid can also be methylated, forming the methyl ester (Methyl 1-methyl-1H-indole-3-acetate). This happens concurrently with N-methylation. In fact, with DMC, esterification can sometimes be faster than N-methylation.[3] To obtain the desired acid, this ester byproduct must be hydrolyzed back to the carboxylic acid using a standard saponification procedure (e.g., with NaOH or LiOH) during the workup.

  • C-Methylation: Under certain conditions, methylation can occur on the indole ring itself, typically at the C2 position, to form compounds like 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid. This is more common with highly reactive methylating agents and strong bases. Using a milder base like K₂CO₃ and a less aggressive methylating agent like DMC can suppress this side reaction.[2] The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide has also been shown to improve selectivity for N-methylation over C-methylation.[2]

Category: Step 2 - Amidation of 1-Methyl-indole-3-acetic Acid

Q3: My amide coupling reaction has a low yield. What are the most common causes?

A: This is a classic challenge in organic synthesis. Low yields in amide bond formation can almost always be traced back to a few key areas.[4][5]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) before it can react with an ammonia source. If your coupling reagent is old, hydrolyzed, or used in insufficient quantity, activation will be incomplete.[4]

  • Presence of Water: Carbodiimide coupling reagents (DCC, EDC) and their activated intermediates are highly sensitive to moisture. Water will hydrolyze the activated species back to the carboxylic acid, halting the reaction. Always use anhydrous solvents and dry glassware.[4]

  • Suboptimal pH/Base: When using an ammonium salt (like NH₄Cl) as the ammonia source, a base (like triethylamine or DIPEA) is required to liberate free ammonia (NH₃) as the active nucleophile. Insufficient base will result in no reaction.

Q4: Which coupling reagent should I choose for the amidation step?

A: The choice of coupling reagent is critical for yield and ease of purification. While many options exist, the most common are carbodiimides.

ReagentProsConsPurification Notes
DCC (Dicyclohexylcarbodiimide)Inexpensive, effective, forms a precipitate.[6]Byproduct (DCU) is notoriously insoluble in most organic solvents, making purification difficult.[7][8]DCU is removed by filtration. Multiple filtrations and careful solvent choice are often needed.[9]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Byproduct (EDU) is water-soluble, allowing for simple removal via aqueous workup.[10]More expensive than DCC. Can be moisture-sensitive.[5]Crude product is washed with dilute acid (e.g., 1M HCl) and water to remove EDU and excess base.[5]
CDI (1,1'-Carbonyldiimidazole)Forms a reactive acyl-imidazole intermediate. Byproducts (imidazole, CO₂) are generally easy to remove.[11]Can be less reactive for hindered substrates.Purification is often straightforward as byproducts are volatile or water-soluble.[11]

For this synthesis, EDC is highly recommended to avoid the significant purification challenges associated with DCC's byproduct. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions.[4]

Q5: I used DCC and now I can't get rid of the dicyclohexylurea (DCU) byproduct. What's the best strategy for removal?

A: Removing residual DCU is a common and frustrating problem. Here is a multi-step strategy:

  • Initial Filtration: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation. Filter the reaction mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of cold reaction solvent.[6][7]

  • Solvent Selection: DCU is highly insoluble in some solvents. After concentrating the filtrate, you can try dissolving the crude product in a minimal amount of a solvent like dichloromethane (DCM) or chloroform, then add a solvent in which DCU is very insoluble, like acetonitrile or diethyl ether, to precipitate more of it out.[9]

  • Recrystallization: If your final product is a solid, careful recrystallization can leave the DCU behind. You may need to screen several solvent systems.

  • Acid Wash (Use with Caution): If your target molecule is stable to strong acid, an extraction with 6M HCl has been suggested to help remove urea byproducts.[9] This should be tested on a small scale first.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

Protocol 1: N-Methylation of Indole-3-Acetic Acid via Dimethyl Carbonate (DMC)
  • To a round-bottom flask equipped with a reflux condenser, add indole-3-acetic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Add dimethyl carbonate (DMC, 3.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (~130-140 °C) and monitor the reaction progress by TLC or LC-MS (typically 3-5 hours).[1]

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • If ester byproduct is present, adjust the aqueous pH to >12 with 6M NaOH and stir for 1-2 hours to hydrolyze the ester before extraction.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, which may precipitate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methyl-indole-3-acetic acid, which can be used in the next step or purified further by recrystallization.

Protocol 2: Amidation using EDC/HOBt
  • Dissolve 1-methyl-indole-3-acetic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.

  • Add ammonium chloride (NH₄Cl, 1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Section 4: General Troubleshooting Workflow

If your overall yield is low, use the following decision tree to diagnose the potential issue.

G Start Low Overall Yield CheckSM Check Purity of Indole-3-Acetic Acid (NMR, mp) Start->CheckSM Step1 Analyze N-Methylation Step (Crude NMR/LC-MS) CheckSM->Step1 If SM is Pure Sol_SM Purify Starting Material (Recrystallize) CheckSM->Sol_SM If Impure Incomplete1 Incomplete Reaction? Step1->Incomplete1 Byproducts1 Byproducts Observed? Incomplete1->Byproducts1 No Sol1_Inc Increase Reaction Time/Temp Use Stronger Base Ensure Anhydrous Conditions Incomplete1->Sol1_Inc Yes Step2 Analyze Amidation Step (Crude NMR/LC-MS) Byproducts1->Step2 No Sol1_ByP O-Methylation: Add Hydrolysis Step C-Methylation: Use Milder Base (K₂CO₃) Byproducts1->Sol1_ByP Yes Incomplete2 Incomplete Reaction? Step2->Incomplete2 Byproducts2 Byproducts Observed? Incomplete2->Byproducts2 No Sol2_Inc Check Reagent Quality (EDC) Ensure Anhydrous Conditions Check Base Stoichiometry Incomplete2->Sol2_Inc Yes Sol2_ByP Review Coupling Additives (HOBt) Optimize Workup pH Byproducts2->Sol2_ByP Yes End Yield Improved Byproducts2->End No, Purification Issue Sol1_Inc->End Sol1_ByP->End Sol2_Inc->End Sol2_ByP->End

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for high yield and purity.

Introduction

The synthesis of this compound, a derivative of the endogenous plant hormone auxin, involves key transformations that can be prone to specific side reactions. The most common synthetic strategy involves the N-methylation of the indole nitrogen of 2-(1H-indol-3-yl)acetamide. This guide provides a detailed, question-and-answer-based approach to address the challenges you may encounter, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the direct N-methylation of 2-(1H-indol-3-yl)acetamide. This involves deprotonating the indole N-H with a suitable base, followed by quenching the resulting anion with a methylating agent. The choice of methylating agent and base is critical for success. While traditional agents like methyl iodide or dimethyl sulfate are effective, they are highly toxic.[1] A greener and safer alternative is dimethyl carbonate (DMC), which provides high yields and simplifies waste disposal.[1][2]

Q2: How do I prepare the starting material, 2-(1H-indol-3-yl)acetamide?

A2: The starting material, 2-(1H-indol-3-yl)acetamide (also known as indole-3-acetamide), is commercially available but can also be synthesized from indole-3-acetic acid (IAA). A robust method is the coupling of IAA with an ammonia source using a peptide coupling agent. A particularly efficient method involves activating the carboxylic acid of IAA with 1,1'-carbonyldiimidazole (CDI) to form a reactive acylimidazole intermediate, which then reacts with ammonia to yield the desired amide.[3][4] This method often results in high yields and easy purification as the byproducts are gaseous (CO2) or soluble in aqueous washes (imidazole).[3]

Q3: What is the pKa of the indole N-H, and why is it important?

A3: The pKa of the indole N-H is approximately 17 in DMSO. This relatively low acidity for an N-H bond is due to the aromaticity of the pyrrole ring. Understanding the pKa is crucial for selecting an appropriate base for deprotonation. The base should be strong enough to quantitatively deprotonate the indole nitrogen without causing unwanted side reactions. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[1]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses the most common problems encountered during the N-methylation step.

Problem 1: Low or No Yield of the N-Methylated Product

Q: I've set up my N-methylation reaction, but TLC analysis shows only the starting material. What could be the cause?

A: Low or no conversion is typically traced back to three main factors: the base, the solvent, or the methylating agent's reactivity.

  • Insufficient Deprotonation: Your base may not be strong enough or may have degraded. Sodium hydride (NaH) is a common choice, but it is highly reactive with moisture. Ensure you are using fresh, high-quality NaH under strictly anhydrous conditions. If using a weaker base like K2CO3, a more polar, aprotic solvent like DMF or NMP and higher temperatures may be necessary to drive the reaction.[1][2]

  • Solvent Issues: The reaction requires a polar aprotic solvent like DMF, DMSO, or THF to dissolve the indole substrate and stabilize the resulting anion. Ensure your solvent is anhydrous, as trace amounts of water will quench the base and the indole anion.

  • Methylating Agent Reactivity: If using dimethyl carbonate (DMC), be aware that it is less reactive than traditional alkyl halides.[1] This reaction often requires elevated temperatures (reflux in DMF, ~130 °C) to proceed at a reasonable rate.[2][5]

Problem 2: Multiple Spots on TLC – Identification of Side Products

Q: My reaction mixture shows multiple new spots on the TLC plate in addition to the desired product. What are these byproducts?

A: The appearance of multiple products points to a lack of selectivity in the methylation reaction. The most likely side products are the result of C-methylation or di-methylation.

The hydrogen atoms on the methylene carbon (Cα) adjacent to the amide carbonyl are weakly acidic and can be deprotonated by a strong base, leading to C-methylation.

C_Alkylation

Troubleshooting C-Alkylation:

  • Control Stoichiometry: Use only a slight excess of the base (1.05-1.1 equivalents) to favor deprotonation of the more acidic indole N-H over the α-carbon C-H.

  • Temperature Control: Add the base at a lower temperature (e.g., 0 °C) to allow for selective N-deprotonation before adding the methylating agent and slowly warming the reaction.

  • Use a Phase Transfer Catalyst (PTC): In syntheses involving the related indole-3-acetonitrile, the addition of a PTC like 18-crown-6 was shown to suppress the formation of C,N-dimethylated byproducts.[2][6] This approach can enhance N-selectivity by facilitating the reaction in a biphasic system or by modulating the reactivity of the anionic species.

If conditions are forcing enough (e.g., excess base and methylating agent, high temperature), both the indole nitrogen and the alpha-carbon can be methylated.

Q: How can I prevent the formation of the di-methylated product?

A: Preventing di-methylation requires careful control over reaction conditions.

ParameterStandard Condition (Favors Mono-N-methylation)Forcing Condition (Risk of Di-methylation)
Base (eq.) 1.05 - 1.2> 1.5
Methylating Agent (eq.) 1.1 - 1.3> 2.0
Temperature Start at 0 °C, then warm to RT or refluxHigh temperature from the start (e.g., >100 °C)
Reaction Time Monitor closely by TLC; quench upon completionProlonged heating after starting material is consumed

Table 1. Reaction Conditions to Control Methylation Selectivity.

Optimization Protocol: A recommended approach is to monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). Once the starting material is fully consumed and the desired mono-methylated product is the major spot, the reaction should be promptly quenched and worked up to prevent over-alkylation.

Problem 3: Product Degradation or Polymerization

Q: After workup, I obtained a dark, tar-like crude product that is difficult to purify. What happened?

A: Indoles can be sensitive to strongly acidic or harsh conditions, which can lead to dimerization or polymerization.[7]

Dimerization

Preventative Measures:

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can lead to colored impurities.

  • Neutral Workup: Avoid quenching the reaction with strong acids. Use a saturated solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for a milder workup.

  • Temperature Management: Do not overheat the reaction mixture unnecessarily. If using DMC, refluxing may be required, but prolonged heating beyond the point of completion should be avoided.

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Indol-3-yl)acetamide from Indole-3-Acetic Acid
  • Activation: To a stirred solution of Indole-3-Acetic Acid (1.0 eq) in anhydrous THF (0.2 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stirring: Stir the mixture for 1-2 hours at room temperature. The evolution of CO₂ gas should be observed.

  • Ammonolysis: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Workup: Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude amide by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(1H-indol-3-yl)acetamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Solvent/Reagent: Add anhydrous DMF (0.1 M) followed by dimethyl carbonate (DMC) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 130-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed (typically 3-5 hours).[2]

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of N-Substituted Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-substituted indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. N-substituted indoles are central to numerous pharmaceuticals and functional materials, making their purity paramount for reliable downstream applications.

This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls associated with their purification. The advice herein is based on established scientific principles and practical, field-proven experience.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues encountered during the purification of N-substituted indoles in a question-and-answer format.

Problem 1: My N-substituted indole appears to be degrading during silica gel flash chromatography.

Symptoms: You observe streaking on the TLC plate, the appearance of new, more polar spots after spotting, and low recovery of the desired product from the column. All fractions may appear to be mixtures of your product and a degradation product.[1]

Probable Cause: The acidic nature of standard silica gel can cause the degradation of sensitive indole compounds. The indole nitrogen, even when substituted, can be protonated, and the electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization or decomposition.[2][3]

Solutions:

  • Test for Silica Stability: Before committing to a large-scale column, perform a stability test. Spot your compound on a silica TLC plate, let it sit for an hour, and then elute. If new spots appear or the original spot diminishes significantly, your compound is likely unstable on silica.[1]

  • Neutralize the Silica Gel: Deactivate the silica gel to reduce its acidity. This can be achieved by preparing a slurry of silica gel in your chosen solvent system containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2.0%).[4]

  • Use an Alternative Stationary Phase: If the compound remains unstable even on neutralized silica, consider alternative stationary phases. Alumina (neutral or basic) is a common choice for acid-sensitive compounds.[1] For very polar compounds, reversed-phase silica (like C18) can be an effective alternative.[1][4]

Problem 2: I'm observing significant peak tailing for my basic N-substituted indole during Reverse-Phase HPLC (RP-HPLC) analysis.

Symptoms: Your HPLC chromatogram shows asymmetric peaks with a pronounced "tail," leading to poor resolution and inaccurate quantification.

Probable Cause: Basic N-substituted indoles can interact ionically with residual acidic silanol groups on the surface of silica-based stationary phases.[5] This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[6]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to "mask" the active silanol sites.

    • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1% (v/v). TEA competes with the basic analyte for interaction with the silanol groups.[6]

    • Formic Acid/Ammonium Formate Buffer: Using a buffer can help maintain a consistent pH and suppress silanol ionization.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated," meaning they have been chemically treated to reduce the number of accessible silanol groups. Using such a column is highly recommended for the analysis of basic compounds.[6]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is not close to the pKa of your compound. Operating at a pH at least 2 units away from the pKa will ensure the compound is either fully ionized or fully non-ionized, leading to better peak shape.[6]

Problem 3: I am struggling to remove residual palladium catalyst from my N-substituted indole synthesized via a cross-coupling reaction.

Symptoms: Your purified compound has a grayish or black tint, and NMR or ICP-MS analysis confirms the presence of palladium.

Probable Cause: Palladium catalysts used in reactions like Buchwald-Hartwig or Suzuki couplings can strongly coordinate to the electron-rich indole nucleus or other functional groups, making them difficult to remove by standard chromatography alone.[7]

Solutions:

  • Metal Scavengers: Treat the crude reaction mixture with a metal scavenger before purification. These are functionalized silica gels or polymers that selectively bind to and remove metal catalysts.

    • Thiol-based scavengers (e.g., SiliaMetS Thiol): Highly effective for palladium removal.

    • Amine-based scavengers: Can also be effective depending on the palladium's oxidation state and ligands.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product through co-adsorption.

  • Filtration through Celite®: After the reaction, diluting the mixture and filtering it through a pad of Celite® can help remove colloidal palladium.

Problem 4: My purification is complicated by an incomplete N-deprotection step.

Symptoms: After a deprotection reaction (e.g., removal of Boc, Ts, or Bn groups), you have a mixture of the desired N-H indole, the N-protected starting material, and potentially byproducts from the deprotection reagent.

Probable Cause: Deprotection reactions can be sluggish or incomplete due to steric hindrance, reagent degradation, or suboptimal reaction conditions. Some protecting groups are notoriously difficult to remove.[2]

Solutions:

  • Drive the Reaction to Completion: Before attempting purification, ensure the deprotection is complete by TLC or LC-MS monitoring. If the reaction has stalled, consider adding fresh reagent or extending the reaction time.

  • Strategic Purification: If a mixture is unavoidable, exploit the different chemical properties of the components:

    • Acid/Base Extraction: If you are removing a Boc group with an acid (like TFA), the resulting N-H indole will be protonated. You can perform an aqueous wash to remove excess acid. Then, an acid/base extraction can separate the basic N-H indole from the neutral, protected starting material.

    • Chromatography: The polarity difference between the N-protected and deprotected indole is usually significant, allowing for separation by flash chromatography. For example, a Boc-protected indole will be much less polar than its N-H counterpart.

Workflow for Troubleshooting Purification

Here is a logical workflow to diagnose and solve purification challenges for N-substituted indoles.

Purification_Troubleshooting Start Crude N-Substituted Indole TLC_Analysis Initial TLC/LC-MS Analysis Start->TLC_Analysis Is_Clean Is the reaction clean? TLC_Analysis->Is_Clean Workup Aqueous Workup / Extraction Is_Clean->Workup Yes Identify_Impurities Identify Impurities (SM, Reagents, Byproducts) Is_Clean->Identify_Impurities No Choose_Purification Choose Primary Purification Method Workup->Choose_Purification Identify_Impurities->Workup Flash_Chrom Flash Chromatography Choose_Purification->Flash_Chrom Good ΔRf, Stable Recrystallization Recrystallization Choose_Purification->Recrystallization Crystalline Solid Prep_HPLC Preparative HPLC Choose_Purification->Prep_HPLC Difficult Separation Flash_Issue Issues with Flash? Flash_Chrom->Flash_Issue Final_Product Pure Product Recrystallization->Final_Product Prep_HPLC->Final_Product Degradation Degradation on Column? Flash_Issue->Degradation Yes Tailing Tailing / Poor Separation? Flash_Issue->Tailing No Flash_Issue->Final_Product Successful Deactivate_Silica Deactivate_Silica Degradation->Deactivate_Silica Deactivate Silica or Use Alumina/Reversed-Phase Optimize_Solvent Optimize_Solvent Tailing->Optimize_Solvent Optimize Solvent System Deactivate_Silica->Final_Product Optimize_Solvent->Final_Product

Caption: A decision-making workflow for purifying N-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect in the synthesis of N-substituted indoles?

A1: Impurities are highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Such as the parent indole or the alkylating/arylating agent.

  • Side Products: C-alkylation at the C3 position can compete with N-alkylation. In transition metal-catalyzed reactions, homocoupling of the aryl halide can occur.

  • Isomers: If synthesizing substituted indoles, you may have regioisomers that are difficult to separate.[6]

  • Degradation Products: Indoles can be susceptible to oxidation, especially if heated in the presence of air, which can lead to colored impurities.[8][9]

  • Residual Catalysts: As mentioned, transition metals from cross-coupling reactions are a common impurity.[7]

Q2: When should I choose recrystallization over chromatography?

A2: Recrystallization is an excellent and often preferred method for obtaining highly pure crystalline solids.[10] It is most suitable when:

  • Your desired compound is a solid at room temperature.

  • You have a relatively clean crude product (>80-90% purity).

  • You can find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.[11] Recrystallization is particularly advantageous for large-scale purifications as it can be more cost-effective and less labor-intensive than chromatography.

Q3: Can I use normal-phase chromatography for very polar N-substituted indoles?

A3: It can be challenging. Very polar compounds often have very low Rf values (they don't move from the baseline) even in highly polar solvent systems like 100% ethyl acetate.[1] In these cases, you have a few options:

  • More Aggressive Normal-Phase Systems: You can try solvent systems containing methanol or ammonia. A common mixture is dichloromethane with a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol.[1]

  • Reversed-Phase Chromatography: This is often the better choice. The compound is eluted with a polar mobile phase (like water/acetonitrile or water/methanol) from a nonpolar stationary phase (like C18). This technique is excellent for polar compounds.[12]

Q4: My N-substituted indole is an oil. How can I best purify it?

A4: Oils cannot be purified by recrystallization, so chromatography is the primary method.

  • Flash Chromatography: This is the most common method for purifying oils. If the oil is non-volatile, you can concentrate your column fractions on a rotary evaporator.

  • Kugelrohr Distillation: If your compound is thermally stable and has a sufficiently low boiling point, short-path distillation using a Kugelrohr apparatus can be an effective, solvent-free purification method for removing non-volatile impurities.

Q5: What is the role of N-protecting groups in indole chemistry and purification?

A5: N-protection is a crucial strategy in indole synthesis.[2] The N-H proton of indole is acidic and can interfere with many reactions (e.g., lithiation, Grignard reactions).[3] Protecting groups serve to:

  • Prevent Unwanted Reactivity: They block the N-H from acting as an acid or nucleophile.[13]

  • Direct Reactivity: Some protecting groups can direct metallation to the C2 position.[3]

  • Improve Stability: N-protection can stabilize the indole ring towards acidic conditions.[2] However, they add extra steps to the synthesis (protection and deprotection) and can introduce purification challenges related to their removal.[14] Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyl (Bn).[2]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

Objective: To prepare a neutralized silica gel slurry to prevent degradation of acid-sensitive N-substituted indoles.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • Glass column for chromatography

  • Beaker or Erlenmeyer flask

Procedure:

  • Determine the appropriate eluent system for your separation using TLC.

  • In a fume hood, prepare the mobile phase by adding 0.5-1.0% (v/v) of TEA to the pre-determined eluent mixture. For example, for 500 mL of 80:20 Hexane:EtOAc, add 2.5-5 mL of TEA.

  • In a beaker, add the required amount of dry silica gel.

  • Pour the TEA-containing mobile phase over the silica gel to create a slurry. Gently swirl to ensure all the silica is wetted and to release any trapped air.

  • Pour the slurry into your chromatography column and proceed with packing the column as per standard procedures.

  • Run the column using the mobile phase that contains TEA.

Protocol 2: General Procedure for Palladium Removal using a Thiol-Based Scavenger

Objective: To remove residual palladium catalyst from a crude reaction mixture post-synthesis.

Materials:

  • Crude reaction mixture containing the N-substituted indole and palladium catalyst.

  • An appropriate organic solvent (e.g., Toluene, THF, DCM)

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)

  • Stir plate and stir bar

  • Filter funnel and filter paper

Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • If necessary, filter off any solids and dilute the crude mixture with a suitable solvent in which the product is soluble.

  • Add the thiol-based scavenger to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 1-4 hours. Monitor the removal by taking small aliquots, filtering, and analyzing by TLC (the black color should disappear).

  • Once the scavenging is complete, filter the mixture to remove the scavenger-bound palladium.

  • Wash the filtered scavenger with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate in vacuo. The resulting crude product is now ready for further purification by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Eluent Systems for a Hypothetical N-Benzyl-5-bromoindole

Eluent System (Hexane:Ethyl Acetate)Rf of N-Benzyl-5-bromoindoleRf of Starting Material (5-bromoindole)Separation Factor (α)Observations
95:50.450.154.3Good separation, ideal for column chromatography.
90:100.650.304.4Spots are higher up the plate, good for faster elution.
80:200.800.503.0Separation is decreasing; risk of co-elution.
70:300.900.682.1Poor separation; not suitable for purification.

This guide provides a foundational framework for addressing the purification challenges of N-substituted indole compounds. Success in purification relies on a systematic approach: understanding the properties of your molecule, identifying the nature of the impurities, and strategically selecting the appropriate purification technique.

References

Technical Support Center: Optimizing Column Chromatography for 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(1-Methyl-1H-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the column chromatography of this moderately polar indole derivative. Here, we move beyond generic protocols to address the specific challenges you may encounter, grounded in the physicochemical properties of the molecule and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's properties is the cornerstone of developing a robust purification strategy. Key characteristics are summarized below:

PropertyValueImplication for Chromatography
Molecular Formula C₁₁H₁₂N₂O-
Molecular Weight 188.23 g/mol [1]Affects diffusion rates but is less critical for basic column chromatography.
Melting Point 181 °C[2]Indicates a stable solid at room temperature.
Predicted LogP 1.90640[2]Suggests moderate polarity, making it suitable for normal-phase chromatography on silica gel.
Key Structural Features Indole ring, acetamide groupThe indole ring can be susceptible to oxidation, and the amide group can participate in hydrogen bonding, potentially leading to tailing on silica gel.

Q2: What is a good starting point for a solvent system in normal-phase chromatography on silica gel?

A2: Given the moderate polarity (LogP ~1.9), a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Ethyl acetate in hexanes or dichloromethane in hexanes are excellent initial systems. Based on literature for similar indole compounds, a gradient of ethyl acetate in petroleum ether or hexanes is a common and effective choice[3][4]. A typical starting gradient could be from 10% to 70% ethyl acetate in hexanes.

Q3: My compound is streaking/tailing on the TLC plate and column. What causes this and how can I fix it?

A3: Streaking or tailing is a frequent issue with nitrogen-containing compounds like indoles when using silica gel. The primary cause is the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia (typically 0.1-1%) can neutralize the acidic sites on the silica gel, leading to sharper peaks[5].

  • Use a different stationary phase. If the issue persists, consider using neutral or basic alumina, or a reversed-phase C18 silica gel.

Q4: I'm observing multiple spots on my TLC even though my reaction should yield a single product. What could be happening?

A4: There are several possibilities:

  • Incomplete reaction: Your starting materials may still be present.

  • Side products: The reaction may have produced isomers or other unintended compounds.

  • Degradation: Indole compounds can be sensitive to light and air, leading to oxidation. The indole ring is susceptible to oxidation, and the acetamide group can be prone to hydrolysis[6]. It is advisable to handle the compound with care, minimize exposure to light, and use fresh solvents.

Troubleshooting Guides

Problem 1: Poor Separation of the Product from Impurities

Possible Cause 1: Inappropriate Solvent System Polarity

  • Explanation: The polarity of your mobile phase may be too high or too low, resulting in the co-elution of your compound with impurities.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Run TLC plates with a range of solvent systems. A good starting point is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.

    • Solvent Selectivity: If simple polarity adjustments don't work, try changing the solvents to exploit different intermolecular interactions. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or acetone/hexanes.

Possible Cause 2: Overloading the Column

  • Explanation: Applying too much sample to the column can lead to broad bands that overlap, making separation impossible.

  • Troubleshooting Steps:

    • Rule of Thumb: A common guideline is to use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight.

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Problem 2: The Compound Appears to be Degrading on the Column

Possible Cause: Acid-Sensitivity of the Indole Ring

  • Explanation: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. The indole nucleus can be prone to polymerization or other reactions under acidic conditions.

  • Troubleshooting Steps:

    • Neutralize the Silica: As mentioned for tailing, adding a basic modifier like triethylamine to the mobile phase can help.

    • Use Deactivated Silica: You can purchase silica gel that has been treated to be less acidic, or you can prepare it by washing standard silica gel with a dilute solution of a base followed by the mobile phase.

    • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Standard Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles[7].

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Loading the Column:

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 70% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize the spots (e.g., using a UV lamp at 254 nm).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Workflow for Troubleshooting Poor Separation

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Key Interactions in Column Chromatography

G cluster_0 Stationary Phase (Silica Gel) cluster_1 Mobile Phase cluster_2 Analyte silanol Si-OH (Acidic Sites) solvent Solvent (e.g., Ethyl Acetate/Hexane) analyte This compound solvent->analyte Elution base Basic Modifier (e.g., TEA) base->silanol Neutralization (Prevents tailing) analyte->silanol Adsorption (Can cause tailing)

Caption: Interactions between the analyte, stationary phase, and mobile phase.

References

Technical Support Center: 2-(1-Methyl-1H-indol-3-yl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(1-Methyl-1H-indol-3-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound when solubilized in Dimethyl Sulfoxide (DMSO). Here, you will find frequently asked questions, troubleshooting guides, and validated experimental protocols to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound in DMSO solutions.

Q1: What are the general recommendations for storing this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures. General guidelines recommend storing aliquots at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.[1][2] Prepare aliquots of appropriate volumes for your experiments to avoid repeated temperature fluctuations of the main stock.

Q2: I've observed a color change in my DMSO stock solution over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, can be an indicator of compound degradation. Indole derivatives can be susceptible to oxidation. The indole ring is electron-rich and can react with atmospheric oxygen, a process that can be influenced by light and temperature. The presence of impurities in the DMSO or exposure to air can also contribute to this phenomenon.

Q3: Can I store my DMSO stock solution at room temperature or 4°C?

A3: While some compounds are stable at room temperature for short periods, it is not recommended for indole derivatives like this compound.[1] Storing at 4°C is preferable to room temperature but is still not ideal for long-term stability compared to frozen storage. For any storage period exceeding a few days, freezing the solution is the best practice to maintain compound integrity.

Q4: What is the recommended maximum concentration for dissolving this compound in DMSO?

A4: While the specific solubility limit should be determined empirically or obtained from the supplier's documentation, it is generally advisable to prepare stock solutions at a concentration that ensures complete dissolution and minimizes the risk of precipitation upon storage. A common concentration for stock solutions is 10 mM.[2] However, if you encounter solubility issues, preparing a more dilute stock solution may be necessary.[3]

Q5: Are there any known incompatibilities of indole compounds with DMSO?

A5: DMSO is a widely used and generally effective solvent for a broad range of compounds, including indoles. However, under certain conditions, such as in the presence of specific reagents like thionyl chloride (SOCl2) or at elevated temperatures, DMSO can react with indole derivatives, leading to modifications like methylthiolation.[4][5][6] While these specific reactions are unlikely under standard storage conditions, it highlights the potential reactivity of the solvent and the importance of controlled storage.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent or lower-than-expected biological activity in my assay.
Potential Cause Troubleshooting Step Rationale
Compound Degradation 1. Prepare a fresh DMSO stock solution of this compound from the solid compound. 2. Compare the activity of the fresh stock to the older stock in a parallel experiment. 3. If possible, analyze the purity of the old stock solution using analytical techniques like HPLC.Over time, especially with improper storage, the compound can degrade, leading to a lower effective concentration of the active molecule.
Precipitation 1. Visually inspect the DMSO stock solution for any precipitate. 2. Gently warm the solution and vortex to attempt redissolution. 3. If precipitation persists, consider preparing a more dilute stock solution.Compounds can precipitate out of solution, particularly at low temperatures or if the concentration exceeds its solubility limit in DMSO.[7][8]
Freeze-Thaw Cycles 1. Review your experimental workflow to quantify the number of freeze-thaw cycles the stock solution has undergone. 2. If it has been subjected to multiple cycles, prepare a fresh stock and aliquot into single-use volumes.Repeated freezing and thawing can introduce moisture and promote degradation, even if not immediately visible.[1][2]
Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Store the DMSO stock solution under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize exposure to light by using amber vials or wrapping vials in foil. 3. Include an antioxidant in your experimental setup if compatible with your assay.The indole ring is susceptible to oxidation, leading to the formation of degradation products that will appear as new peaks in your chromatogram.
Hydrolysis 1. Ensure the use of anhydrous DMSO. 2. Store the DMSO stock in a desiccator to prevent moisture absorption.The acetamide group could be susceptible to hydrolysis, although less likely in DMSO than in aqueous solutions. The presence of water can facilitate this degradation pathway.[2]
Reaction with DMSO or Impurities 1. Use high-purity, anhydrous DMSO for preparing your stock solutions. 2. Run a blank DMSO sample through your analytical method to check for solvent-related impurities.Impurities in the DMSO or reactive species formed from the solvent itself could potentially react with your compound.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for assessing the stability of your this compound DMSO solution.

Protocol 1: Short-Term Stability Assessment at Different Temperatures

Objective: To evaluate the stability of the compound in DMSO over a 7-day period at various storage temperatures.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Amber glass vials

  • HPLC system with a C18 column and UV detector

  • Pipettes and other standard laboratory equipment

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense the stock solution into multiple amber vials.

  • Storage Conditions: Store the vials at the following temperatures:

    • Room Temperature (approx. 25°C)

    • 4°C

    • -20°C

    • -80°C

  • Time Points: Analyze the samples at the following time points: Day 0, Day 1, Day 3, and Day 7.

  • HPLC Analysis:

    • At each time point, take one vial from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Dilute an aliquot of each sample to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the Day 0 sample.

Protocol 2: Freeze-Thaw Cycle Stability Study

Objective: To determine the impact of repeated freeze-thaw cycles on the stability of the compound in DMSO.

Materials:

  • Same as Protocol 1.

Procedure:

  • Stock Solution and Aliquoting: Prepare and aliquot a 10 mM stock solution as described in Protocol 1.

  • Freeze-Thaw Cycles:

    • Store all vials at -80°C.

    • For each cycle, remove the designated vials, allow them to thaw completely at room temperature for 30 minutes, and then return them to -80°C for at least 1 hour.

  • Analysis: Analyze samples after 1, 3, 5, and 10 freeze-thaw cycles using HPLC as described in Protocol 1. A control sample should remain at -80°C without undergoing any freeze-thaw cycles.

  • Data Analysis: Compare the peak area of the parent compound in the cycled samples to the control sample.

IV. Visualizing Degradation and Experimental Workflow

Potential Degradation Pathway

cluster_conditions Degradation Factors This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products [O], Light, Heat Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products H2O Oxygen Oxygen Light Light Heat Heat Water Water A Prepare 10 mM Stock in DMSO B Aliquot into Amber Vials A->B C Store at Different Conditions (Temp, Freeze-Thaw) B->C D Collect Samples at Time Points C->D E HPLC Analysis D->E F Data Analysis & Stability Determination E->F

References

Technical Support Center: Stability and Storage of 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2-(1-Methyl-1H-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this valuable indole derivative. Due to its specific chemical structure, comprising an electron-rich N-methylated indole ring and an acetamide side chain, this compound is susceptible to specific degradation pathways that can compromise sample integrity and experimental outcomes.[1][2][3] This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting guides, and validated protocols to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a pink or brownish tint over time. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation of the indole ring.[4] The electron-rich indole nucleus is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, or trace metal ion contaminants.[4] The initial oxidation products can further react or polymerize to form highly conjugated, colored compounds, resulting in the observed pink, red, or brown discoloration.[4] While a slight color change may not indicate a significant loss of bulk purity, it is a definitive indicator that degradation has occurred and the material should be re-analyzed for purity before use in sensitive applications.

Q2: What are the primary chemical degradation pathways for this molecule?

A2: There are two main degradation pathways you must consider, targeting different parts of the molecule's structure:

  • Oxidation of the Indole Ring: The indole ring, particularly at the C2 position (adjacent to the nitrogen), is prone to oxidation.[5][6] This process can lead to the formation of 2-oxindole derivatives. This reaction is accelerated by exposure to air (oxygen), light (photoxidation), and elevated temperatures.[4][7]

  • Hydrolysis of the Acetamide Side Chain: The amide bond in the acetamide group is susceptible to hydrolysis, which breaks the bond to form 1-methyl-1H-indole-3-acetic acid and ammonia. This reaction is significantly accelerated under either acidic or basic conditions.[2][8] While amides are generally stable at neutral pH, prolonged storage in non-buffered aqueous solutions or exposure to acidic/basic contaminants can promote this degradation pathway.[2][9]

Below is a diagram illustrating these primary degradation routes.

DegradationPathways cluster_main This compound cluster_products Degradation Products main Starting Compound oxindole 1-Methyl-1H-indol-3-yl)-2-oxindole (and other oxidative products) main->oxindole Oxidation (O₂, Light, Heat, Metal Ions) hydrolysis_prod 1-Methyl-1H-indole-3-acetic acid + Ammonia main->hydrolysis_prod Hydrolysis (Acid or Base, Heat)

Caption: Primary degradation pathways for the target compound.

Q3: What are the definitive optimal storage conditions for this compound in its solid form and in solution?

A3: Proper storage is the most critical factor in preventing degradation. The ideal conditions depend on the physical state of the sample (solid vs. solution) and the intended duration of storage.

Parameter Solid Compound (Long-Term) Solution (Short-Term) Causality & Rationale
Temperature -20°C (preferred) or 2-8°C-20°C to -80°C Lower temperatures drastically reduce the rates of all chemical reactions, including oxidation and hydrolysis.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Degassed Solvents Displacing oxygen is crucial to prevent oxidation of the electron-rich indole ring.[4]
Light Amber or Opaque Vials Amber or Foil-Wrapped Vials Indole derivatives are often photosensitive; protection from UV and visible light prevents photodegradation.[4][10]
pH (Solutions) N/ABuffered at pH 6.0-7.5 Avoids acid- or base-catalyzed hydrolysis of the acetamide side chain. Indole itself is generally more stable in neutral to slightly acidic conditions.[11][12]
Solvent Choice N/AAnhydrous, Aprotic Solvents (e.g., DMSO, DMF) Minimizes the presence of water for potential hydrolysis. If aqueous buffers are necessary, use them fresh and for the shortest duration possible.
Q4: How can I reliably detect and quantify degradation in my sample?

A4: Visual inspection (color change) is only a qualitative indicator. For quantitative analysis, a stability-indicating analytical method is required.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method (e.g., using a C18 column) with UV detection (indoles have strong UV absorbance) can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

  • Thin-Layer Chromatography (TLC): A faster, more qualitative method. Spotting the sample on a TLC plate and developing it with an appropriate solvent system can quickly reveal the presence of impurities (new spots) that are not present in a fresh, reference sample.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is invaluable for identifying the exact mass of the degradation products, which helps in confirming their structures and elucidating the degradation pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent biological assay results. Degradation of stock solution. Prepare fresh stock solutions from solid material before each experiment. If storing solutions, aliquot into single-use vials and store at -80°C under argon. The formation of degradants can introduce artifacts or reduce the effective concentration of the active compound.
Precipitate forms in a stored aqueous buffer solution. Hydrolysis to the less soluble carboxylic acid. The degradation product, 1-methyl-1H-indole-3-acetic acid, may have different solubility properties than the parent acetamide. Filter the solution and confirm the identity of the precipitate and the purity of the supernatant via HPLC. Avoid long-term storage in aqueous buffers.
Rapid discoloration of the compound upon dissolution. Contaminated or non-degassed solvent. Use high-purity, anhydrous solvents. Ensure solvents are sparged with an inert gas (argon or nitrogen) for at least 15-20 minutes before use to remove dissolved oxygen, which is a key initiator of oxidation.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the likely degradation products and establish a stability-indicating analytical method.[13][14] This protocol exposes the compound to harsh conditions to intentionally induce degradation.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Methanol and Water

  • Calibrated oven, photostability chamber, HPLC system

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take time points at 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take time points at 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Take time points at 2, 6, and 24 hours.

  • Thermal Stress: Place a small amount of the solid compound in a vial in an oven at 80°C for 48 hours. After exposure, dissolve in methanol for analysis.

  • Photolytic Stress: Expose the methanolic stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated HPLC-UV method. Aim for 5-20% degradation of the main compound to ensure that secondary degradation is minimized.

Expected Outcome: This study will reveal under which conditions the compound is most labile. The chromatograms will show the formation of new peaks, which can be further characterized by LC-MS to confirm the structures of the degradants. This information is critical for developing stable formulations and defining appropriate storage and handling procedures.

References

Technical Support Center: TLC Monitoring of 2-(1-Methyl-1H-indol-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide via Thin-Layer Chromatography (TLC). Here, we address common challenges and frequently asked questions to ensure accurate reaction tracking and optimization.

Troubleshooting Guide

This section is designed to resolve specific issues you may encounter during the TLC analysis of your reaction.

Q1: My spots are streaking or "tailing" down the TLC plate. What's causing this and how can I fix it?

A: Spot streaking is a common issue that obscures results by making it difficult to calculate an accurate Retention Factor (Rf). The primary causes and their solutions are outlined below:

  • Sample Overloading: Applying too much sample to the baseline is the most frequent cause. The stationary phase (silica gel) becomes saturated, and the excess compound is smeared up the plate during development.[1]

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. You can also try applying the sample multiple times to the same spot, ensuring the solvent evaporates completely between applications to keep the spot small and concentrated.[1]

  • Inappropriate Solvent System: If your compound is excessively soluble in the mobile phase, it will move with the solvent front in a continuous streak rather than partitioning effectively with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. For a common system like ethyl acetate/hexane, this means increasing the proportion of hexane. This will reduce the compound's affinity for the mobile phase, leading to a more defined spot.

  • Acidic or Basic Compounds: Highly acidic or basic compounds can interact strongly and irreversibly with the silica gel, causing streaking. While this compound is relatively neutral, impurities or side products could be acidic or basic.

    • Solution: Add a small amount of a modifier to your mobile phase to neutralize the silica plate. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine is often effective.[2]

Q2: I can't see any spots on my TLC plate after development. What went wrong?

A: The absence of visible spots can be perplexing, but it is usually traceable to one of several factors:

  • Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of your visualization method.[1][3]

    • Solution: Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1]

  • Compound Evaporation: If your product or starting material is volatile, it may have evaporated from the plate during development or while drying.

    • Solution: This is less likely for the target compound but can be an issue with low-boiling point starting materials. If suspected, minimize the time the plate is exposed to air before and after development.

  • Inappropriate Visualization Technique: Not all compounds are visible under UV light. Aromatic compounds and those with extensive conjugated π-systems are typically UV-active, but others are not.[4]

    • Solution: Use a combination of visualization methods. First, check under a UV lamp (254 nm), as indole derivatives are typically UV-active.[4][5][6] If no spots appear, use a chemical stain. A p-anisaldehyde or a ceric molybdate stain, followed by gentle heating, is generally effective for a wide range of organic compounds, including indoles.[2][3][7] An iodine chamber is another excellent, semi-destructive alternative that complexes with many organic compounds to produce brown spots.[4][7]

Q3: The Rf values of my starting material and product are too close to tell apart. How can I improve the separation?

A: Poor separation (low resolution) between spots is a frequent challenge in chromatography. The goal is to find a solvent system that provides a significant difference in Rf values (ΔRf).

  • Suboptimal Mobile Phase Polarity: The polarity of your eluent is the most critical factor influencing separation on a silica gel plate.[8]

    • Solution: The key is to systematically adjust the polarity of the mobile phase. If the spots are clustered near the top of the plate (high Rf), the eluent is too polar. Decrease its polarity by adding more of the non-polar component (e.g., hexane). If the spots are stuck at the baseline (low Rf), the eluent is not polar enough. Increase its polarity by adding more of the polar component (e.g., ethyl acetate).[8] Aim for Rf values between 0.2 and 0.6 for optimal separation.[8]

  • Trying Different Solvent Systems: Sometimes, a simple binary mixture like ethyl acetate/hexane may not provide sufficient selectivity.

    • Solution: Introduce a different solvent to create a ternary mixture. For example, adding a small amount of methanol or dichloromethane can alter the interactions between the compounds, the stationary phase, and the mobile phase, often leading to improved separation.[8]

Q4: I see an unexpected third spot on my TLC. What could it be?

A: An additional spot can indicate either a side product, an intermediate, or the presence of unreacted starting material from a previous step.

  • Potential Side Reactions: The acetylation of indoles can sometimes lead to side products. For example, although less likely with a methylated indole, acetylation could potentially occur at other positions on the indole ring under harsh conditions.[9][10]

    • Solution: Use a "cospot" to confirm the identity of the known compounds. A cospot is a single lane on the TLC plate where you spot both the reaction mixture and the pure starting material on top of each other.[11] If the unexpected spot is not the starting material, it is likely a side product or intermediate.

  • Reaction Intermediate: Some reactions proceed through a stable intermediate that may be visible on TLC.

    • Solution: Monitor the reaction over time. If the intensity of the new spot increases and then decreases as the product spot intensifies, it is likely an intermediate.

Q5: The solvent front is running unevenly. How does this affect my results?

A: An uneven solvent front will lead to distorted spots and inaccurate Rf values, making the TLC plate difficult to interpret.[1]

  • Causes: This can happen if the TLC plate is tilted in the developing chamber, if the bottom edge of the plate is not cut straight, or if the chamber is disturbed during development.[12]

    • Solution: Ensure the TLC chamber is on a flat, stable surface and that the plate is placed vertically.[12] The bottom of the plate should be smooth and even. Additionally, make sure the chamber is saturated with the solvent vapor by placing a piece of filter paper inside before development; this helps ensure the solvent moves up the plate uniformly.[12]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for monitoring the synthesis of this compound by TLC?

A: A reliable TLC protocol involves careful preparation, execution, and analysis.

Experimental Protocol: Standard TLC Monitoring

  • Plate Preparation: Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink will chromatograph along with your sample.[1]

  • Sample Preparation: Dissolve a small amount (<1 mg) of your starting material (e.g., 1-methyl-1H-indole-3-acetic acid) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use separate capillary tubes to apply small spots of your starting material (left lane), a cospot of the starting material and reaction mixture (middle lane), and the reaction mixture (right lane) onto the baseline.[11] Ensure the spots are small and do not spread.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level must be below the baseline.[12] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain. Circle the spots with a pencil and calculate the Rf value for each.

Q2: What are the best mobile phase (solvent) systems for separating indole derivatives?

A: The choice of mobile phase is critical and depends on the polarity of the specific compounds. For separating 1-methyl-1H-indole starting materials from the more polar this compound product, a mixture of a non-polar and a moderately polar solvent is ideal.[8]

Mobile Phase SystemRatio (v/v)PolarityExpected Outcome
Hexane / Ethyl Acetate70:30Low-MediumGood starting point. Provides clear separation for many indole derivatives.[8]
Hexane / Ethyl Acetate50:50MediumIncreases Rf of all spots. Useful if compounds are stuck on the baseline.
Dichloromethane / Methanol95:5Medium-HighAn alternative system. Good for more polar indole derivatives.
Toluene / Acetone80:20MediumOffers different selectivity compared to ethyl acetate systems.

Note: These ratios are starting points and should be optimized for your specific reaction conditions and TLC plates.

Q3: How do I properly visualize the spots on the TLC plate?

A: Indole derivatives are generally UV-active due to their aromatic structure. However, for complete analysis, a multi-step visualization process is recommended.

  • UV Light (Non-destructive): First, view the dried plate under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[4] This method is quick and does not alter the compounds.

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will form temporary, colored complexes with the iodine vapor, appearing as yellow-brown spots.[4] The spots will fade over time, so circle them promptly.

  • Chemical Stains (Destructive): If spots are still not visible or for better documentation, use a chemical stain. For indoles, the following are highly effective:

    • p-Anisaldehyde Stain: Dip the plate in the stain solution and gently heat with a heat gun until colored spots appear. This stain is sensitive to many functional groups and often gives a range of colors.[7]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a specific stain for indoles, which typically produce blue or purple spots.[3][13]

Q4: What are the expected Rf values for the starting material and the final product?

A: The Rf value is a ratio and is highly dependent on the exact TLC conditions (stationary phase, mobile phase, temperature). However, a general principle applies:

  • This compound (Product): This molecule contains an amide group, which is quite polar due to hydrogen bonding capabilities. It will have a lower Rf value .

  • Starting Material (e.g., 1-Methyl-1H-indole): This precursor is less polar than the final acetamide product. Therefore, it will have a higher Rf value .

In a typical mobile phase like 70:30 Hexane/Ethyl Acetate, you might expect the starting material to have an Rf of ~0.6-0.7, while the product might have an Rf of ~0.3-0.4. The disappearance of the higher Rf spot and the appearance of the lower Rf spot indicates the reaction is proceeding.

Q5: How can a "cospot" help in analyzing my reaction?

A: A cospot is an essential tool for unambiguous TLC analysis, especially when dealing with spots that have similar Rf values.[11]

  • Purpose: A cospot involves spotting the reaction mixture directly on top of a spot of the pure starting material in the same lane.

  • Interpretation:

    • If the starting material is still present in the reaction mixture, the cospot lane will show a single, intense spot at the Rf of the starting material.

    • If the starting material is completely consumed, the cospot lane will show two distinct spots: one for the product (from the reaction mixture) and one for the pure starting material you added.

    • This technique definitively confirms whether a spot in your reaction lane corresponds to the starting material, eliminating guesswork if the product Rf is very close to the starting material Rf.[11]

Process Workflow

The following diagram illustrates a logical workflow for TLC monitoring and troubleshooting.

Caption: Workflow for TLC monitoring and troubleshooting.

References

Optimizing reaction time for indole-3-acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Indole-3-Acetamide (IAM). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize reaction times, maximize yields, and troubleshoot effectively.

Troubleshooting Guide: Optimizing Reaction Time & Yield

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: The reaction is proceeding very slowly or has stalled completely.

Q: My reaction to form Indole-3-Acetamide from Indole-3-Acetic Acid (IAA) has been running for over 24 hours with minimal product formation according to TLC analysis. What are the likely causes and how can I fix this?

A: A stalled or sluggish amidation reaction is a frequent challenge, typically pointing to issues with activation, reagents, or reaction conditions. Let's break down the potential culprits.

  • Cause 1: Inefficient Carboxylic Acid Activation. The conversion of a carboxylic acid (IAA) to an amide requires an initial activation step to make the carboxyl group more electrophilic. If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be the rate-limiting step.

    • Solution: The most common coupling reagent for this synthesis is 1,1'-Carbonyldiimidazole (CDI).[1] CDI is highly sensitive to moisture. Ensure you are using a freshly opened bottle or a properly stored aliquot from a desiccator. For a typical reaction, use at least 1-1.2 equivalents of CDI relative to IAA. The activation is often performed as a separate preliminary step; IAA is stirred with CDI in an anhydrous solvent like acetonitrile for 45-60 minutes before the amine is added.[1]

  • Cause 2: Poor Reagent Quality or Reactivity. The purity of your starting materials is paramount. Impurities in IAA can interfere with the coupling agent, while low-purity amines may contain non-reactive components. Furthermore, the inherent nucleophilicity of the amine source plays a significant role.

    • Solution: Verify the purity of your IAA and amine starting materials. If necessary, purify them before use. When reacting with substituted anilines or other weakly nucleophilic amines, the reaction time can extend significantly (up to 24 hours).[1] To accelerate the reaction, consider adding a catalytic amount of a non-nucleophilic base like pyridine, which can facilitate the deprotonation of the carboxylic acid, making it more reactive towards the coupling reagent.[1]

  • Cause 3: Suboptimal Temperature and Solvent. Most amidation reactions for IAM are conducted at room temperature. However, if the activation or the nucleophilic attack is slow, this may be insufficient.

    • Solution: While elevated temperatures can sometimes accelerate the reaction, they also risk degrading the indole ring or causing side reactions.[2] A safer first step is to ensure your solvent is completely anhydrous. If the reaction remains slow at room temperature, you can gently heat the mixture to 40-50°C while carefully monitoring for byproduct formation via TLC.

Troubleshooting Workflow: Slow or Incomplete Reaction

G start Problem: Slow or Incomplete Reaction check_activation Check Carboxylic Acid Activation Step start->check_activation Is the coupling reagent effective? check_reagents Evaluate Reagent Quality & Stoichiometry start->check_reagents Are starting materials pure? check_conditions Assess Reaction Conditions start->check_conditions Are conditions optimal? sol_cdi Use fresh, anhydrous CDI (1-1.2 eq). Pre-activate IAA for 45-60 min. check_activation->sol_cdi sol_reagents Verify purity of IAA & amine. Consider adding catalyst (e.g., pyridine). check_reagents->sol_reagents sol_conditions Use anhydrous solvent. Gently heat to 40-50°C if necessary. check_conditions->sol_conditions

Caption: A decision tree for troubleshooting slow Indole-3-Acetamide synthesis.

Issue 2: The reaction yield is low despite complete consumption of starting material.

Q: My TLC and LC-MS analyses show that my starting IAA is gone, but the yield of the purified Indole-3-Acetamide is significantly lower than expected. Where is my product going?

A: Low isolated yield in the face of complete conversion points toward competing side reactions, product degradation, or mechanical loss during workup and purification.

  • Cause 1: Side Reactions at the Indole Nitrogen. The N-H proton of the indole ring is weakly acidic and can be deprotonated under certain conditions, making the nitrogen nucleophilic. This can lead to undesired N-alkylation or N-acylation, consuming reagents and complicating purification.[2]

    • Solution: If you suspect N-acylation by your activated IAA intermediate, try lowering the reaction temperature. This can often improve selectivity by favoring the desired kinetic product.[3] For more persistent issues, especially in multi-step syntheses, consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) early in the sequence.

  • Cause 2: Degradation of the Indole Ring. The indole nucleus can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[2]

    • Solution: Ensure your workup procedure is mild. When washing the organic layer, use dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃ solution) and avoid prolonged exposure. If the product is susceptible to decarboxylation or other degradation pathways, it is advisable to store it in a cool, dark, and dry place.[2]

  • Cause 3: Product Loss During Extraction/Purification. Indole-3-acetamide has moderate polarity. It may not extract efficiently into a single organic solvent or could be partially lost if it has some solubility in the aqueous phase.

    • Solution: Use a robust extraction solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x with a suitable volume) to ensure complete recovery from the aqueous phase.[1][4] During purification by column chromatography, carefully select your solvent system to ensure good separation from byproducts without excessive band broadening, which can lead to lower recovered yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis routes for Indole-3-Acetamide (IAM)?

A: While IAM is a known intermediate in several biosynthetic pathways for Indole-3-Acetic Acid (IAA) in plants and bacteria[5][6][7], chemical synthesis in a laboratory setting typically follows one of two main strategies:

  • Amide Coupling from Indole-3-Acetic Acid (IAA): This is the most direct and common method. It involves activating the carboxylic acid group of IAA and then reacting it with an amine source (e.g., ammonia, ammonium hydroxide, or a primary/secondary amine). A popular method uses 1,1'-carbonyldiimidazole (CDI) as the coupling agent to form an active acylimidazole intermediate, which then reacts with the amine.[1][8]

  • Hydrolysis of Indole-3-Acetonitrile (IAN): This route involves the partial hydrolysis of IAN. This can be achieved under controlled acidic or basic conditions, or by using specific enzymes like nitrilases.[9][10] Care must be taken to control the reaction time and conditions to prevent over-hydrolysis to IAA.

Q2: How do different reaction parameters affect the synthesis time?

A: Several factors critically influence the reaction kinetics. Optimizing these parameters is key to reducing synthesis time from a full day to just a few hours.

ParameterEffect on Reaction TimeRationale & Key Insights
Coupling Reagent High Impact Reagents like CDI provide rapid activation of IAA at room temperature, often within an hour, leading to faster overall reaction times compared to other methods.[1] The choice and stoichiometry are critical.
Amine Nucleophilicity High Impact Highly nucleophilic amines (e.g., aliphatic amines) react much faster than weakly nucleophilic ones (e.g., electron-deficient anilines). Reactions with substituted anilines can range from 2 to 24 hours.[1]
Temperature Moderate Impact Most reactions are run at room temperature. Gentle heating (40-50°C) can accelerate slow reactions but risks byproduct formation. Low temperatures can increase selectivity but prolong the reaction time.[2][3]
Solvent Moderate Impact Anhydrous polar aprotic solvents like acetonitrile, DMF, or THF are preferred. They effectively solvate the intermediates without interfering with the reaction. The choice can affect solubility and reaction rates.[1]
Catalyst Moderate Impact A base catalyst like pyridine can deprotonate the carboxylic acid, accelerating its reaction with the coupling agent and thereby reducing the initial activation time.[1]

Q3: What are the best analytical methods to monitor the reaction progress?

A: Effective real-time monitoring is crucial for optimizing reaction time and preventing over-running, which can lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) can effectively separate the starting material (IAA), the product (IAM), and non-polar byproducts. Staining with a van Urk-Salkowski reagent can help visualize the indole-containing compounds.[11]

  • High-Performance Liquid Chromatography (RP-HPLC): For more precise quantitative analysis, RP-HPLC is ideal. A C8 or C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can separate IAA, IAM, and related indolic compounds.[12][13] Fluorimetric detection is often used for high sensitivity.[12]

  • Mass Spectrometry (LC-MS/GC-MS): Coupling liquid or gas chromatography to a mass spectrometer provides definitive identification of the product and any intermediates or byproducts by comparing their mass-to-charge ratios with known standards.[7][14] This is invaluable for troubleshooting and confirming the identity of unknown spots seen on TLC.

Experimental Protocol: Synthesis of N-Substituted Indole-3-Acetamides

This protocol is adapted from a general procedure for the synthesis of a library of indole-3-acetamide derivatives and is provided as a representative example.[1]

Materials:

  • Indole-3-acetic acid (IAA)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted aniline (or other amine)

  • Pyridine (catalytic amount)

  • Anhydrous acetonitrile

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of IAA: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Indole-3-acetic acid (1.0 mmol) in anhydrous acetonitrile (20 mL). Add a catalytic amount of pyridine (e.g., 0.1 mL).

  • To this stirring solution, add CDI (1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Allow the mixture to stir at room temperature for 45-60 minutes. The evolution of CO₂ gas may be observed.

  • Amide Formation: Add the desired aniline or amine (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the mixture to stir continuously at room temperature. Monitor the reaction progress by TLC every 1-2 hours until the starting material (IAA) is consumed. Reaction times may vary from 2 to 24 hours depending on the amine used.[1]

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer successively with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure indole-3-acetamide derivative.

References

Technical Support Center: Purification of Crude 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(1-Methyl-1H-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this compound.

Part 1: Initial Assessment & General Questions

Before proceeding with any purification technique, a preliminary assessment of your crude material is crucial. This will inform the most effective strategy.

FAQ: What are the likely impurities in my crude this compound?

Understanding the potential impurities is the first step in designing a purification strategy. Given the common synthetic routes, your crude product may contain:

  • Unreacted Starting Materials: This could include 1-methyl-1H-indole or the acylating agent used.

  • Side-Products: Over-reaction can lead to di-acetylated products. Additionally, reactions at other positions on the indole ring (like the C-2 position) can occur, leading to isomeric impurities[1][2].

  • Reagents and Catalysts: Residual base (like triethylamine or pyridine) or coupling agents may be present.

  • Degradation Products: Indole compounds can be sensitive to strongly acidic or oxidizing conditions. Depending on the workup, degradation might be a source of impurities.

A quick Thin Layer Chromatography (TLC) analysis of your crude material against the starting materials can provide a good initial picture of the impurity profile.

FAQ: Which purification method should I try first?

The choice of method depends on the physical state of your crude product and the nature of the impurities.

  • If your product is a solid: Recrystallization is often the most efficient first-line technique for removing minor impurities.

  • If your product is an oil or heavily contaminated: Column chromatography is the most powerful and versatile method for separating complex mixtures.

  • If you suspect acidic or basic impurities: A preliminary liquid-liquid extraction (acid-base wash) during the reaction workup can significantly simplify the final purification.[3][4]

Here is a general workflow to guide your decision-making process:

Purification_Workflow Crude Crude Product TLC Initial TLC Analysis Crude->TLC Decision Assess Impurity Profile TLC->Decision Recryst Recrystallization Decision->Recryst Solid, Few Impurities Column Column Chromatography Decision->Column Oil or Complex Mixture Extraction Liquid-Liquid Extraction (Workup) Decision->Extraction Acidic/Basic Impurities Present Pure Pure Product Recryst->Pure Column->Pure Extraction->Crude Pre-purified Crude Analysis Final Purity Check (TLC, HPLC, NMR) Pure->Analysis

Caption: A decision-making guide for selecting a purification method.

Part 2: Recrystallization Guide

Recrystallization is a powerful technique that relies on the differences in solubility of your compound and its impurities in a given solvent at different temperatures.

Q1: What is a good starting solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For indole acetamides, which have both polar (amide) and non-polar (indole) character, several systems can be effective:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate are good starting points.

  • Mixed Solvent Systems: A mixture of a "soluble" solvent and an "anti-solvent" offers great flexibility. Common combinations include:

    • Methanol/Water[5]

    • Ethyl Acetate/Hexane

    • Acetone/Hexane[6]

    • Dichloromethane/Hexane

Pro-Tip: To quickly screen for a good solvent system, place a small amount of your crude material in several test tubes and add a few drops of different solvents. A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Do not disturb the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Potential Cause Solution
"Oiling Out" (Liquid droplets form instead of crystals) The boiling point of the solvent is higher than the melting point of your compound, or the solution is too saturated.[1]Re-heat the solution and add more of the "soluble" solvent to decrease saturation. Let it cool more slowly.[7]
No Crystals Form The solution is not saturated enough, or crystallization has not been initiated.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" (a tiny speck of the crude solid). If all else fails, slowly evaporate some solvent to increase concentration and cool again.[7]
Poor Recovery / Low Yield Too much solvent was used, or the compound is significantly soluble in the cold solvent.Before filtering, check the mother liquor by spotting a drop on a watch glass. If a large amount of solid appears upon evaporation, you may need to recover a "second crop" by evaporating some solvent from the filtrate and re-cooling.[7]
Part 3: Column Chromatography Guide

Column chromatography is a highly effective method for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For indole compounds, silica gel is the most common stationary phase.[8]

Q1: How do I choose the right mobile phase (eluent) for my column?

The key is to find a solvent system that provides good separation on a TLC plate.

  • TLC Screening: Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Acetone).

  • Target Rf Value: Aim for a solvent system that gives your target compound, this compound, an Rf (retention factor) value of approximately 0.2-0.4 . This generally provides the best separation on a column.[8]

  • Visualization: Spot the crude mixture on the TLC plates, elute, and visualize under a UV lamp (254 nm). The indole ring is an excellent chromophore.

TLC_Principle TLC_Plate Silica Gel (Stationary Phase) Crude Spot (A+B+C) Solvent Front Compound A (Polar) Compound B (Target) Compound C (Non-Polar) l1 Polar compounds (A) adsorb strongly to silica and move slowly. l2 Non-polar compounds (C) have less affinity and move quickly with the solvent.

Caption: Principle of separation by Thin Layer Chromatography (TLC).

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Streaking or Tailing on TLC/Column The compound is interacting too strongly with the acidic silica gel. This is common for compounds with basic nitrogen atoms.[1][8]Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This neutralizes the acidic silanol sites on the silica.[1][8] Alternatively, consider using a less acidic stationary phase like neutral alumina.[8]
Poor Separation of Spots The mobile phase polarity is not optimal.Optimize the solvent system further using TLC. A gradient elution (starting with a less polar solvent and gradually increasing polarity) can often improve the separation of compounds with a wide range of polarities.[8][9]
Compound Won't Come Off the Column The mobile phase is not polar enough, or the compound has decomposed on the silica.Increase the polarity of the mobile phase significantly (e.g., add methanol). Before running a large column, check the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot (decomposition) appears.[10]
Cracked or Channeled Column Bed The column was packed improperly.This leads to poor separation. The column must be repacked. Ensure the silica is packed as a uniform slurry without air bubbles.
Part 4: Acid-Base Extraction Guide

Acid-base extraction is a liquid-liquid extraction technique used to separate acidic or basic compounds from neutral ones by converting them into water-soluble salts.[4] While this compound is itself a neutral compound, this technique is invaluable for removing acidic or basic impurities during the reaction workup.

Mechanism of Action

The fundamental principle is that ionic salts are soluble in the aqueous phase, while neutral organic molecules are soluble in the organic phase.[4]

  • Removing Basic Impurities (e.g., residual amine starting material or base catalyst): By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic impurities (B) are protonated to form ammonium salts (BH⁺), which are then extracted into the aqueous layer.[11][12][13]

  • Removing Acidic Impurities (e.g., carboxylic acid byproducts): By washing with a dilute aqueous base (e.g., saturated NaHCO₃ solution), acidic impurities (HA) are deprotonated to form carboxylate salts (A⁻), which move into the aqueous layer.[3][12]

Your neutral product, this compound, will remain in the organic layer throughout this process.

Extraction_Diagram cluster_0 Separatory Funnel cluster_1 After Extraction Organic_Layer Organic Layer (e.g., Ethyl Acetate) Contains: - Neutral Product (P) - Basic Impurity (B) Action + Shake & Separate Organic_Layer->Action Aqueous_Layer Aqueous Layer (e.g., 1M HCl) Aqueous_Layer->Action Organic_Layer_After Organic Layer Contains: - Purified Neutral Product (P) Action->Organic_Layer_After Aqueous_Layer_After Aqueous Layer Contains: - Protonated Impurity Salt (BH⁺Cl⁻) Action->Aqueous_Layer_After

Caption: Removal of a basic impurity using acidic extraction.

Troubleshooting Acid-Base Extraction
Problem Potential Cause Solution
An Emulsion Forms (a stable layer between the organic and aqueous phases) The two layers are not separating cleanly, often due to vigorous shaking or high concentration.Wait patiently for the layers to separate. Gently swirl the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions by increasing the polarity of the aqueous phase.
Unsure Which Layer is Which The densities of the organic and aqueous layers are unknown or similar.Add a few drops of water to the funnel. The layer that the drops join is the aqueous layer. Most halogenated solvents (DCM, chloroform) are denser than water, while most others (ether, ethyl acetate, hexane) are less dense.[14]
Product Lost During Extraction The product itself has some acidity or basicity, or the pH was too extreme, causing hydrolysis of the amide.The acetamide is largely neutral, but avoid using strong, hot bases (like NaOH) which could potentially hydrolyze the amide bond. Use mild bases like sodium bicarbonate for removing acidic impurities.[3]

References

Validation & Comparative

A Comparative Efficacy Analysis: 2-(1-Methyl-1H-indol-3-yl)acetamide Analogue versus Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides an in-depth comparison of the preclinical efficacy of a representative indole-3-acetamide derivative, structurally related to 2-(1-Methyl-1H-indol-3-yl)acetamide, and the well-established chemotherapeutic agent, paclitaxel. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from a closely related analogue, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (hereafter referred to as Indole Analogue 7d), to provide a meaningful and data-driven comparison.

This guide is structured to provide a comprehensive overview, from mechanistic insights to quantitative preclinical data and detailed experimental protocols, to empower researchers in their drug development endeavors.

Section 1: Mechanistic Overview - A Tale of Two Microtubule-Targeting Agents

Both the indole analogue and paclitaxel exert their cytotoxic effects by targeting a fundamental component of the cellular cytoskeleton: microtubules. However, they do so through diametrically opposed mechanisms, leading to a common outcome of mitotic arrest and apoptosis.

1.1. Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers. Its primary mechanism of action is the stabilization of microtubules.[1] By binding to the β-tubulin subunit of the microtubule polymer, paclitaxel prevents their disassembly, leading to the formation of abnormally stable and non-functional microtubule bundles.[2][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The resulting mitotic arrest triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis.[2]

cluster_paclitaxel Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Mitotic Arrest Mitotic Arrest Mitotic Spindle Dysfunction->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Paclitaxel's mechanism of microtubule stabilization.

1.2. Indole Analogue 7d: The Microtubule Destabilizer

In contrast to paclitaxel, the indole analogue 7d functions as a microtubule destabilizer, inhibiting tubulin polymerization. Mechanistic studies have revealed that this class of compounds binds to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The consequence is a disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mode of action is similar to other tubulin polymerization inhibitors like colchicine and vinca alkaloids.

cluster_indole Indole Analogue 7d's Mechanism of Action Indole Analogue 7d Indole Analogue 7d β-tubulin (Colchicine site) β-tubulin (Colchicine site) Indole Analogue 7d->β-tubulin (Colchicine site) Binds to Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization β-tubulin (Colchicine site)->Inhibition of Tubulin Polymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Tubulin Polymerization->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Indole Analogue 7d's mechanism of tubulin polymerization inhibition.

Section 2: Comparative In Vitro Efficacy

The cornerstone of preclinical drug evaluation lies in the quantitative assessment of a compound's cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

The following table summarizes the reported IC50 values for Indole Analogue 7d and paclitaxel against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). It is important to note that these values are compiled from different studies and direct, head-to-head experimental comparisons may yield different results.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)
Indole Analogue 7d 0.52[4]0.34[4]0.86[4]
Paclitaxel ~0.005 - 0.113[5]~0.0075[6]~0.005 - 0.0095[7]

Analysis of In Vitro Data:

Based on the available data, paclitaxel demonstrates significantly higher potency in vitro, with IC50 values in the nanomolar range across all three cell lines. The Indole Analogue 7d, while showing promising sub-micromolar activity, is less potent than paclitaxel. This difference in potency is not unexpected, given that paclitaxel is a well-established and highly potent chemotherapeutic agent. However, the efficacy of Indole Analogue 7d in the sub-micromolar range warrants further investigation, particularly concerning its potential for a better therapeutic window or activity against paclitaxel-resistant cell lines.

Section 3: Experimental Methodologies

To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for the key experiments used to evaluate the efficacy of these anticancer compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

cluster_mtt MTT Assay Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, MCF-7, HT-29) and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (Indole Analogue 7d or Paclitaxel) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing the MTT solution from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.

    • Wash the cells twice with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The PI fluorescence intensity is proportional to the DNA content.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

In Vivo Efficacy: Human Tumor Xenograft Model

This model involves the transplantation of human cancer cells into immunodeficient mice to evaluate the antitumor activity of a compound in a living organism.[11]

cluster_xenograft Xenograft Model Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Preparation and Implantation:

    • Culture the desired human cancer cells and harvest them during the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, positive control like paclitaxel).

  • Drug Administration:

    • Administer the test compound and control agents via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and duration.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Data Analysis:

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

Section 4: Conclusion

This guide provides a comparative framework for evaluating the efficacy of a this compound analogue against the established chemotherapeutic agent, paclitaxel. While paclitaxel exhibits superior potency in in vitro assays, the sub-micromolar activity of the indole analogue highlights its potential as a novel anticancer agent. The opposing mechanisms of action—microtubule stabilization versus destabilization—suggest that the indole analogue could be effective in paclitaxel-resistant tumors, a hypothesis that warrants further investigation.

The detailed experimental protocols provided herein offer a robust foundation for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. As with any preclinical research, the ultimate therapeutic potential of this compound and its derivatives will be determined through comprehensive in vivo studies and, eventually, clinical trials.

References

A Comparative Analysis of the Biological Activities of 2-(1-Methyl-1H-indol-3-yl)acetamide and Indole-3-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Plant Biology

The indole nucleus is a privileged scaffold in medicinal chemistry and a fundamental component of biologically active molecules in various organisms.[1][2][3][4] This guide provides a detailed comparison of the biological activities of two closely related indole derivatives: Indole-3-acetamide (IAM) and its N-methylated counterpart, 2-(1-Methyl-1H-indol-3-yl)acetamide. While structurally similar, the presence of a methyl group on the indole nitrogen can significantly alter the biological profile of the molecule.

At a Glance: Key Structural and Biological Differences

FeatureIndole-3-acetamide (IAM)This compound
Structure Unsubstituted indole ringMethyl group at the N1 position of the indole ring
Primary Role Plant auxin precursor, tryptophan metabolite.[5][6]Primarily a synthetic derivative; biological role not well-defined.
Known Biological Activities Converted to auxin (IAA) in plants, involved in plant growth and stress responses.[7][8] Potential role in mammalian gut microbiota signaling.[9]Limited direct data; derivatives show potential as tubulin polymerization inhibitors and anticancer agents.[10][11]
Mechanism of Action Hydrolyzed by amidases (e.g., AMI1 in Arabidopsis) to produce indole-3-acetic acid (IAA).[7][12]Varies by derivative; N-((1-methyl-1H-indol-3-yl)methyl) derivatives can inhibit tubulin polymerization.[10][11]

Indole-3-acetamide (IAM): A Key Player in Plant and Microbial Biology

Indole-3-acetamide is a well-characterized intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[5][13] Its biological significance is primarily understood in the context of plant development and microbe-plant interactions.

Biological Functions and Mechanisms:
  • Auxin Biosynthesis: In many phytopathogenic bacteria and some plants, IAM is a direct precursor to IAA.[5][14] The conversion is catalyzed by an IAM hydrolase enzyme.[14] In Arabidopsis, the enzyme AMIDASE 1 (AMI1) facilitates this conversion, playing a role in maintaining cellular auxin homeostasis.[7][12]

  • Plant Growth and Stress Response: The accumulation of IAM can induce stress-related processes in plants, partly by stimulating the biosynthesis of abscisic acid (ABA), a key stress hormone.[8][15] This highlights a crosstalk between auxin and ABA signaling pathways that is mediated by IAM levels.[7]

  • Mammalian Biology: Recent studies have indicated that IAM produced by gut microbiota can be detected in serum and may play a role in host physiology. For instance, IAM has been shown to activate the aryl hydrocarbon receptor (AhR) in liver cells, potentially mediating the beneficial effects of certain probiotics on alcoholic liver injury.[9]

Signaling Pathway of IAM in Plants:

The following diagram illustrates the established pathway for IAM conversion to IAA and its influence on plant stress responses.

IAM_Pathway Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx ...biosynthesis steps IAM Indole-3-acetamide (IAM) IAOx->IAM AMI1 AMI1 Hydrolase IAM->AMI1 ABA Abscisic Acid (ABA) Biosynthesis IAM->ABA Stimulates IAA Indole-3-acetic acid (IAA) (Active Auxin) AMI1->IAA Hydrolysis Stress Plant Stress Response Genes ABA->Stress

Caption: IAM to IAA conversion and its role in plant signaling.

This compound: A Synthetic Derivative with Emerging Potential

In contrast to the naturally occurring IAM, this compound is primarily encountered as a synthetic compound. Direct, comparative biological data against IAM is scarce in the public domain. However, research into more complex derivatives containing the N-methylated indole moiety provides valuable insights into its potential activities.

Biological Activities of N-Methylated Derivatives:
  • Anticancer Activity: Several studies have synthesized and evaluated derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide for their antiproliferative effects. One study found that certain derivatives act as potent tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[10][11] For example, a synthesized derivative, compound 7d , exhibited IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM against HeLa, MCF-7, and HT-29 cancer cell lines, respectively.[11]

  • Structure-Activity Relationship (SAR): The methylation of the indole nitrogen at position 1 (N1) is a common strategy in medicinal chemistry.[16] This modification can:

    • Increase Lipophilicity: Potentially enhancing membrane permeability and oral bioavailability.

    • Block Metabolism: Preventing N-dealkylation, which can lead to a longer half-life.

    • Alter Binding Affinity: The methyl group can provide additional van der Waals interactions with a target protein or, conversely, cause steric hindrance. The hydrogen on the indole nitrogen can act as a hydrogen bond donor, and its replacement with a methyl group removes this capability, which can significantly impact target binding.[16]

While direct data on this compound is limited, the potent activity of its more complex analogs suggests that this core structure could be a valuable starting point for developing new therapeutic agents, particularly in oncology.

Experimental Protocols

To facilitate further research, this section provides a standardized protocol for evaluating and comparing the auxin-like activity of these two compounds.

Protocol: Arabidopsis thaliana Root Elongation Assay

This assay is a standard method to assess auxin and anti-auxin activity by measuring the effect of a compound on primary root growth.

Objective: To determine if this compound exhibits auxin-like activity compared to Indole-3-acetamide.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium, including vitamins and sucrose.

  • Agar.

  • Petri dishes (100 mm).

  • Sterile water.

  • Indole-3-acetamide (IAM) and this compound.

  • Dimethyl sulfoxide (DMSO) for stock solutions.

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle).

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber and orient them vertically. Allow seeds to germinate and grow for 4-5 days.

  • Compound Treatment: Prepare MS agar plates supplemented with various concentrations of IAM and this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). A DMSO-only plate should be used as a vehicle control. Dissolve compounds in DMSO to make stock solutions before adding to the molten agar.

  • Seedling Transfer: Carefully transfer seedlings of uniform size from the initial plates to the treatment plates (approximately 10-15 seedlings per plate).

  • Incubation: Return the plates to the growth chamber and incubate vertically for another 3-5 days.

  • Data Collection and Analysis:

    • Remove the plates and scan them to create a digital image.

    • Use software like ImageJ to measure the length of the primary root from the root-shoot junction to the root tip.

    • Calculate the average root length for each treatment and control.

    • Express the results as a percentage of the control (DMSO) root growth. Plot the percentage of root growth against the compound concentration to generate dose-response curves.

Workflow Diagram:

Root_Assay_Workflow A Sterilize & Plate Arabidopsis Seeds B Stratify at 4°C (2-3 days) A->B C Germinate Vertically (4-5 days) B->C E Transfer Seedlings to Treatment Plates C->E D Prepare Treatment Plates (IAM, N-Me-IAM, DMSO Control) D->E F Incubate Vertically (3-5 days) E->F G Scan Plates & Measure Primary Root Length F->G H Analyze Data & Generate Dose-Response Curves G->H

Caption: Workflow for the Arabidopsis root elongation assay.

Conclusion and Future Directions

Indole-3-acetamide is a crucial biomolecule with well-defined roles in plant physiology and emerging significance in mammalian systems. Its biological activity is intrinsically linked to its conversion to the auxin IAA. In contrast, this compound remains a largely unexplored synthetic compound. The key structural difference—the N1-methylation—precludes its role as a direct precursor to IAA via the same enzymatic pathways as IAM and fundamentally alters its chemical properties.

The potent anticancer activities observed in complex derivatives of N-methylated indoles suggest that this compound could be a valuable scaffold for medicinal chemistry.[10][11][17] Future research should focus on:

  • Direct Comparative Assays: Performing head-to-head comparisons of the two molecules in various biological assays (e.g., cytotoxicity, receptor binding, anti-inflammatory) to quantify the impact of N-methylation.

  • Metabolic Stability: Investigating the metabolic fate of both compounds in plant and mammalian systems to understand how N-methylation affects their stability and biotransformation.

  • Exploring New Targets: Screening this compound against a wider range of biological targets to uncover novel activities beyond the established profile of indole-3-acetamide.

This comparative guide underscores how a simple structural modification can create a vastly different biological profile, shifting the compound's relevance from plant hormone biosynthesis to potential therapeutic applications.

References

A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is a critical determinant of its utility and potential therapeutic value. An inhibitor that potently modulates its intended target while avoiding interactions with other proteins—a characteristic known as selectivity—is often the gold standard. However, achieving this selectivity is a significant challenge, particularly within the vast and structurally related family of protein kinases. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of kinase inhibitors, using the indole-containing compound, 2-(1-Methyl-1H-indol-3-yl)acetamide, as a central case study.

While this compound itself is not extensively characterized in the public domain as a kinase inhibitor, its core indole structure is a well-established scaffold in numerous approved kinase drugs.[1][2] This structural motif's prevalence underscores the potential for this compound to interact with the human kinome, making a thorough assessment of its selectivity not just an academic exercise, but a crucial step in its potential development as a research tool or therapeutic agent.

This guide will navigate the methodologies for comprehensive kinase profiling, the interpretation of the resulting data, and a comparative analysis against benchmark compounds with distinct selectivity profiles.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity can be challenging. A lack of selectivity, often termed "off-target" activity, can lead to a variety of undesirable outcomes, from confounding experimental results to causing significant toxicity in a clinical setting.[4] Therefore, early and comprehensive profiling of a compound's interaction with a broad panel of kinases is a cornerstone of modern drug development.

Large-scale screening platforms, such as the KINOMEscan™ (Eurofins DiscoverX) and KinaseProfiler™ (Eurofins Discovery) services, have become indispensable tools for researchers.[5][6][7] These platforms offer assays against hundreds of purified human kinases, providing a panoramic view of a compound's selectivity landscape. The KINOMEscan platform, for instance, utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[5][8]

Experimental Workflow for Kinase Cross-Reactivity Profiling

The process of determining the kinase selectivity profile of a compound like this compound follows a logical and systematic workflow. This process is designed to efficiently identify potential off-targets and quantify the potency of these interactions.

Kinase_Profiling_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response & Potency Determination cluster_2 Phase 3: Data Analysis & Visualization Compound_Preparation Prepare Stock Solution of this compound Single_Concentration_Screen Screen against Kinase Panel (e.g., KINOMEscan™) at a single high concentration (e.g., 1-10 µM) Compound_Preparation->Single_Concentration_Screen Primary_Hit_Identification Identify 'Hits': Kinases with significant inhibition (e.g., >80% inhibition) Single_Concentration_Screen->Primary_Hit_Identification Dose_Response_Assays Perform Dose-Response Assays for Primary Hits Primary_Hit_Identification->Dose_Response_Assays IC50_Determination Calculate IC50 Values for each Hit Dose_Response_Assays->IC50_Determination Selectivity_Analysis Calculate Selectivity Score (S-Score) and analyze kinome-wide interactions IC50_Determination->Selectivity_Analysis Data_Visualization Visualize Data on a Kinome Dendrogram (e.g., TREEspot™) Selectivity_Analysis->Data_Visualization Comparative_Analysis Compare Profile to Benchmark Inhibitors Data_Visualization->Comparative_Analysis

References

A Researcher's Guide to Deconvoluting the Molecular Target of 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's molecular target are paramount. This process, often termed target deconvolution, is a critical step that bridges a compound's observed phenotypic effect with its underlying mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to approach the target validation of novel compounds, using the hypothetical yet structurally representative molecule, 2-(1-Methyl-1H-indol-3-yl)acetamide, as a central case study.

The indole-3-acetamide scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, from anticancer to antimicrobial effects. This diversity underscores the challenge and the opportunity in pinpointing a specific molecular target for any new analogue. Our guide will navigate through a logical, multi-pronged strategy, emphasizing the 'why' behind each experimental choice to ensure a robust and self-validating workflow.

Phase 1: Hypothesis Generation – Where to Begin?

Given a novel compound like this compound that exhibits a desirable phenotype, for instance, potent anti-proliferative effects in a cancer cell line screen, the immediate question is: what is its molecular target? The initial approach should be broad, aiming to narrow down the vast landscape of the proteome to a manageable list of candidate proteins.

Strategy 1.1: Affinity-Based Target Identification

The principle behind this direct biochemical approach is to use the compound itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

This method involves chemically modifying the compound of interest to incorporate a photoreactive group and a tag (e.g., biotin) for enrichment.

  • Probe Synthesis: Synthesize an analogue of this compound incorporating a photoreactive moiety (e.g., a diazirine) and a biotin tag. It is crucial to design the probe such that these modifications minimally impact the compound's original bioactivity.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cancer cell line in which the anti-proliferative phenotype was observed.

  • Incubation and Crosslinking: Incubate the cell lysate with the photo-affinity probe. Upon exposure to UV light, the photoreactive group will form a covalent bond with the target protein(s).[1]

  • Enrichment: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.

  • Elution and Proteomics: Elute the captured proteins and identify them using mass spectrometry.[2]

Causality of Experimental Choice: This method directly identifies proteins that physically interact with the compound, providing a strong line of evidence for target engagement. The covalent crosslinking ensures the capture of even transient interactions.

Strategy 1.2: Genetic Interaction Methods

Genetic approaches offer an orthogonal strategy by identifying genes that, when perturbed, either enhance or suppress the phenotypic effect of the compound.

CRISPR-Cas9 technology allows for systematic gene knockout or activation to identify genetic modifiers of a compound's activity.[3][4][5][6][7]

  • Library Transduction: Transduce the target cancer cell line with a genome-wide CRISPR knockout (or activation) library.

  • Compound Treatment: Treat the cell population with a sub-lethal dose of this compound.

  • Selection and Sequencing: Identify cells that exhibit resistance or sensitization to the compound. The guide RNAs (gRNAs) enriched in these populations will point to genes that modulate the compound's activity.

  • Hit Prioritization: Prioritize genes that, when knocked out, confer resistance, as these are strong candidates for being the direct target or essential components of the target pathway.

Causality of Experimental Choice: This unbiased, genome-wide approach can reveal not only the direct target but also key components of the signaling pathway in which the target operates, providing a broader mechanistic context.

G cluster_0 Phase 1: Hypothesis Generation Compound with Phenotype Compound with Phenotype Affinity-Based Methods Affinity-Based Methods Compound with Phenotype->Affinity-Based Methods Direct Binding Genetic Methods Genetic Methods Compound with Phenotype->Genetic Methods Functional Interaction Candidate Targets Candidate Targets Affinity-Based Methods->Candidate Targets Genetic Methods->Candidate Targets

Caption: Workflow for generating candidate molecular targets.

Phase 2: Target Engagement and Validation

Once a list of candidate targets is generated, the next crucial step is to confirm direct binding of the unmodified compound to these proteins within a cellular context.

Strategy 2.1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[8][9][10][11][12] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality of Experimental Choice: CETSA provides evidence of target binding in a physiologically relevant environment (intact cells), which is a critical validation step that bridges in vitro binding with cellular activity.

G cluster_1 Phase 2: Target Engagement Intact Cells Intact Cells Treat with Compound Treat with Compound Intact Cells->Treat with Compound Step 1 Apply Heat Gradient Apply Heat Gradient Treat with Compound->Apply Heat Gradient Step 2 Lysis & Centrifugation Lysis & Centrifugation Apply Heat Gradient->Lysis & Centrifugation Step 3 Quantify Soluble Protein Quantify Soluble Protein Lysis & Centrifugation->Quantify Soluble Protein Step 4 Melt Curve Shift? Melt Curve Shift? Quantify Soluble Protein->Melt Curve Shift? Target Engagement?

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: Functional Validation and Mechanism of Action

Confirming target engagement is a significant milestone. However, it is equally important to demonstrate that the interaction with the validated target is responsible for the observed cellular phenotype. This is where functional assays become indispensable. The choice of assay will depend on the nature of the validated target. Given the diverse activities of indole-3-acetamide derivatives, we will explore a few plausible scenarios.

Scenario A: The Target is a Kinase

Kinases are a major class of drug targets. If a kinase is identified and validated, its inhibition by this compound needs to be quantified.

  • Assay Setup: Use a purified, recombinant version of the candidate kinase.

  • Inhibition Profiling: Measure the kinase activity in the presence of varying concentrations of the compound. This can be done using platforms like ADP-Glo™ that quantify ADP production.[13][14]

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Kinome Screening: To assess selectivity, screen the compound against a broad panel of kinases.[15][16][17]

Causality of Experimental Choice: This provides quantitative data on the potency and selectivity of the compound against its putative target, which is essential for establishing a structure-activity relationship and for lead optimization.

Scenario B: The Target is Tubulin

Several indole derivatives are known to interfere with microtubule dynamics.[10]

  • Assay Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in light scattering (turbidity) or fluorescence.[18][19]

  • Procedure: Initiate tubulin polymerization by raising the temperature to 37°C in the presence of GTP.[19]

  • Inhibitor Effect: Measure the rate and extent of polymerization in the presence and absence of this compound. Inhibition will result in a decreased rate and extent of polymerization.[19]

Causality of Experimental Choice: This is a direct functional assay that confirms the compound's ability to modulate the activity of its target, providing a clear mechanistic link to its potential anti-proliferative effects.

Scenario C: The Target is a G-Protein Coupled Receptor (GPCR)

GPCRs are a large family of transmembrane receptors that are important drug targets.[20][21][22][23][24][25][26][27][28]

  • Cell-Based Reporter Assay: Use a cell line engineered to express the candidate GPCR and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element (e.g., CREB or NFAT) downstream of the GPCR signaling pathway.[23]

  • Compound Treatment: Treat the cells with this compound and measure the reporter gene activity.

  • Agonist/Antagonist Determination: Determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the activity of a known agonist).

Causality of Experimental Choice: This assay directly measures the functional consequence of the compound binding to its GPCR target in a cellular context, elucidating its role as a modulator of a specific signaling pathway.

Comparative Summary of Validation Methodologies

Methodology Principle Strengths Limitations
Affinity Chromatography-MS Physical capture of binding partnersUnbiased, identifies direct interactorsRequires chemical modification of the compound, may miss transient interactions
CRISPR/Cas9 Screening Genetic perturbation to identify functional modifiersUnbiased, genome-wide, identifies pathwaysIndirect, hits require further validation to confirm direct binding
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target proteinConfirms target engagement in intact cells, no compound modification neededRequires a specific antibody for detection, not suitable for all proteins
In Vitro Functional Assays Measures the effect of the compound on the activity of the purified targetProvides quantitative potency and efficacy data, elucidates mechanismMay not fully recapitulate the cellular environment
Cell-Based Functional Assays Measures the effect of the compound on a target-driven cellular responseHigh physiological relevance, confirms functional consequence of target engagementCan be influenced by off-target effects

Conclusion: A Self-Validating Triad

The validation of a molecular target is not a linear process but rather an iterative one that relies on the convergence of evidence from orthogonal approaches. A robust target validation strategy for this compound, or any novel compound, should be built on a triad of evidence:

  • Direct Binding: Demonstrated through affinity-based methods.

  • Target Engagement in a Cellular Context: Confirmed by techniques like CETSA.

  • Functional Modulation: Quantified through in vitro and cell-based assays that link target interaction to the observed phenotype.

By systematically applying this multi-faceted approach, researchers can build a compelling and well-supported case for the molecular target of their compound, paving the way for successful downstream drug development.

References

A Comparative Guide to Methylated vs. Non-Methylated Indole Acetamides: A Structural, Synthetic, and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and research compounds.[1][2] Indole-3-acetamide, a derivative of the essential amino acid tryptophan, serves as a versatile backbone for designing biologically active molecules with applications ranging from plant growth regulation to potential therapeutics for inflammation, cancer, and metabolic disorders.[3][4][5]

Methylation—the addition of a methyl group—is a fundamental and powerful strategy in drug design used to fine-tune a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. When applied to the indole acetamide scaffold, methylation can occur at several key positions: the indole nitrogen (N-1), the amide nitrogen, or various positions on the benzene ring (e.g., C-5). Each modification imparts distinct characteristics to the parent molecule.

This guide provides a comparative analysis of methylated and non-methylated indole acetamides for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structure and function, supported by experimental data and detailed protocols, to provide a clear framework for rational drug design and compound selection.

Section 1: The Structural and Physicochemical Landscape

The fundamental difference between these two classes lies in the presence or absence of a methyl group, which profoundly influences three key parameters: steric bulk, electronics, and lipophilicity. The specific site of methylation dictates the nature and magnitude of these changes.

  • N-1 Methylation: Methylating the indole nitrogen removes the hydrogen bond donor capability of the N-H group. This can prevent interactions with biological targets that rely on this hydrogen bond. It also slightly increases steric hindrance and lipophilicity.

  • Amide N-Methylation: Similar to N-1 methylation, this modification eliminates a hydrogen bond donor. More significantly, it can restrict the rotation around the amide C-N bond, influencing the molecule's overall conformation and how it fits into a binding pocket.

  • Ring Methylation (e.g., 5-Methoxy): A methoxy group at the C-5 position, as seen in melatonin, is a common and impactful modification. It is electron-donating and significantly increases the molecule's polarity and ability to form hydrogen bonds (as an acceptor), while also altering its lipophilicity and metabolic profile.

These subtle changes have cascading effects on solubility, membrane permeability, and target binding affinity. For instance, increased lipophilicity can enhance passage across the blood-brain barrier but may also lead to non-specific binding or decreased aqueous solubility. The loss of an N-H hydrogen bond donor can abolish affinity for one target while preserving it for another, thereby improving selectivity.

Logical Relationship: Impact of Methylation Site

cluster_0 Methylation Inputs cluster_1 Structural Modifications cluster_2 Physicochemical Consequences cluster_3 Functional Outcomes Parent Indole Acetamide Parent Indole Acetamide N-1 Methylation N-1 Methylation Parent Indole Acetamide->N-1 Methylation Site of Methylation Amide N-Methylation Amide N-Methylation Parent Indole Acetamide->Amide N-Methylation Site of Methylation Ring Methylation (e.g., 5-MeO) Ring Methylation (e.g., 5-MeO) Parent Indole Acetamide->Ring Methylation (e.g., 5-MeO) Site of Methylation A Loses H-Bond Donor Increases Lipophilicity N-1 Methylation->A B Restricts Conformation Loses H-Bond Donor Amide N-Methylation->B C Alters Electronics Adds H-Bond Acceptor Ring Methylation (e.g., 5-MeO)->C D Altered Target Affinity Modified Metabolism A->D Impacts B->D Impacts C->D Impacts

Caption: Impact of methylation site on indole acetamide properties.

Section 2: Comparative Synthesis Strategies

The synthesis of a non-methylated indole acetamide typically serves as the foundational step, followed by selective methylation if desired. The choice of strategy depends on the target site of methylation.

Workflow: Synthesis of Indole Acetamides

G start1 Indole-3-Acetic Acid + Substituted Aniline step1 Coupling Agent (e.g., CDI) start1->step1 product1 Non-Methylated Indole Acetamide step1->product1 One-Pot Reaction step2 Methylating Agent (e.g., PhMe3NI) product1->step2 product2 N-1 Methylated Indole Acetamide step2->product2 Selective Methylation

Caption: General synthetic workflows for indole acetamides.

A common and efficient method for creating the base acetamide involves a one-pot reaction using a coupling agent like 1,1'-carbonyldiimidazole (CDI).[1][6] This approach activates the carboxylic acid of indole-3-acetic acid, which then readily reacts with a chosen aniline to form the amide bond. For subsequent N-methylation of the indole ring, reagents such as phenyl trimethylammonium iodide (PhMe3NI) offer excellent monoselectivity under mild basic conditions, making them suitable for late-stage functionalization of complex molecules.[7]

Section 3: Biological Activity: A Tale of Two Scaffolds

The functional consequences of methylation are best understood through direct comparison in relevant biological assays. Here, we examine two distinct case studies that highlight how methylation can dramatically alter potency and target engagement.

Case Study 1: Neuromodulation via Serotonin Receptors

While direct data on indole acetamides at serotonin receptors is sparse, we can draw authoritative parallels from the extensively studied tryptamine family, which shares the same indole core. N,N-dimethyltryptamine (DMT) is a potent psychedelic, whereas its non-methylated parent, tryptamine, is not. A key difference lies in their interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes, which are critical for mediating psychedelic effects.[8][9][10]

  • Non-Methylated (Tryptamine): Primarily acts as a trace amine, with weaker interactions at serotonin receptors. It is rapidly degraded by monoamine oxidase A (MAO-A).[11]

  • N,N-Dimethylated (DMT): The two methyl groups on the amine protect the molecule from rapid MAO-A degradation, increasing its bioavailability and duration of action in the central nervous system.[11] This methylation also enhances affinity and functional potency at the 5-HT₂A receptor, the primary target for its psychedelic effects.[9][12]

  • 5-Methoxy Ring "Methylation" (5-MeO-DMT): The addition of a 5-methoxy group dramatically shifts the receptor binding profile. Compared to DMT, 5-MeO-DMT shows significantly higher affinity and potency at the 5-HT₁A receptor.[13][14][15] This results in a distinct pharmacological and subjective profile, often described as less visual but more profound in its effects on consciousness.[13]

Compound5-HT₂A Affinity (Ki, nM)5-HT₁A Affinity (Ki, nM)Primary Metabolic Route
TryptamineLowerLowerMAO-A[11]
DMT (N,N-dimethyl) ~40-70~170-1000MAO-A[11][16]
5-MeO-DMT (Ring-methoxy) ~100-1000<10-20 CYP2D6, MAO-A[14]
Caption: Comparative receptor affinities and metabolism of tryptamines, illustrating the impact of N- and ring-methylation. Data synthesized from multiple sources.[13][14][17][18]

Signaling Pathway: Serotonin Receptor Activation

cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 Downstream Signaling DMT DMT (N,N-Methylated) HT2A 5-HT2A Receptor DMT->HT2A High Affinity HT1A 5-HT1A Receptor DMT->HT1A FiveMeODMT 5-MeO-DMT (Ring-Methylated) FiveMeODMT->HT2A FiveMeODMT->HT1A Very High Affinity PLC ↑ PLC → IP3/DAG (Psychedelic Effects) HT2A->PLC cAMP ↓ cAMP (Anxiolytic Effects) HT1A->cAMP

Caption: Differential receptor engagement by methylated tryptamines.

Case Study 2: Enzyme Inhibition for Metabolic Disease

Recent research has explored indole-3-acetamide derivatives as potential antihyperglycemic agents via the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[1][2] A structure-activity relationship (SAR) study of various substituted indole-3-acetamides provides direct evidence of methylation's impact.

  • Non-Methylated (Unsubstituted Phenyl Ring): The parent compound with an unsubstituted phenyl group on the acetamide showed moderate inhibitory activity.

  • Mono-Methylated: A single methyl group on the phenyl ring generally resulted in weaker activity compared to the unsubstituted parent.

  • Di-Methylated: Introduction of a second methyl group, particularly in a para-position relative to the first, led to a significant recovery and even enhancement of inhibitory activity. For instance, compound 5 (para-dimethyl) was superior to all other methyl-substituted compounds.[1]

This non-linear effect suggests a specific binding pocket topology. The di-methylated compounds may achieve a better hydrophobic interaction within the enzyme's active site, compensating for any unfavorable steric clashes introduced by a single methyl group.[1]

Compound TypeSubstitution on Phenyl Ringα-Amylase Inhibition (IC₅₀, µM)
UnsubstitutedNone2.84 ± 0.1
Mono-Methylated4-methyl>3 (Weak Activity)
Di-Methylated 2,4-dimethyl2.68 ± 0.08
Di-Methylated 3,4-dimethyl2.52 ± 0.06
Di-Methylated 2,5-dimethyl2.38 ± 0.1
Caption: α-Amylase inhibition data for variously methylated N-phenyl indole-3-acetamides, adapted from Khan et al., 2021.[1]

Section 4: Pharmacokinetic Consequences of Methylation

Methylation is a classic tactic to improve a drug's metabolic stability.

  • Blocking Metabolic Sites: As seen with DMT, N-methylation can physically block access for enzymes like MAO that would otherwise rapidly degrade the primary amine of tryptamine.[11] This is a crucial design consideration for any indole-based compound with an ethylamine side chain intended for systemic action.

  • Altering Metabolic Pathways: A 5-methoxy group on the indole ring directs metabolism towards different enzymes. 5-MeO-DMT, for example, is O-demethylated by the cytochrome P450 enzyme CYP2D6 to form bufotenin (5-HO-DMT), an active metabolite.[14] This introduces another layer of complexity, as the resulting metabolite has its own distinct pharmacological profile. A non-methylated indole might be hydroxylated at a different position or undergo glucuronidation more readily.

Metabolic Pathways: Tryptamine Derivatives

G Tryptamine Tryptamine (Non-Methylated) MAO_A1 MAO-A Tryptamine->MAO_A1 Primary Route DMT DMT (N-Methylated) MAO_A2 MAO-A DMT->MAO_A2 Slower Route FiveMeODMT 5-MeO-DMT (Ring-Methylated) FiveMeODMT->MAO_A2 Deamination CYP2D6 CYP2D6 FiveMeODMT->CYP2D6 O-Demethylation Metabolite1 Indole-3-acetaldehyde (Rapid Inactivation) MAO_A1->Metabolite1 Primary Route Metabolite2 Indole-3-acetic acid (via MAO-A) MAO_A2->Metabolite2 Slower Route Metabolite3 Bufotenin (5-HO-DMT) (Active Metabolite) CYP2D6->Metabolite3 O-Demethylation

Caption: Influence of methylation on metabolic pathways of tryptamines.

Section 5: Experimental Protocols

Trustworthy data begins with robust and reproducible methods. The following protocols provide detailed steps for key experiments discussed in this guide.

Protocol 1: Synthesis of a Non-Methylated Indole Acetamide

Objective: To synthesize N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide as a representative non-methylated compound. (Adapted from Khan et al., 2021)[1]

  • Activation: In a round-bottom flask, dissolve indole-3-acetic acid (1 mmol, 0.175 g) in 20 mL of dry acetonitrile. Add a catalytic amount of pyridine (0.1 mL).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 mmol, 0.180 g) to the solution. Stir at room temperature for 45 minutes. Evolution of CO₂ gas will be observed as the reactive intermediate forms.

  • Coupling: Add 4-chloroaniline (1 mmol, 0.127 g) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench with 20 mL of water. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Wash the resulting crude solid with hexane to yield the pure product.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro α-Amylase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against porcine pancreatic α-amylase. (Adapted from Khan et al., 2021)[1]

  • Reagent Preparation:

    • Prepare a 20 mM sodium phosphate buffer (pH 6.9) with 6.7 mM sodium chloride.

    • Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 2 units/mL.

    • Prepare a 1% (w/v) starch solution in the buffer.

    • Prepare dinitrosalicylic acid (DNSA) color reagent.

    • Dissolve test compounds and the standard inhibitor (acarbose) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-amylase solution to each well. Pre-incubate at 37°C for 20 minutes.

    • Initiate the reaction by adding 50 µL of the 1% starch solution. Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DNSA color reagent.

    • Heat the plate in a boiling water bath for 10 minutes to allow for color development.

  • Data Analysis:

    • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The choice between a methylated and a non-methylated indole acetamide is a critical decision in the design of bioactive molecules. This is not a simple question of "better" or "worse," but a nuanced consideration of strategic trade-offs.

  • Non-methylated indole acetamides provide a foundational scaffold with hydrogen bonding capabilities that may be essential for binding to certain biological targets. They serve as excellent starting points for chemical library synthesis.

  • Methylated indole acetamides offer a powerful toolset for overcoming pharmacokinetic hurdles and fine-tuning biological activity. N-methylation can enhance metabolic stability, while ring methylation can drastically alter receptor selectivity and potency.

A thorough understanding of how the position and degree of methylation impact a molecule's physicochemical properties, synthesis, and biological interactions is paramount. By leveraging the comparative principles and experimental frameworks outlined in this guide, researchers can make more informed decisions, accelerating the journey from initial concept to a validated lead compound.

References

A Comparative Benchmarking Guide: Evaluating the Anticancer Efficacy of 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel synthetic compound, 2-(1-Methyl-1H-indol-3-yl)acetamide. We will benchmark its performance against established anticancer agents, detailing the scientific rationale, experimental protocols, and data interpretation necessary for a thorough preclinical assessment.

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activity.[1][2] Several FDA-approved anticancer drugs, including the vinca alkaloids (vincristine, vinblastine) and tyrosine kinase inhibitors (sunitinib), are indole derivatives, highlighting the scaffold's therapeutic relevance.[3][4] The specific compound, this compound, has been selected for investigation based on structure-activity relationship (SAR) studies of related molecules. Research indicates that an acetamide moiety at the C-3 position and methyl substitution at the N-1 position of the indole ring can significantly enhance antiproliferative activities.[1]

This document serves as a technical guide for researchers, outlining a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

Putative Mechanism of Action: The Tubulin Inhibition Hypothesis

Based on extensive literature on analogous structures, we hypothesize that this compound functions as a tubulin polymerization inhibitor . Many indole derivatives with substituents at the C-3 position have been shown to interact with the colchicine-binding site on β-tubulin.[1] By disrupting microtubule dynamics, these agents interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death, or apoptosis.[5][6][7][8]

cluster_0 Cell Division (Mitosis) cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Spindle Assembly->Chromosome Segregation Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle Assembly->Arrest Disruption Cell Proliferation Cell Proliferation Chromosome Segregation->Cell Proliferation Compound This compound Block Inhibition of Tubulin Polymerization Compound->Block Block->Microtubule Formation Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Proposed mechanism of this compound action.

Benchmarking Strategy: A Multi-faceted Approach

To robustly evaluate the compound's efficacy, a carefully selected panel of benchmark agents and cancer cell lines is essential. This strategy allows for both direct comparison with drugs of a similar proposed mechanism and a broader comparison with agents acting through different pathways.

  • Test Compound : this compound

  • Benchmark Agents :

    • Vincristine : An indole alkaloid and a classic microtubule-destabilizing agent that serves as a direct mechanistic comparator.[3]

    • Doxorubicin : A topoisomerase II inhibitor that induces DNA damage and apoptosis through a distinct mechanism, providing a benchmark for general cytotoxic potency.[9]

  • Cancer Cell Line Panel : A selection of well-characterized cell lines from the NCI-60 panel representing diverse cancer types is recommended to assess the breadth of activity.[10][11]

    • MCF-7 : Human breast adenocarcinoma (Hormone-responsive).[12]

    • A549 : Human non-small cell lung carcinoma.[12]

    • HCT-116 : Human colorectal carcinoma.[13]

G cluster_screening Primary Cytotoxicity Screening cluster_mechanistic Mechanistic Elucidation cluster_data Data Analysis & Conclusion start Start: Compound Evaluation assay MTT Viability Assay start->assay ic50 Determine IC50 Values assay->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If IC50 is potent apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis If IC50 is potent compare Compare IC50 to Benchmarks (Vincristine, Doxorubicin) cell_cycle->compare apoptosis->compare confirm Confirm G2/M Arrest & Apoptosis Induction compare->confirm conclusion Conclusion on Potency & Mechanism confirm->conclusion

References

A Comparative Guide to the Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast derivatives, 2-(1-Methyl-1H-indol-3-yl)acetamide holds significant interest as a versatile intermediate in the synthesis of pharmacologically active compounds. The reproducibility of its synthesis is paramount for ensuring consistent production and reliable downstream applications in drug discovery and development. This guide provides an in-depth comparison of common synthetic methodologies for this compound, with a focus on reproducibility, yield, and practical considerations for laboratory and pilot-scale production.

Introduction to this compound

This compound is a derivative of indole-3-acetic acid, a well-known phytohormone. The methylation at the N-1 position of the indole ring alters the compound's electronic properties and lipophilicity, making it a valuable building block for accessing a diverse range of chemical entities. Its primary amide functionality serves as a key handle for further chemical modifications. The reliable synthesis of this compound is therefore a critical first step in many multi-step synthetic campaigns.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound predominantly commences from the corresponding carboxylic acid, 1-methyl-indole-3-acetic acid. The key transformation is the formation of the amide bond with ammonia. The choice of coupling agent and reaction conditions significantly impacts the yield, purity, and, most importantly, the reproducibility of the synthesis. Here, we compare two of the most common methods: the use of 1,1'-Carbonyldiimidazole (CDI) and N,N'-Dicyclohexylcarbodiimide (DCC) as coupling agents.

Method 1: 1,1'-Carbonyldiimidazole (CDI) Mediated Amide Formation

This method is a widely employed one-pot procedure for the synthesis of amides from carboxylic acids.[1] The reaction proceeds via the formation of a highly reactive acyl-imidazole intermediate.

Reaction Scheme:

Figure 1: CDI-mediated synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step protocol for this method is as follows:

  • Activation: To a solution of 1-methyl-indole-3-acetic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 1-2 hours to ensure complete formation of the acyl-imidazole intermediate. The evolution of carbon dioxide gas is observed during this step.

  • Amidation: A solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane or a saturated solution of ammonia in methanol) is then added to the reaction mixture. The reaction is typically stirred at room temperature for an additional 2-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Discussion of Reproducibility and Practicality:

The CDI method is generally considered highly reproducible for several reasons:

  • Mild Reaction Conditions: The reaction proceeds at room temperature, minimizing the risk of side reactions and decomposition of the indole ring, which can be sensitive to harsh conditions.[2]

  • Clean Byproducts: The byproducts of the coupling reaction are imidazole and carbon dioxide, which are generally easy to remove. Imidazole is water-soluble and can be removed during the aqueous work-up.

  • One-Pot Procedure: The one-pot nature of the reaction simplifies the experimental setup and reduces handling losses.[1]

However, there are factors that can affect reproducibility:

  • Anhydrous Conditions: The acyl-imidazole intermediate is sensitive to moisture. The use of anhydrous solvents and reagents is crucial for achieving high and consistent yields.

  • Purity of Starting Materials: Impurities in the 1-methyl-indole-3-acetic acid or CDI can lead to side reactions and lower yields.

  • Source and Concentration of Ammonia: The concentration of the ammonia solution can vary, impacting the reaction rate and completeness. Using a standardized solution is recommended.

Method 2: N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Amide Formation

DCC is another widely used coupling agent for the formation of amide bonds. It activates the carboxylic acid by forming an O-acylisourea intermediate.

Reaction Scheme:

Figure 2: DCC-mediated synthesis of this compound.

Experimental Protocol:

  • Activation: To a solution of 1-methyl-indole-3-acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) is added at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • Amidation: A solution of ammonia is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

  • Work-up and Purification: A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography or recrystallization.

Discussion of Reproducibility and Practicality:

The DCC coupling method is also a reliable route, but with its own set of considerations for reproducibility:

  • Removal of DCU: The precipitation of DCU is a key advantage for purification. However, some DCU can remain in solution, co-elute with the product during chromatography, or trap some of the product within its solid matrix, leading to variable yields. Thorough washing of the DCU precipitate is necessary.

  • Side Reactions: A potential side reaction is the formation of an N-acylurea byproduct, where the O-acylisourea intermediate rearranges. This can be minimized by carrying out the reaction at low temperatures and by the addition of additives like 1-hydroxybenzotriazole (HOBt), although this adds complexity to the procedure.

  • Allergenic Nature of DCC: DCC is a potent sensitizer and should be handled with appropriate personal protective equipment.

Comparative Summary of Synthesis Methods

FeatureMethod 1: CDI CouplingMethod 2: DCC Coupling
Coupling Agent 1,1'-CarbonyldiimidazoleN,N'-Dicyclohexylcarbodiimide
Byproducts Imidazole, CO₂N,N'-Dicyclohexylurea (DCU)
Reproducibility Generally high with anhydrous conditionsGood, but can be affected by DCU removal
Yield Typically good to excellentGood to excellent, but can be variable
Purification Aqueous work-up and chromatography/recrystallizationFiltration of DCU followed by chromatography/recrystallization
Safety Relatively safe to handlePotent sensitizer, requires careful handling
Cost Generally more expensive than DCCMore economical

Characterization of this compound

Independent of the synthetic method, the final product should be thoroughly characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₂N₂O

  • Molecular Weight: 188.23 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.55 (d, J=7.9 Hz, 1H), 7.37 (d, J=8.2 Hz, 1H), 7.18 (s, 1H), 7.12 (ddd, J=8.2, 7.0, 1.2 Hz, 1H), 7.02 (ddd, J=7.9, 7.0, 1.0 Hz, 1H), 6.85 (br s, 1H, NH), 3.73 (s, 3H, N-CH₃), 3.40 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 172.9, 136.5, 128.2, 127.1, 121.3, 119.1, 118.8, 109.8, 107.9, 32.5, 31.8.

  • Mass Spectrometry (ESI+): m/z 189.1022 [M+H]⁺

Conclusion and Recommendations

Both the CDI and DCC mediated coupling methods are viable and reproducible for the synthesis of this compound.

  • For laboratory-scale synthesis where ease of purification and milder conditions are prioritized , the CDI method is often preferred . The clean byproducts simplify the work-up procedure, leading to more consistent yields in the hands of various researchers.

  • For larger-scale synthesis where cost is a significant factor , the DCC method presents a more economical option . However, careful optimization of the reaction conditions and the DCU removal process is crucial to ensure high reproducibility. The use of additives like HOBt can improve the reliability of this method, albeit at an increased cost and complexity.

Ultimately, the choice of method will depend on the specific requirements of the project, including scale, budget, and the available expertise. For critical applications in drug development, a thorough validation of the chosen method is essential to guarantee the consistent quality of this compound.

References

A Researcher's Guide to Comparative Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, the precise evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. This guide offers a comparative analysis of widely adopted cytotoxicity assays, providing the foundational knowledge for researchers, scientists, and drug development professionals to design and interpret these critical experiments. We will delve into the mechanistic underpinnings of key assays, furnish detailed experimental protocols, and present a comparative data framework, all while grounding our discussion in established scientific principles.

The Rationale for In Vitro Cytotoxicity Screening

The initial phase of vetting a potential anticancer therapeutic involves a systematic in vitro screening across various cancer cell lines. This approach is favored for its scalability, cost-effectiveness, and the ability to generate high-throughput data.[1] Cancer cell lines are often selected for these studies because they are well-characterized, relatively easy to culture, and can be chosen to represent a range of cancer types and their associated molecular signatures.[2][3] This allows for an initial assessment of a compound's efficacy and selectivity before moving into more complex and costly preclinical models.

This guide will focus on a hypothetical comparative study involving two well-established chemotherapeutic agents, Doxorubicin and Cisplatin, and their effects on three common cancer cell lines:

  • HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[4]

  • A549 (Lung Adenocarcinoma): A human lung cancer cell line.

We will explore two distinct and widely used cytotoxicity assays to generate a comparative dataset: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenace (LDH) assay, which assesses membrane integrity.[5]

Pillar 1: The Assays - A Mechanistic Comparison

The choice of a cytotoxicity assay is a critical decision that can significantly influence the interpretation of experimental results. The selection should be guided by the specific research question and an understanding of the assay's underlying mechanism.

The MTT Assay: A Window into Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of a cell population's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

The Principle of the Assay: The core of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[7] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active cells.[8] Dead cells lack the necessary metabolic activity to convert MTT, resulting in no color change.[8] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting purple solution is measured spectrophotometrically, typically between 500 and 600 nm.[6]

The LDH Assay: A Telltale Sign of Membrane Damage

The Lactate Dehydrogenase (LDH) assay is another colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[9]

The Principle of the Assay: LDH is a stable cytosolic enzyme that is present in all cell types.[9] Under normal conditions, it resides within the cytoplasm. However, when the plasma membrane's integrity is compromised—a hallmark of cell lysis and necrosis—LDH is rapidly released into the cell culture medium.[10] The assay quantifies the amount of extracellular LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[11] This NADH then reacts with a water-soluble tetrazolium salt (WST) to produce a colored formazan product.[9][10] The intensity of the color, measured by absorbance, is directly proportional to the amount of LDH released and, consequently, the extent of cell lysis.[12]

Pillar 2: Experimental Protocols - A Self-Validating System

The trustworthiness of experimental data hinges on the robustness and reproducibility of the protocols employed. Below are detailed, step-by-step methodologies for the MTT and LDH assays.

Experimental Workflow: A Visual Overview

G cluster_setup Initial Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Seed Cells in 96-well Plate incubation1 Incubate (24h) cell_seeding->incubation1 drug_treatment Treat with Anticancer Drugs incubation1->drug_treatment incubation2 Incubate (48h) drug_treatment->incubation2 mtt_reagent Add MTT Reagent incubation2->mtt_reagent Metabolic Activity Path supernatant Collect Supernatant incubation2->supernatant Membrane Integrity Path incubation3 Incubate (3-4h) mtt_reagent->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization absorbance1 Measure Absorbance (570nm) solubilization->absorbance1 reaction_mix Add LDH Reaction Mixture supernatant->reaction_mix incubation4 Incubate (30 min) reaction_mix->incubation4 stop_solution Add Stop Solution incubation4->stop_solution absorbance2 Measure Absorbance (490nm) stop_solution->absorbance2

Caption: A flowchart illustrating the parallel workflows for the MTT and LDH cytotoxicity assays following initial cell culture setup and drug treatment.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., Doxorubicin, Cisplatin) and a vehicle control. Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.[14]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can be used to correct for background absorbance.[15]

Pillar 3: Data Presentation and Interpretation

The culmination of these assays is the generation of quantitative data that allows for a direct comparison of the cytotoxic effects of the tested compounds. The half-maximal inhibitory concentration (IC50) is a critical metric derived from this data, representing the concentration of a drug that is required for 50% inhibition in vitro.

Comparative IC50 Values (Hypothetical Data)
Cell LineDrugMTT Assay IC50 (µM)LDH Assay IC50 (µM)
HeLa Doxorubicin0.450.62
Cisplatin8.210.5
MCF-7 Doxorubicin0.881.15
Cisplatin15.618.9
A549 Doxorubicin1.21.5
Cisplatin25.430.1

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values can vary based on experimental conditions.[16]

Data Interpretation: The hypothetical data suggests that Doxorubicin is more potent than Cisplatin across all three cell lines, as indicated by the lower IC50 values. Furthermore, the different cell lines exhibit varying sensitivities to each drug. For instance, HeLa cells appear to be the most sensitive to both drugs, while A549 cells are the most resistant. The slight differences in IC50 values between the MTT and LDH assays for the same drug and cell line can be attributed to their different detection mechanisms. The MTT assay reflects a loss of metabolic function, which can precede the complete loss of membrane integrity detected by the LDH assay.

Mechanism of Action: Doxorubicin Signaling

To provide a deeper understanding of the biological effects being measured, it is crucial to consider the mechanism of action of the cytotoxic agent. Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[17][] One of its primary modes of action is the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.[19][20]

G cluster_nucleus Nucleus Dox Doxorubicin Cell_Membrane Cell Membrane DNA DNA Intercalation Cell_Membrane->DNA Top2 Topoisomerase II Inhibition Cell_Membrane->Top2 ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS DNA_Damage DNA Damage DNA->DNA_Damage Top2->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A simplified diagram of Doxorubicin's primary mechanisms of action, leading to DNA damage and apoptosis.

Conclusion

The comparative analysis of cytotoxicity is a fundamental component of cancer research and drug discovery. By employing a multi-assay approach, such as the parallel use of MTT and LDH assays, researchers can gain a more comprehensive understanding of a compound's cytotoxic profile. The choice of assay, the rigor of the experimental protocol, and the careful interpretation of the resulting data are all critical for making informed decisions in the preclinical drug development pipeline. This guide provides a framework for conducting such comparative studies with scientific integrity and a deep understanding of the underlying biological principles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-indol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(1-Methyl-1H-indol-3-yl)acetamide. Designed for researchers, laboratory managers, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards. Our primary objective is to empower your team with the knowledge to manage chemical waste responsibly, ensuring personnel safety and environmental protection.

Hazard Profile and Risk Assessment: An Analog-Based Approach

Structural Analogs and Their Associated Hazards:

  • Acetamide (CAS No. 60-35-5): This is a critical analog. The International Agency for Research on Cancer (IARC) and the State of California classify acetamide as a substance suspected of causing cancer (Carcinogenicity Category 2).[1][2][3] When heated to decomposition, it can also emit toxic fumes of nitrogen oxides.[2][4]

  • Indole-3-acetamide (CAS No. 879-37-8): As a closer structural relative, this compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[5]

Based on this data, this compound must be presumed to be, at minimum, an irritant and a suspected carcinogen. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [6][7]

Potential Hazard Classification Rationale / Source Analog Primary Precaution
Carcinogenicity Suspected Human Carcinogen (Category 2) Based on the classification of Acetamide.[1][2][3]Handle with extreme caution, using appropriate engineering controls (fume hood) and PPE. Dispose of as hazardous waste.
Skin & Eye Irritation Irritant (Category 2/2A) Based on the classification of Indole-3-acetamide.[5]Avoid all contact with skin and eyes by wearing chemical-resistant gloves and safety goggles.
Target Organ Toxicity May cause respiratory irritation. Based on the classification of Indole-3-acetamide.[5]Avoid breathing dust. Handle only in a well-ventilated area or chemical fume hood.[8]
Aquatic Toxicity Potentially harmful to aquatic life. A common characteristic of many specialty organic compounds.[9]Do not allow to enter the environment. Prevent spills from reaching drains or waterways.[1][7]

Core Principles of Compliant Chemical Waste Management

The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Adherence to your institution's Chemical Hygiene Plan and the guidance of your Environmental Health and Safety (EHS) office is mandatory.

The core principles are:

  • Segregation: Keep hazardous waste streams separate to prevent dangerous reactions and facilitate proper disposal.[9][12]

  • Containment: Use appropriate, compatible, and correctly sealed containers.[10][13]

  • Labeling: Clearly identify all waste with its full contents and associated hazards.[13]

  • Professional Disposal: All hazardous waste must be removed by a licensed chemical waste disposal company.[1][6][14]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for collecting and preparing this compound waste for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat.

Step 2: Waste Segregation and Collection

Waste containing this compound must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16]

  • Solid Waste:

    • Collect pure, unadulterated this compound, or contaminated items like weigh paper and gloves, in a dedicated, compatible waste container.

    • This container should be designated for "Non-Halogenated Organic Solids." Do not mix with other waste streams like sharps, liquids, or halogenated compounds.[9]

  • Liquid Waste (Solutions):

    • If the compound is in a non-halogenated solvent (e.g., ethanol, acetone), collect it in a container labeled "Non-Halogenated Organic Liquid Waste."

    • If it is in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container labeled "Halogenated Organic Liquid Waste."

    • Never mix these two liquid waste streams.[9]

Step 3: Containerization

The integrity of the waste container is critical for safety and compliance.[10]

  • Select a Compatible Container: The container must be made of a material that does not react with the waste. The original chemical container is often the best choice if it is in good condition.[12] Do not use foodstuff containers.[15]

  • Ensure Good Condition: The container must be free of cracks or defects and have a secure, tightly-fitting lid.[13]

  • Prevent Overfilling: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.[12]

  • Keep Containers Closed: The container must be sealed at all times except when waste is being added.[13][15]

Step 4: Labeling

Proper labeling is a key EPA requirement.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a "HAZARDOUS WASTE" label provided by your EHS department.[13]

  • List All Contents: Clearly write the full chemical name—"this compound"—and the names of any solvents or other chemicals in the container.[12] Include the approximate percentage or concentration of each component.

  • Do Not Use Abbreviations: Avoid chemical formulas or abbreviations.[12]

Step 5: Storage and Final Disposal
  • Store in SAA: Keep the labeled, sealed waste container in your designated Satellite Accumulation Area. This area should be under the control of lab personnel and away from drains or ignition sources.[11][15]

  • Schedule a Pickup: Once the container is full, or if you are discontinuing the project, contact your institution's EHS office to schedule a pickup. They will handle the transport and final disposal via a licensed hazardous waste facility, likely through controlled incineration.[9][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (Contains this compound) waste_type What is the physical state of the waste? start->waste_type solid_node Solid Waste (e.g., pure compound, contaminated gloves, weigh paper) waste_type->solid_node Solid liquid_node Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_node Liquid solid_container Collect in 'Non-Halogenated Organic Solid Waste' Container solid_node->solid_container solvent_type Is the solvent halogenated (e.g., DCM, Chloroform)? liquid_node->solvent_type halogenated_container Collect in 'Halogenated Organic Liquid Waste' Container solvent_type->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Liquid Waste' Container solvent_type->non_halogenated_container No labeling Step 4: Label Container - 'HAZARDOUS WASTE' - Full Chemical Names - Concentrations halogenated_container->labeling non_halogenated_container->labeling solid_container->labeling storage Step 5: Store Sealed Container in Satellite Accumulation Area (SAA) labeling->storage pickup Contact EHS for Pickup and Final Disposal storage->pickup

Caption: Disposal decision workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS office or emergency line.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Ensure the collected spill waste is properly labeled and disposed of following the protocol above.

References

Navigating the Handling of 2-(1-Methyl-1H-indol-3-yl)acetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a detailed operational plan for the safe handling of 2-(1-Methyl-1H-indol-3-yl)acetamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, a thorough analysis of structurally similar indole and acetamide derivatives allows for a robust, precautionary approach to its handling.

Understanding the Risks: A Data-Driven Approach

Due to the absence of a comprehensive safety data sheet (SDS) for this compound, we must infer its potential hazards from analogous compounds. Safety data for related indole-3-acetamide and other substituted indoles consistently highlight several key risks. These compounds are often classified as irritants to the skin and eyes, and may cause respiratory irritation. Furthermore, some acetamide-containing substances are suspected carcinogens. Therefore, a conservative approach that mitigates these potential hazards is essential.

Hazard Classification (Inferred)Potential EffectsRecommended Precautionary Statements
Skin Irritation (Category 2)Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Irritation (Category 2A)Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Carcinogenicity (Suspected)Suspected of causing cancer.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.

Core Principles of Protection: Selecting Your PPE

The selection of PPE should be guided by a risk assessment of the procedures to be performed. The primary routes of exposure for a solid compound like this compound are inhalation of dust, dermal contact, and accidental ingestion.

Engineering Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement appropriate engineering controls. Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.

Personal Protective Equipment: A Multi-Layered Barrier

The following PPE is recommended when handling this compound:

  • Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are essential to protect against airborne particles and accidental splashes. In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation before use and to change them frequently, especially if contamination is suspected. For extended handling, consider double-gloving.

    • Laboratory Coat: A clean, buttoned laboratory coat should be worn to protect street clothing and prevent skin exposure. Ensure the sleeves are of adequate length to cover the wrists.

  • Respiratory Protection: When engineering controls cannot guarantee that airborne concentrations are below exposure limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator, such as an N95 dust mask for nuisance dusts or a half-mask respirator with appropriate cartridges for organic vapors and particulates, should be used. The choice of respirator depends on the specific procedure and a thorough risk assessment.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the laboratory coat and fasten it completely.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the exterior.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Waste Disposal start Start: Handling This compound weighing Weighing or Transfer of Solid? start->weighing solution_handling Handling in Solution? weighing->solution_handling No fume_hood Use Chemical Fume Hood weighing->fume_hood Yes benchtop Work on Ventilated Benchtop solution_handling->benchtop Yes dispose Dispose of Waste in Designated Hazardous Waste Container solution_handling->dispose No (End) respirator Wear N95 Respirator fume_hood->respirator gloves_goggles_coat Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat respirator->gloves_goggles_coat benchtop->gloves_goggles_coat gloves_goggles_coat->dispose

Caption: Decision workflow for selecting appropriate PPE and engineering controls.

Spill and Disposal Management

In the event of a spill, evacuate the area and prevent the spread of the dust. Wear appropriate PPE, including respiratory protection, and clean the spill using a method that does not generate dust, such as using a HEPA-filtered vacuum or wet wiping. All contaminated materials and excess this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Ensure waste containers are properly labeled and sealed.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific pursuits.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.